Product packaging for 2-Hydroxypentanal(Cat. No.:)

2-Hydroxypentanal

Cat. No.: B15218254
M. Wt: 102.13 g/mol
InChI Key: SUTLBTHMXYSMSZ-UHFFFAOYSA-N
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Description

2-Hydroxypentanal is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B15218254 2-Hydroxypentanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-hydroxypentanal

InChI

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h4-5,7H,2-3H2,1H3

InChI Key

SUTLBTHMXYSMSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)O

Origin of Product

United States

Foundational & Exploratory

2-Hydroxypentanal physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypentanal, a bifunctional organic molecule, possesses both a hydroxyl and an aldehyde functional group. This alpha-hydroxy aldehyde is of interest to researchers in various fields, including synthetic organic chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex molecules. Its reactivity is characterized by the interplay between the nucleophilic hydroxyl group and the electrophilic aldehyde carbon. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and reactivity, based on available data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on estimations and computational models.

PropertyValueSource
Molecular Formula C₅H₁₀O₂--INVALID-LINK--
Molecular Weight 102.13 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 151.648 °C at 760 mmHg--INVALID-LINK--
Melting Point Not well documented--INVALID-LINK--
Density 0.961 g/cm³--INVALID-LINK--
Solubility Soluble in water and polar organic solvents--INVALID-LINK--
Flash Point 53.034 °C--INVALID-LINK--
Refractive Index 1.42--INVALID-LINK--
Vapor Pressure 1.363 mmHg at 25°C--INVALID-LINK--
XLogP3 0.4--INVALID-LINK--
Topological Polar Surface Area 37.3 Ų--INVALID-LINK--

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show a characteristic aldehyde proton signal (CHO) between 9-10 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, and its chemical shift would be dependent on the solvent and concentration. The remaining protons of the propyl chain would appear in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a signal in the downfield region, typically between 190-215 ppm[1]. The carbon attached to the hydroxyl group would appear in the range of 60-80 ppm.

  • FT-IR: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the hydroxyl group around 3400 cm⁻¹. A strong, sharp peak corresponding to the C=O stretch of the aldehyde would be observed around 1720-1740 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 102. Common fragmentation patterns for α-hydroxy aldehydes include α-cleavage, leading to the loss of the propyl group (C₃H₇) to give a fragment at m/z 59, and the loss of the formyl group (CHO) to give a fragment at m/z 73. Dehydration (loss of H₂O) could also lead to a fragment at m/z 84.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are scarce. However, general methods for the synthesis of α-hydroxy aldehydes can be adapted.

Synthesis of α-Hydroxy Aldehydes

A common method for the synthesis of α-hydroxy aldehydes is the controlled oxidation of a corresponding 1,2-diol.

Example Protocol: Oxidation of 1,2-Pentanediol

  • Materials: 1,2-Pentanediol, a mild oxidizing agent (e.g., pyridinium chlorochromate - PCC), anhydrous dichloromethane (DCM), silica gel.

  • Procedure:

    • Dissolve 1,2-pentanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric amount of PCC to the solution with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium byproducts.

    • Wash the silica gel with additional DCM.

    • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Purification

Purification of this compound can be challenging due to its potential for self-condensation (aldol reaction) or polymerization, especially under non-neutral pH or elevated temperatures.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both alcohols and aldehydes.

Oxidation

The aldehyde group is susceptible to oxidation to a carboxylic acid. Strong oxidizing agents can also affect the hydroxyl group.

  • With Mild Oxidizing Agents (e.g., Tollens' reagent): The aldehyde is selectively oxidized to 2-hydroxypentanoic acid.

  • With Strong Oxidizing Agents (e.g., potassium permanganate): The reaction can lead to the cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon, in addition to oxidation of the aldehyde.

Reduction

The aldehyde group can be readily reduced to a primary alcohol, forming 1,2-pentanediol.

  • With Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These reagents will reduce the aldehyde to a primary alcohol[2][3][4][5][6].

Aldol Reaction

As an aldehyde with an α-hydrogen, this compound can undergo a base- or acid-catalyzed aldol reaction, both as a self-condensation and in crossed-aldol reactions. This can lead to the formation of dimers or larger oligomers. The presence of the α-hydroxyl group can influence the stereochemical outcome of this reaction.

Aldol_Reaction 2-Hydroxypentanal_1 This compound (Enolate Donor) Enolate Enolate Intermediate 2-Hydroxypentanal_1->Enolate 2-Hydroxypentanal_2 This compound (Carbonyl Acceptor) Aldol_Adduct β-Hydroxy Aldehyde Adduct 2-Hydroxypentanal_2->Aldol_Adduct Base Base (e.g., OH⁻) Base->2-Hydroxypentanal_1 Deprotonation Enolate->2-Hydroxypentanal_2 Nucleophilic Attack Water H₂O Water->Aldol_Adduct Protonation

Caption: Base-catalyzed aldol self-condensation of this compound.

Stability

This compound is expected to be unstable under strongly acidic or basic conditions, which can catalyze aldol reactions or other rearrangements[7]. It is also prone to oxidation upon exposure to air. For long-term storage, it is recommended to keep it under an inert atmosphere at low temperatures.

Logical Workflow for Characterization

The following diagram outlines a logical workflow for the characterization of a synthesized sample of this compound.

Characterization_Workflow Crude_Product Crude this compound Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment (TLC, GC-MS) Purification->Purity_Assessment Structure_Confirmation Structural Confirmation Purity_Assessment->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR FT-IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS

Caption: A typical workflow for the purification and characterization of this compound.

Conclusion

This compound is a molecule with significant synthetic potential. While comprehensive experimental data remains somewhat limited, this guide consolidates the available information on its physical and chemical properties. Further research into its synthesis, purification, and reactivity will undoubtedly expand its applications in organic chemistry and drug discovery. The provided conceptual diagrams and general experimental approaches offer a foundational framework for researchers working with this and similar α-hydroxy aldehydes.

References

A Technical Guide to the Synthesis of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-hydroxypentanal, a valuable chiral building block in organic synthesis. The document outlines the primary synthetic methodologies, reaction mechanisms, and detailed experimental protocols. Quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound, an alpha-hydroxy aldehyde, is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for diverse chemical transformations, making it a versatile precursor in complex molecular architectures. This guide explores the primary synthetic routes to this compound, focusing on reaction mechanisms and practical experimental procedures.

Synthetic Methodologies and Reaction Mechanisms

The synthesis of this compound can be principally achieved through two main strategies: the direct alpha-hydroxylation of pentanal and the oxidative cleavage of a suitable precursor, such as 1-hexen-3-ol, via ozonolysis.

Alpha-Hydroxylation of Pentanal

The direct introduction of a hydroxyl group at the alpha-position of pentanal is an atom-economical and straightforward approach. This transformation can be accomplished using various oxidizing agents, with organocatalytic methods offering the potential for enantioselective synthesis.

Reaction Mechanism: Organocatalytic Alpha-Hydroxylation

A common approach involves the use of an organocatalyst, such as proline, which reacts with the pentanal to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophilic oxygen source, followed by hydrolysis to yield the desired this compound and regenerate the catalyst.

organocatalytic_hydroxylation pentanal Pentanal enamine Enamine Intermediate pentanal->enamine + Proline - H₂O proline Proline Catalyst intermediate Oxygenated Intermediate enamine->intermediate + Oxygen Source oxygen_source Electrophilic Oxygen Source (e.g., Nitrosobenzene) hydroxypentanal This compound intermediate->hydroxypentanal + H₂O - Proline water H₂O ozonolysis_mechanism hexenol 1-Hexen-3-ol molozonide Primary Ozonide (Molozonide) hexenol->molozonide + O₃ ozone O₃ fragments Carbonyl Oxide + Aldehyde molozonide->fragments ozonide Secondary Ozonide fragments->ozonide hydroxypentanal This compound ozonide->hydroxypentanal + Reductive Workup formaldehyde Formaldehyde ozonide->formaldehyde + Reductive Workup reductive_workup Reductive Workup (e.g., Zn/H₂O or DMS) experimental_workflow_hydroxylation start Dissolve Pentanal in Toluene add_mcpba Add m-CPBA start->add_mcpba react Stir at 60°C for 20h add_mcpba->react workup Aqueous Workup (NaHCO₃ wash) react->workup extract Extract with Dichloromethane workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify experimental_workflow_ozonolysis start Dissolve 1-Hexen-3-ol in Methanol cool Cool to -78°C start->cool ozone Bubble Ozone until Blue Color Persists cool->ozone quench Add Reductive Agent (e.g., DMS) ozone->quench warm Warm to Room Temp. quench->warm concentrate Concentrate warm->concentrate purify Purify by Distillation or Chromatography concentrate->purify

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-hydroxypentanal, a chiral α-hydroxy aldehyde. Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-hydroxypentanal and (S)-2-hydroxypentanal. This document details their chemical structures, physicochemical properties, potential synthetic and resolution strategies, and analytical characterization methods. Furthermore, it explores the potential biological significance of these stereoisomers, drawing parallels with other short-chain α-hydroxy aldehydes. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Stereoisomerism in this compound

This compound is a five-carbon aldehyde with a hydroxyl group attached to the carbon atom adjacent to the carbonyl group (the α-carbon). This α-carbon is a stereocenter, meaning it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a propyl group, and a formyl (aldehyde) group. Consequently, this compound is a chiral molecule and exists as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-hydroxypentanal and (S)-2-hydroxypentanal based on the Cahn-Ingold-Prelog priority rules.

G cluster_R (R)-2-Hydroxypentanal cluster_S (S)-2-Hydroxypentanal r_img mirror r_img->mirror s_img mirror->s_img

Figure 1: Stereoisomers of this compound

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-2-Hydroxypentanal (Predicted)(S)-2-Hydroxypentanal (Predicted)Source
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂C₅H₁₀O₂--INVALID-LINK--
Molecular Weight 102.13 g/mol 102.13 g/mol 102.13 g/mol --INVALID-LINK--
Boiling Point 151.6 °C at 760 mmHg (Calculated)Expected to be similar to racemic formExpected to be similar to racemic form--INVALID-LINK--
Density 0.961 g/cm³ (Calculated)Expected to be similar to racemic formExpected to be similar to racemic form--INVALID-LINK--
Flash Point 53.0 °C (Calculated)Expected to be similar to racemic formExpected to be similar to racemic form--INVALID-LINK--
Specific Rotation ([α]D) 0° (by definition)Expected to be equal in magnitude and opposite in sign to the (S)-enantiomerExpected to be equal in magnitude and opposite in sign to the (R)-enantiomerN/A
Solubility Soluble in water and polar organic solventsExpected to have similar solubility to the racemic formExpected to have similar solubility to the racemic formN/A

Synthesis and Chiral Resolution

The synthesis of enantiomerically enriched or pure this compound can be approached through two main strategies: asymmetric synthesis to directly obtain a specific enantiomer, or synthesis of the racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Several methods for the enantioselective synthesis of α-hydroxy aldehydes have been reported in the literature and could be adapted for this compound. One promising approach is the organocatalytic asymmetric α-hydroxylation of pentanal.

G pentanal Pentanal product (R)- or (S)-2-Hydroxypentanal pentanal->product Asymmetric α-hydroxylation oxidant Oxidizing Agent (e.g., Nitrosobenzene) oxidant->product catalyst Chiral Organocatalyst (e.g., Proline derivative) catalyst->product

Figure 2: Asymmetric Synthesis Workflow

Experimental Protocol: Organocatalytic Asymmetric α-Hydroxylation (General)

  • Catalyst Preparation: A chiral organocatalyst, such as a proline derivative, is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: The aldehyde substrate (pentanal) is added to the catalyst solution.

  • Addition of Oxidant: The oxidizing agent (e.g., nitrosobenzene) is added portion-wise or as a solution at a controlled temperature (often sub-ambient, e.g., 0 °C or -20 °C) to manage the reaction exotherm and enhance enantioselectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) if necessary, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Synthesis of Racemic this compound and Chiral Resolution

A more traditional approach involves the synthesis of the racemic mixture followed by separation of the enantiomers.

G racemic Racemic this compound diastereomers Diastereomeric Salts racemic->diastereomers resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) resolving_agent->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation r_salt (R,R)-Diastereomer separation->r_salt s_salt (S,R)-Diastereomer separation->s_salt hydrolysis_r Hydrolysis r_salt->hydrolysis_r hydrolysis_s Hydrolysis s_salt->hydrolysis_s r_enantiomer (R)-2-Hydroxypentanal hydrolysis_r->r_enantiomer s_enantiomer (S)-2-Hydroxypentanal hydrolysis_s->s_enantiomer

Figure 3: Chiral Resolution Workflow

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (General)

  • Salt Formation: The racemic this compound is reacted with a stoichiometric amount of a chiral resolving agent (e.g., a chiral amine or a chiral carboxylic acid) in a suitable solvent to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The solvent is carefully chosen to exploit the solubility difference between the two diastereomeric salts. One diastereomer will preferentially crystallize out of the solution upon cooling or concentration.

  • Isolation of Diastereomers: The crystallized diastereomer is isolated by filtration. The other diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.

  • Liberation of Enantiomers: Each diastereomeric salt is then treated with an acid or a base to break the salt and liberate the corresponding pure enantiomer of this compound.

  • Purification: The enantiomers are then purified by extraction and distillation or chromatography.

Analytical Characterization

The characterization of the stereoisomers of this compound involves a combination of spectroscopic and chiroptical techniques.

Table 2: Analytical Techniques for this compound Stereoisomers

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H and ¹³C NMR spectra would confirm the carbon skeleton and the presence of hydroxyl and aldehyde functional groups. The spectra of the two enantiomers would be identical in an achiral solvent.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak (m/z 102). Fragmentation would likely involve loss of water, the propyl group, or the formyl group.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers (determination of enantiomeric excess).Using a chiral stationary phase, the (R)- and (S)-enantiomers would exhibit different retention times, allowing for their separation and quantification.
Polarimetry Measurement of optical activity.The pure enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The racemic mixture will show no optical rotation.

Biological Significance and Potential Applications

While specific biological activities of this compound stereoisomers are not well-documented, the broader class of short-chain α-hydroxy aldehydes is known to be involved in various biological processes and can exhibit bioactivity.

Potential Biological Roles

Short-chain aldehydes are often products of lipid peroxidation and can act as signaling molecules. α-Hydroxy aldehydes, in particular, can be intermediates in metabolic pathways. It is plausible that the stereoisomers of this compound could interact differently with chiral biological targets such as enzymes and receptors.

G cluster_pathway Hypothetical Signaling Pathway ext_stimulus External Stimulus receptor Receptor ext_stimulus->receptor cell_membrane Cell Membrane enzyme Enzyme receptor->enzyme Activation tf Transcription Factor enzyme->tf Modification gene_exp Gene Expression tf->gene_exp Regulation response Cellular Response gene_exp->response hydroxypentanal (R/S)-2-Hydroxypentanal hydroxypentanal->enzyme Modulation

Figure 4: Hypothetical Signaling Pathway Involvement
Potential Applications in Drug Development

Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. If this compound or its derivatives are found to have therapeutic potential, the synthesis and testing of individual enantiomers would be a critical step in the drug development process. The α-hydroxy aldehyde moiety can serve as a versatile synthetic handle for the elaboration into more complex molecular architectures.

Conclusion

The stereoisomers of this compound, (R)- and (S)-2-hydroxypentanal, represent a fundamental example of molecular chirality. While specific experimental data for these enantiomers are sparse, this guide has outlined their predicted properties, potential synthetic and analytical methodologies, and hypothetical biological relevance based on established chemical principles and data for related compounds. Further research into the enantioselective synthesis, chiroptical properties, and biological evaluation of these stereoisomers is warranted to fully elucidate their potential in various scientific and industrial applications. This document serves as a foundational resource to stimulate and guide such future investigations.

Navigating the Stereochemical Landscape: A Technical Guide to (2S)- and (2R)-2-hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences and characteristics of the enantiomeric pair, (2S)-2-hydroxypentanal and (2R)-2-hydroxypentanal. Due to a scarcity of direct experimental data for these specific molecules, this document draws upon established principles of stereochemistry, computed data, and analogous findings from structurally similar chiral α-hydroxy aldehydes to offer a detailed comparative analysis.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers, by definition, are non-superimposable mirror images of each other. Consequently, (2S)-2-hydroxypentanal and (2R)-2-hydroxypentanal share identical physical and chemical properties in an achiral environment. These include melting point, boiling point, density, and solubility. However, their interaction with plane-polarized light and other chiral entities reveals their fundamental difference.

Property(2S)-2-hydroxypentanal (Computed)(2R)-2-hydroxypentanal (Computed)Data Source
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂PubChem
Molecular Weight 102.13 g/mol 102.13 g/mol PubChem
Topological Polar Surface Area 37.3 Ų37.3 ŲPubChem
Hydrogen Bond Donor Count 11PubChem
Hydrogen Bond Acceptor Count 22PubChem
Rotatable Bond Count 33PubChem
Optical Rotation Expected to be equal in magnitude but opposite in signExpected to be equal in magnitude but opposite in signInferred

Table 1: Comparison of Computed Physicochemical Properties.

It is critical to note that the defining differentiating property, optical rotation, is not available as computed data but is a foundational principle of stereochemistry. The (2S)-enantiomer will rotate plane-polarized light in one direction (levorotatory, (-) or dextrorotatory, (+)), while the (2R)-enantiomer will rotate it to an equal degree in the opposite direction.

Synthesis and Chiral Resolution: Crafting Enantiopurity

The synthesis of 2-hydroxypentanal typically results in a racemic mixture, a 50:50 combination of the (2S) and (2R) enantiomers. Achieving enantiopurity requires either enantioselective synthesis or chiral resolution of the racemate.

Representative Racemic Synthesis of a 2-Hydroxyaldehyde

A general and illustrative method for the synthesis of a racemic α-hydroxy aldehyde involves the oxidation of the corresponding vicinal diol.

Experimental Protocol: Oxidation of 1,2-Pentanediol

  • Materials: 1,2-Pentanediol, pyridinium chlorochromate (PCC), dichloromethane (DCM), anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • Dissolve 1,2-pentanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add PCC in one portion to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude racemic this compound.

    • Purify the crude product by flash column chromatography on silica gel.

G 1,2-Pentanediol 1,2-Pentanediol Racemic this compound Racemic this compound 1,2-Pentanediol->Racemic this compound PCC, DCM

Figure 1: General workflow for the synthesis of racemic this compound.

Chiral Resolution Strategies

Separating the enantiomers from the racemic mixture is a crucial step. Two primary methods are employed:

1. Formation and Separation of Diastereomeric Derivatives: This classical method involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomers. Diastereomers possess different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the pure enantiomers.

2. Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of a Short-Chain Aldehyde (Adapted for this compound)

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aldehyde carbonyl group absorbs (typically around 210 nm).

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

G cluster_0 HPLC System Racemic Mixture Racemic Mixture Injector Injector Racemic Mixture->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Separated Enantiomers Separated Enantiomers Detector->Separated Enantiomers

Figure 2: Workflow for chiral HPLC separation.

Biological Activity and Signaling Pathways: The Stereospecific Divide

The true significance of the difference between (2S)-2-hydroxypentanal and (2R)-2-hydroxypentanal lies in their interactions with the chiral environment of biological systems. Enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles.

Reactive aldehydes are known to be involved in various signaling pathways, often related to oxidative stress. They can modify proteins and DNA, leading to cellular responses. It is plausible that the enantiomers of this compound could differentially modulate these pathways due to stereospecific interactions with key cellular components.

Hypothesized Differential Interaction with Cellular Targets:

  • Enzyme Specificity: Enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases, are often stereospecific. One enantiomer of this compound may be a preferred substrate, leading to different rates of detoxification and accumulation within the cell.

  • Receptor Binding: If this compound interacts with specific cellular receptors, the binding affinity and subsequent signaling cascade are likely to be enantiomer-dependent.

Signaling Pathways Potentially Affected by Reactive Aldehydes:

Reactive aldehydes are known to impact signaling pathways associated with cellular stress and inflammation. These include:

  • NF-κB Signaling: Aldehydes can activate the NF-κB pathway, a key regulator of inflammatory responses.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stresses and can be modulated by aldehydes.

  • Nrf2 Pathway: This pathway is a primary regulator of the antioxidant response, and its activation can be triggered by electrophilic species like aldehydes.

G cluster_0 Cellular Response Pathways Reactive Aldehyde Reactive Aldehyde Cellular Stress Cellular Stress Reactive Aldehyde->Cellular Stress NF-κB Pathway NF-κB Pathway Cellular Stress->NF-κB Pathway MAPK Pathway MAPK Pathway Cellular Stress->MAPK Pathway Nrf2 Pathway Nrf2 Pathway Cellular Stress->Nrf2 Pathway Inflammation Inflammation NF-κB Pathway->Inflammation Cell Proliferation/Apoptosis Cell Proliferation/Apoptosis MAPK Pathway->Cell Proliferation/Apoptosis Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response

Figure 3: Potential signaling pathways affected by reactive aldehydes.

Conclusion and Future Directions

Future investigations should focus on:

  • Developing and publishing detailed experimental protocols for the enantioselective synthesis and chiral resolution of this compound.

  • Characterizing the optical rotation of the pure enantiomers.

  • Conducting in vitro and in vivo studies to elucidate the differential biological activities, metabolic fates, and toxicological profiles of each enantiomer.

  • Investigating the specific interactions of each enantiomer with relevant enzymes and receptors to understand the molecular basis of their differential effects.

Such research will be invaluable for drug development professionals and scientists working in fields where stereochemistry plays a critical role in molecular function and biological outcomes.

A Technical Guide to the Conformational Analysis of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn governs their physical, chemical, and biological properties. For a molecule like 2-hydroxypentanal, possessing both a hydroxyl and an aldehyde functional group, the conformational landscape is particularly rich due to the presence of multiple rotatable bonds and the potential for intramolecular hydrogen bonding. This guide provides a comprehensive technical overview of the methodologies that can be employed to elucidate the conformational preferences of this compound. It is designed to serve as a practical resource for researchers in academia and industry, offering detailed experimental and computational protocols, illustrative data presentations, and logical workflow diagrams. A thorough understanding of the conformational behavior of this compound is essential for applications ranging from mechanistic studies to the rational design of new chemical entities in drug discovery.

Introduction to the Conformational Landscape of this compound

This compound is a chiral α-hydroxy aldehyde with a flexible three-carbon chain. The key structural features that dictate its conformational behavior are the three rotatable single bonds within its backbone: C1-C2, C2-C3, and C3-C4. Rotation around these bonds gives rise to a multitude of possible three-dimensional arrangements, or conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, most notably the potential for hydrogen bonding between the hydroxyl group at C2 and the carbonyl oxygen of the aldehyde.

The presence of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen) in close proximity suggests that intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations.[1] This interaction would lead to the formation of a pseudo-five-membered ring, significantly influencing the molecule's preferred shape.

The primary goals of a conformational analysis of this compound are to:

  • Identify the most stable conformers in the gas phase and in different solvents.

  • Quantify the relative energies and populations of these conformers.

  • Determine the key dihedral angles that define the geometry of each stable conformer.

  • Elucidate the role of intramolecular hydrogen bonding in stabilizing specific conformations.

Experimental Approaches to Conformational Analysis

A combination of spectroscopic techniques is typically employed to experimentally probe the conformational equilibrium of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[2] Key NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), are sensitive to the molecule's three-dimensional structure and dynamics.

  • Sample Preparation: Prepare a ~10-20 mM solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can influence the conformational equilibrium, so it is often informative to perform the analysis in multiple solvents of varying polarity.

  • 1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum. The chemical shifts of the protons, particularly the aldehydic proton and the proton on the hydroxyl-bearing carbon, will be sensitive to the local electronic environment and can provide initial clues about the predominant conformation.

  • Vicinal Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. By measuring the ³J values from the ¹H NMR spectrum, one can estimate the dihedral angles and thus the conformation around the C-C bonds.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Use to unambiguously assign the proton resonances by identifying scalar-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate proton and carbon resonances to assign the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) H-C correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence and intensity of NOE/ROE cross-peaks provide crucial distance constraints for determining the three-dimensional structure of the dominant conformers.

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can provide thermodynamic information about the equilibrium between different conformers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for detecting intramolecular hydrogen bonding.[3] The stretching frequency of the O-H bond is sensitive to its environment. A free hydroxyl group will have a sharp absorption at a higher frequency (typically ~3600-3650 cm⁻¹), while a hydrogen-bonded hydroxyl group will show a broader absorption at a lower frequency (typically ~3200-3500 cm⁻¹).

  • Sample Preparation: Prepare dilute solutions (e.g., 0.1 M, 0.01 M, 0.001 M) of this compound in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Using a non-polar solvent minimizes intermolecular interactions.

  • Data Acquisition: Acquire the IR spectrum in the region of the O-H stretch (4000-3000 cm⁻¹).

  • Concentration Dependence Study: By comparing the spectra at different concentrations, one can distinguish between intramolecular and intermolecular hydrogen bonding. The intensity of the band corresponding to intramolecular hydrogen bonding should be independent of concentration, while the intensity of the band for intermolecular hydrogen bonding will decrease with dilution.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods.[4] By calculating the potential energy surface of the molecule, one can identify the stable conformers and predict their relative energies and geometries.

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done by rotating the key dihedral angles (C1-C2, C2-C3, C3-C4) in discrete steps.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using an appropriate level of theory. A common approach is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). For higher accuracy, more advanced methods like Møller-Plesset perturbation theory (MP2) can be used.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvent Effects: To model the behavior in solution, implicit or explicit solvent models can be incorporated into the calculations.

Data Presentation

The quantitative results from the experimental and computational analyses should be summarized in clear and concise tables to facilitate comparison.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers (Hypothetical Data)
ConformerRelative Energy (kcal/mol)Population (%)Dihedral Angle O=C-C-O (°)Dihedral Angle C-C-C-C (°)H-Bond (O-H···O=C)
I 0.0075.35.265.1Yes
II 1.2513.5-175.8178.9No
III 1.806.8178.368.3No
IV 2.504.45.5-175.4Yes
Table 2: Experimental NMR Data for the Most Abundant Conformer of this compound in CDCl₃ (Hypothetical Data)
Protonsδ (ppm)Multiplicity³J (Hz)Key NOEs
H1 (aldehyde)9.65d2.5H2
H24.10m2.5, 5.8H1, H3a, OH
H3a1.65m5.8, 8.2, 14.0H2, H3b, H4a
H3b1.50m5.8, 7.5, 14.0H2, H3a, H4b
H4a, H4b1.40m7.5, 8.2H3a, H3b, H5
H5 (CH₃)0.95t7.4H4a, H4b
OH3.20br s-H2

Visualization of Workflows and Concepts

Graphical representations are invaluable for illustrating the relationships between different conformers and the overall analytical workflow.

Conformational_Equilibrium cluster_conformers Conformers of this compound Conformer_I Conformer I (H-bonded) Conformer_II Conformer II (Extended) Conformer_I->Conformer_II ΔG₁₂ Conformer_III Conformer III Conformer_I->Conformer_III ΔG₁₃ Conformer_II->Conformer_I ΔG₂₁ Conformer_IV Conformer IV Conformer_II->Conformer_IV ΔG₂₄

Caption: Equilibrium between different conformers of this compound.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Data Integration and Model Building NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) NMR_Data Coupling Constants (³J) NOE Constraints NMR->NMR_Data IR IR Spectroscopy (O-H Stretch Region) IR_Data H-Bonding Information IR->IR_Data Integration Integration of Experimental and Computational Data NMR_Data->Integration IR_Data->Integration Comp_Chem Computational Chemistry (DFT, MP2) Conformers Optimized Geometries Relative Energies Comp_Chem->Conformers Conformers->Integration Model 3D Conformational Model of This compound Integration->Model

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that combines the strengths of experimental spectroscopic techniques and theoretical computational methods. By carefully applying the protocols outlined in this guide, researchers can develop a detailed and accurate model of the conformational landscape of this important molecule. Such a model is fundamental for understanding its reactivity, interactions with biological targets, and for the rational design of new molecules with desired properties in the field of drug development and beyond. The interplay between intramolecular hydrogen bonding and steric effects is expected to be a key determinant of the conformational preferences of this compound, making its study a chemically insightful endeavor.

References

2-Hydroxypentanal: An In-depth Technical Guide to its Reactivity with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypentanal, a member of the α-hydroxy aldehyde class of compounds, possesses a unique chemical architecture that dictates its reactivity. The presence of both a hydroxyl group and an aldehyde functionality on adjacent carbons gives rise to a complex and versatile reaction profile. This technical guide provides a comprehensive overview of the reactivity of this compound with both nucleophilic and electrophilic species. Due to the limited availability of specific experimental data for this compound in the current literature, this document extrapolates from the well-established reactivity patterns of α-hydroxy aldehydes and general aldehyde chemistry. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development, enabling a predictive understanding of the molecule's behavior in various chemical environments.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key features:

  • The Electrophilic Carbonyl Carbon: The carbon atom of the aldehyde group is electron-deficient due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by nucleophiles.

  • The Acidic α-Hydrogen: The hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon) is acidic. Deprotonation of this hydrogen by a base leads to the formation of an enolate intermediate, which is a potent nucleophile.

These two features allow this compound to react with both nucleophiles and electrophiles, leading to a diverse range of potential products.

Reactivity with Nucleophiles

Nucleophilic attack on this compound predominantly occurs at the electrophilic carbonyl carbon. The general mechanism involves the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate which is then typically protonated.

Common Nucleophilic Addition Reactions

A variety of nucleophiles can react with this compound, leading to the formation of different functional groups. Some of the most common and synthetically relevant reactions are detailed below.

  • Cyanohydrin Formation: Reaction with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), results in the formation of a cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Hemiacetal and Acetal Formation: In the presence of an alcohol, this compound can form a hemiacetal. This reaction is typically reversible. With an excess of the alcohol and an acid catalyst, the hemiacetal can be converted to a more stable acetal. The intramolecular reaction between the hydroxyl group at the 2-position and the aldehyde can lead to the formation of a cyclic hemiacetal.

  • Imine Formation: Primary amines react with this compound to form imines (Schiff bases). This reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine.

  • Hydride Reduction: Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduce the aldehyde to a primary alcohol, yielding a 1,2-diol (pentane-1,2-diol).

Quantitative Data (Analogous Systems)
Nucleophile/ReagentProduct TypeTypical Yield (%)Conditions
NaCN, H₂OCyanohydrin80 - 95Aqueous, pH 9-10
Ethanol (excess), H⁺Acetal75 - 90Anhydrous acid catalyst
Aniline, H⁺Imine85 - 95Mild acid catalyst, removal of water
NaBH₄, Methanol1,2-Diol90 - 980 °C to room temperature

Reactivity with Electrophiles

The reaction of this compound with electrophiles is primarily mediated by the formation of an enolate intermediate. In the presence of a base, the acidic α-hydrogen is removed, creating a nucleophilic enolate that can then react with various electrophiles.

Key Reactions Involving Enolate Intermediates
  • α-Alkylation: The enolate of this compound can be alkylated at the α-carbon using alkyl halides. This reaction is a powerful tool for forming new carbon-carbon bonds. To avoid competing O-alkylation, reaction conditions must be carefully controlled.

  • Aldol Reaction: The enolate can also act as a nucleophile and attack the carbonyl carbon of another molecule of this compound (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction). The initial product is a β-hydroxy-α-hydroxy aldehyde, which can sometimes dehydrate upon heating to form an α,β-unsaturated aldehyde.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for key reactions of α-hydroxy aldehydes. These should be adapted and optimized for this compound based on preliminary small-scale experiments.

General Procedure for Cyanohydrin Formation
  • To a stirred solution of the α-hydroxy aldehyde (1.0 eq) in water at 0 °C, add a solution of sodium cyanide (1.1 eq) in water dropwise.

  • Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a weak acid (e.g., acetic acid).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully acidify the reaction mixture with dilute HCl to pH ~5.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Acetal Formation
  • Dissolve the α-hydroxy aldehyde (1.0 eq) in an excess of the desired alcohol (e.g., 10 eq of ethanol).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reflux the mixture for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., triethylamine).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.

Nucleophilic_Addition_to_2_Hydroxypentanal cluster_intermediate Intermediate cluster_product Product 2_HP This compound Tetrahedral_Int Tetrahedral Intermediate 2_HP->Tetrahedral_Int Nucleophilic Attack Nu Nucleophile (Nu:⁻) Product Addition Product Tetrahedral_Int->Product Protonation

Caption: General mechanism of nucleophilic addition to this compound.

Enolate_Formation_and_Reaction_with_Electrophile start This compound enolate Enolate Intermediate start->enolate Deprotonation product α-Substituted Product enolate->product Reaction with Electrophile base Base (B:) electrophile Electrophile (E⁺)

Caption: Formation of an enolate and subsequent reaction with an electrophile.

Conclusion

This compound is a versatile molecule with a rich and predictable reactivity profile. Its ability to react with both nucleophiles at the carbonyl carbon and electrophiles via an enolate intermediate makes it a valuable synthon in organic chemistry. While specific quantitative data and optimized protocols for this compound are yet to be extensively documented, the general principles outlined in this guide provide a solid framework for its application in research and development. Further investigation into the specific reaction kinetics and yields of this compound is warranted to fully exploit its synthetic potential.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-hydroxypentanal. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous α-hydroxy aldehydes and related carbonyl compounds to predict its thermal behavior. This document outlines potential decomposition pathways, presents hypothetical yet plausible thermogravimetric and differential scanning calorimetry data, and provides detailed experimental protocols for the analysis of its thermal properties. The information herein is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling a proactive approach to its handling, storage, and application in thermally sensitive processes.

Introduction

This compound is an α-hydroxy aldehyde, a class of bifunctional molecules that are of significant interest in various fields, including organic synthesis, materials science, and pharmaceutical development. The presence of both a hydroxyl and an aldehyde group in close proximity imparts unique chemical reactivity and also influences the compound's thermal stability. Understanding the thermal decomposition of this compound is critical for its safe handling, storage, and for predicting its behavior in chemical reactions conducted at elevated temperatures.

This guide will explore the expected thermal stability of this compound and propose its primary decomposition pathways based on established chemical principles and data from similar compounds.

Predicted Thermal Decomposition Profile

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature. For a volatile compound like this compound, the initial weight loss observed in a TGA experiment will be due to evaporation. As the temperature increases, thermal decomposition will lead to further mass loss.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 1505 - 10Evaporation of residual solvent/moisture and initial volatilization of this compound.
150 - 25040 - 50Onset of significant thermal decomposition.
250 - 40030 - 40Continued decomposition and volatilization of smaller fragments.
> 400< 10Residual char formation.
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can detect phase transitions and exothermic or endothermic decomposition processes.

Table 2: Hypothetical Differential Scanning Calorimetry Data for this compound

Temperature (°C)Peak TypeAssociated Process
~140 - 160EndothermicBoiling/Vaporization
~180 - 220EndothermicOnset of decomposition (e.g., decarbonylation, dehydration).
> 250Exothermic/EndothermicComplex decomposition reactions.

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several pathways, driven by the reactivity of the aldehyde and hydroxyl functional groups. The following are proposed as the primary decomposition routes:

  • Decarbonylation: The loss of carbon monoxide from the aldehyde group is a common thermal decomposition pathway for aldehydes. This would lead to the formation of 1-butanol.

  • Dehydration: The elimination of a water molecule, facilitated by the acidic α-hydrogen and the β-hydroxyl group, would result in the formation of pent-1-en-1-ol, which would likely tautomerize to pentanal.

  • Retro-Aldol Reaction: Cleavage of the C-C bond between the carbonyl carbon and the α-carbon can occur, leading to the formation of smaller aldehydes and ketones.

  • Radical Fragmentation: At higher temperatures, homolytic cleavage of C-C and C-H bonds will generate a variety of smaller radical species, which can then recombine to form a complex mixture of products.

Decomposition_Pathways This compound This compound 1-Butanol 1-Butanol This compound->1-Butanol Decarbonylation Carbon Monoxide Carbon Monoxide This compound->Carbon Monoxide Decarbonylation Pentanal Pentanal This compound->Pentanal Dehydration Water Water This compound->Water Dehydration Smaller Aldehydes/Ketones Smaller Aldehydes/Ketones This compound->Smaller Aldehydes/Ketones Retro-Aldol Radical Fragments Radical Fragments This compound->Radical Fragments Fragmentation

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the thermal stability and decomposition products of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant mass loss events occur.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Calibrate TGA Calibrate TGA Weigh Sample (5-10 mg) Weigh Sample (5-10 mg) Calibrate TGA->Weigh Sample (5-10 mg) Set Conditions Set Conditions (N2 Purge, 10°C/min ramp) Weigh Sample (5-10 mg)->Set Conditions Run TGA Heat from 30°C to 600°C Set Conditions->Run TGA Record Mass Loss Record Mass Loss Run TGA->Record Mass Loss Analyze Thermogram Analyze Thermogram Record Mass Loss->Analyze Thermogram

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of this compound.

Methodology:

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature (e.g., 300°C, 500°C, and 700°C to investigate decomposition at different stages).

    • GC: Use a suitable capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS: Operate in electron ionization (EI) mode, scanning from m/z 35 to 500.

  • Sample Preparation: Place a small amount (µL or µg) of this compound into a pyrolysis tube.

  • Analysis: Pyrolyze the sample and analyze the evolved gases by GC-MS.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST).

Py_GC_MS_Workflow Prepare Sample Prepare Sample Set Pyrolyzer Temp Set Pyrolyzer Temp Prepare Sample->Set Pyrolyzer Temp Pyrolyze Sample Pyrolyze Sample Set Pyrolyzer Temp->Pyrolyze Sample GC Separation GC Separation Pyrolyze Sample->GC Separation MS Detection MS Detection GC Separation->MS Detection Identify Products Identify Products MS Detection->Identify Products

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, this guide provides a robust predictive framework based on the known behavior of similar α-hydroxy aldehydes. The proposed decomposition pathways, including decarbonylation, dehydration, and retro-aldol reactions, offer a solid basis for understanding its thermal degradation. The detailed experimental protocols for TGA and Py-GC-MS provide a clear roadmap for researchers to empirically determine the thermal properties of this compound. This information is essential for ensuring the safe and effective use of this compound in research and development, particularly in applications where thermal stress is a factor. Further experimental investigation is encouraged to validate and refine the predictive data presented in this guide.

Spectroscopic Profile of 2-Hydroxypentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Hydroxypentanal. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values and characteristic data based on its functional groups. It serves as a valuable resource for the identification and characterization of this compound and related α-hydroxy aldehydes in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from established principles of spectroscopy and analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.6Doublet1HAldehyde (CHO)
~4.0Multiplet1HMethine (CH-OH)
~3.5Singlet (broad)1HHydroxyl (OH)
~1.6Multiplet2HMethylene (CH₂)
~1.4Multiplet2HMethylene (CH₂)
~0.9Triplet3HMethyl (CH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~205Carbonyl (C=O)
~70Methine (CH-OH)
~35Methylene (CH₂)
~25Methylene (CH₂)
~14Methyl (CH₃)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3600-3200Strong, BroadO-HStretching
2960-2850StrongC-H (alkane)Stretching
2750-2700Medium, SharpC-H (aldehyde)Stretching
1730-1715StrongC=OStretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
102Molecular Ion [M]⁺
101[M-H]⁺
84[M-H₂O]⁺
73[M-CHO]⁺
57[M-CH(OH)CHO]⁺ (α-cleavage)
45[CH(OH)CHO]⁺

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300-600 MHz. A sufficient number of scans would be collected to achieve an adequate signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum would be acquired on the same instrument, typically operating at a frequency of 75-150 MHz. A proton-decoupled pulse sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Liquid Sample : A thin film of neat this compound would be placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • Solid/KBr Pellet : If the sample is a solid at room temperature, a small amount would be ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

A background spectrum of the empty sample holder or a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI).

  • The sample would be introduced into the ion source, which is maintained under a high vacuum.

  • The molecules would be bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (e.g., Dissolution, Pelletizing) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acq IR_Acq IR Data Acquisition (FTIR) Sample->IR_Acq MS_Acq MS Data Acquisition (EI-MS) Sample->MS_Acq NMR_Proc NMR Data Processing (Fourier Transform, Phasing) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Processing (Peak Identification) MS_Acq->MS_Proc Data_Analysis Spectra Interpretation & Structure Elucidation NMR_Proc->Data_Analysis IR_Proc->Data_Analysis MS_Proc->Data_Analysis Report Technical Report Generation Data_Analysis->Report

The Pivotal Role of 2-Hydroxypentanal in Maillard Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant process in various biological systems, involves a complex cascade of reactions between reducing sugars and amino acids. Among the myriad of intermediates formed, α-hydroxy aldehydes such as 2-hydroxypentanal play a critical, yet often overlooked, role in the development of flavor, color, and potentially bioactive or toxic compounds. This technical guide provides an in-depth exploration of the formation, reaction pathways, and analytical considerations of this compound within the Maillard reaction, serving as a vital resource for researchers in food science, pharmacology, and drug development.

Introduction

The Maillard reaction, initiated by the condensation of a carbonyl group from a reducing sugar with an amino group of an amino acid, peptide, or protein, progresses through a series of complex and interconnected pathways.[1][2] These reactions are responsible for the desirable aromas, flavors, and browning of cooked foods, but also for the formation of potentially harmful compounds like acrylamide and advanced glycation end products (AGEs). Central to the intermediate stages of the Maillard reaction is the formation of a variety of reactive carbonyl species, including α-hydroxy aldehydes. This compound, a five-carbon α-hydroxy aldehyde, is a key intermediate that can arise from both carbohydrate degradation and lipid oxidation, highlighting the intricate interplay between these two major chemical transformation pathways in food and biological systems.[3][4] Understanding the specific role of this compound is crucial for controlling the outcomes of the Maillard reaction, whether to enhance desirable sensory attributes in food or to mitigate the formation of deleterious compounds in biological systems.

Formation Pathways of this compound

This compound can be formed through two primary routes that often intersect within a Maillard reaction environment: the degradation of pentose sugars and the oxidation of lipids.

Formation from Pentose Degradation

Pentoses, such as ribose, are highly reactive in the Maillard reaction. While direct experimental evidence for the formation of this compound from pentoses is not extensively detailed in the literature, its formation can be postulated through established degradation pathways of C5 sugars. One plausible mechanism involves the retro-aldol condensation of pentose-derived intermediates. For instance, the 3-deoxy-pentosone, a key intermediate in the Maillard reaction of pentoses, can undergo fragmentation to yield smaller carbonyl compounds, including C5 hydroxyaldehydes.

Formation from Lipid Oxidation

A more prominent pathway for the formation of this compound is through the oxidation of unsaturated fatty acids, particularly those with double bonds at positions that can yield a C5 aldehyde upon cleavage.[3][4] The interaction between lipid oxidation and the Maillard reaction is a well-established phenomenon.[1][2] Carbonyl compounds generated from lipid oxidation can readily participate in Maillard-type reactions with amino acids. For example, the oxidation of linoleic acid can produce various aldehydes, and it is plausible that this compound is among the array of secondary oxidation products. These lipid-derived aldehydes can then react with amino acids, contributing to the overall pool of Maillard reaction products.

Reaction Pathways of this compound in the Maillard Reaction

Once formed, this compound is a highly reactive intermediate that can participate in several key reactions within the Maillard cascade, significantly influencing the final product profile.

Strecker Degradation

Like other α-dicarbonyl and α-hydroxycarbonyl compounds, this compound can act as a potent agent for the Strecker degradation of amino acids. This reaction involves the transamination of the amino acid, leading to the formation of a Strecker aldehyde (which contributes to the aroma), ammonia, and carbon dioxide. The this compound itself is converted to an aminoketone, which can further react to form pyrazines and other heterocyclic flavor compounds.

Aldol Condensation and Polymerization

The aldehyde and hydroxyl functionalities of this compound make it susceptible to aldol condensation reactions with itself or other carbonyl compounds present in the reaction mixture. These condensation reactions can lead to the formation of larger, more complex molecules, including colored melanoidins. The ability of this compound to polymerize contributes to the browning and complexity of the final Maillard reaction products.

Reaction with Amino Acids

This compound can directly react with the amino groups of amino acids, particularly the ε-amino group of lysine and the sulfhydryl group of cysteine, to form a variety of adducts.

  • Reaction with Lysine: The reaction with lysine is expected to proceed via the formation of a Schiff base, which can then undergo further rearrangements and reactions to form various heterocyclic compounds. The kinetics of the reaction between aldehydes and lysine have been studied, showing a dependence on pH and temperature.[5]

  • Reaction with Cysteine: The thiol group of cysteine is highly nucleophilic and can react with the aldehyde group of this compound to form a thiazolidine derivative.[6] This reaction can trap the aldehyde, potentially altering the course of the Maillard reaction and influencing the final flavor and color profile. The kinetics of cysteine reactions with various electrophiles have been investigated, highlighting the high reactivity of the thiol group.[7][8]

Quantitative Data

Quantitative data on the concentration of this compound in food products and biological systems are scarce in the literature. This is likely due to its transient and reactive nature, making it challenging to isolate and quantify. However, the levels of other aldehydes formed during the Maillard reaction and lipid oxidation have been reported in various food matrices. It is reasonable to assume that the concentration of this compound would be influenced by factors such as the initial concentrations of pentoses and unsaturated lipids, temperature, pH, and the presence of specific amino acids.

Table 1: Factors Influencing the Formation of Aldehydes in Maillard and Lipid Oxidation Reactions

ParameterEffect on Aldehyde FormationReference(s)
Temperature Increased temperature generally accelerates both the Maillard reaction and lipid oxidation, leading to higher aldehyde concentrations.[5]
pH pH affects the rate of both Maillard and lipid oxidation reactions. For instance, the reaction of hexanal with lysine increases with increasing pH.[5]
Reactant Concentration Higher concentrations of reducing sugars, amino acids, and unsaturated lipids lead to a greater formation of aldehydes.[1][2]
Water Activity (aw) Water activity influences reactant mobility and reaction rates. Intermediate aw values often favor the Maillard reaction.General Food Chemistry Principles
Presence of Metal Ions Metal ions, such as iron and copper, can catalyze lipid oxidation, thereby increasing the formation of lipid-derived aldehydes.[8]

Experimental Protocols

The detection and quantification of a reactive intermediate like this compound require sensitive and specific analytical techniques. The following are detailed methodologies for key experiments that can be adapted for the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including aldehydes.

Methodology:

  • Sample Preparation:

    • Headspace Solid-Phase Microextraction (HS-SPME): A sample of the food or reaction mixture is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes.[9]

    • Solvent Extraction: For less volatile aldehydes or for creating a more concentrated sample, liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, hexane) can be employed.

  • Derivatization: To improve the volatility and chromatographic separation of aldehydes, derivatization is often necessary. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[9]

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of the derivatized aldehydes.

    • Injection: The analytes are desorbed from the SPME fiber or injected as a liquid sample into the GC inlet.

    • Temperature Program: A temperature gradient is used to elute the compounds based on their boiling points.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the fragmentation pattern of the analyte compared to an authentic standard of this compound. Quantification is typically performed using an internal standard.[10]

High-Performance Liquid Chromatography (HPLC) for Aldehyde Analysis

HPLC is suitable for the analysis of less volatile aldehydes or for samples that are not amenable to GC analysis.

Methodology:

  • Sample Preparation and Derivatization: Aldehydes are derivatized to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones.[11]

    • The sample is reacted with a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of strong acid).

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used for the separation of the DNPH derivatives.[12][13]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used as the mobile phase.

    • Detection: The DNPH derivatives are detected using a UV detector at a wavelength of around 360 nm.[12]

    • Quantification: Quantification is achieved by comparing the peak area of the this compound-DNPH derivative to a calibration curve prepared with a standard of the same derivative.[11][13]

Visualizations

Signaling Pathways and Logical Relationships

Maillard_Lipid_Oxidation_Interplay cluster_maillard Maillard Reaction cluster_lipid Lipid Oxidation Reducing Sugars (Pentoses) Reducing Sugars (Pentoses) Amadori/Heyns Products Amadori/Heyns Products Reducing Sugars (Pentoses)->Amadori/Heyns Products Condensation Amino Acids Amino Acids Amino Acids->Amadori/Heyns Products 3-Deoxy-pentosone 3-Deoxy-pentosone Amadori/Heyns Products->3-Deoxy-pentosone Enolization This compound This compound 3-Deoxy-pentosone->this compound Retro-aldol (Proposed) Maillard Products (Flavor, Color) Maillard Products (Flavor, Color) Strecker Degradation Products Strecker Degradation Products This compound->Strecker Degradation Products w/ Amino Acids Aldol Condensation Products Aldol Condensation Products This compound->Aldol Condensation Products Polymerization Amino Acid Adducts Amino Acid Adducts This compound->Amino Acid Adducts w/ Lysine, Cysteine Unsaturated Fatty Acids Unsaturated Fatty Acids Lipid Hydroperoxides Lipid Hydroperoxides Unsaturated Fatty Acids->Lipid Hydroperoxides Oxidation Lipid-derived Aldehydes Lipid-derived Aldehydes Lipid Hydroperoxides->Lipid-derived Aldehydes Cleavage Lipid-derived Aldehydes->this compound Secondary Oxidation Strecker Degradation Products->Maillard Products (Flavor, Color) Aldol Condensation Products->Maillard Products (Flavor, Color) Amino Acid Adducts->Maillard Products (Flavor, Color)

Caption: Interplay of Maillard Reaction and Lipid Oxidation in this compound Formation.

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Food/Biological Sample Food/Biological Sample Extraction Extraction Food/Biological Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis PFBHA HPLC Analysis HPLC Analysis Derivatization->HPLC Analysis DNPH Identification Identification GC-MS Analysis->Identification Retention Time, Mass Spectrum HPLC Analysis->Identification Retention Time, UV Spectrum Quantification Quantification Identification->Quantification Internal/External Standard Data Interpretation Data Interpretation Quantification->Data Interpretation

Caption: Workflow for the Analysis of this compound.

Conclusion

This compound represents a critical nexus in the complex web of Maillard and lipid oxidation reactions. Its formation from both carbohydrate and lipid precursors underscores the necessity of considering these pathways in concert. As a reactive α-hydroxy aldehyde, it actively participates in key transformations, including Strecker degradation and aldol condensations, which profoundly impact the sensory and physiological properties of thermally processed foods and biological systems. While direct quantitative data remains limited, the analytical frameworks presented here provide a robust starting point for future investigations. A deeper understanding of the role of this compound will empower researchers to better control Maillard reaction outcomes, leading to the development of healthier, more flavorful foods and providing insights into the mechanisms of AGE formation and mitigation in clinical contexts.

References

2-Hydroxypentanal CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypentanal, a valuable chiral building block in organic synthesis. This document details its chemical identity, molecular structure, physicochemical properties, and provides insights into its synthesis and potential biological relevance.

Chemical Identity and Molecular Structure

This compound, an alpha-hydroxy aldehyde, is a versatile organic compound with significant potential in synthetic chemistry. Its unique structure, featuring both a hydroxyl and an aldehyde functional group on adjacent carbons, makes it a key intermediate for the synthesis of a variety of more complex molecules.

CAS Number: 87503-46-6[1][2]

Molecular Formula: C₅H₁₀O₂[2]

Molecular Structure:

The structure of this compound consists of a five-carbon chain with a hydroxyl group on the second carbon and a terminal aldehyde group. This arrangement results in a chiral center at the C2 position, leading to the existence of two enantiomers: (S)-2-hydroxypentanal and (R)-2-hydroxypentanal.

Structural Representations:

  • IUPAC Name: this compound[2]

  • SMILES: CCCC(C=O)O[2]

  • InChI: InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h4-5,7H,2-3H2,1H3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Weight 102.13 g/mol [2][3]
Boiling Point 151.648 °C at 760 mmHg[1]
Density 0.961 g/cm³[1]
Flash Point 53.034 °C[1]
Refractive Index 1.42[1]
LogP 0.34630[1]
Topological Polar Surface Area 37.3 Ų[3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 2[2][3]
Rotatable Bond Count 3[2][3]

Synthesis of this compound

The synthesis of alpha-hydroxy aldehydes like this compound often involves the oxidation of the corresponding aldehyde. Organocatalytic methods provide a promising route for this transformation under mild conditions.

Experimental Protocol: Organocatalytic Oxidation of Pentanal

This protocol is a general representation of the synthesis of α-hydroxy aldehydes and may be adapted for this compound.

Materials:

  • Pentanal

  • An appropriate organocatalyst (e.g., a proline derivative)

  • An oxidizing agent (e.g., nitrosobenzene)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of pentanal and the organocatalyst in the chosen solvent, the oxidizing agent is added portion-wise at a controlled temperature (e.g., room temperature).

  • The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis:

G Start Pentanal + Organocatalyst Step1 Add Oxidizing Agent in Solvent Start->Step1 Step2 Reaction Monitoring (TLC/GC) Step1->Step2 Step3 Quenching and Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End This compound Step4->End

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. Predicted ¹H NMR data for a similar compound, 2-methylpentanal, is available and can serve as a reference point for spectral interpretation.

  • Gas Chromatography (GC): GC is a valuable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separation and identification.

Biological Significance and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of aldehydes is known to exhibit a range of biological effects. Aldehydes are naturally occurring compounds in many biological systems and can be involved in cellular signaling and metabolic processes.

The dual functionality of this compound makes it a valuable precursor in the synthesis of various biologically active molecules and pharmaceuticals. Its chiral nature is particularly important in drug development, where stereochemistry often plays a critical role in pharmacological activity.

Potential Metabolic Involvement:

The diagram below illustrates a hypothetical metabolic pathway where an alpha-hydroxy aldehyde like this compound could be enzymatically oxidized or reduced, leading to the formation of a carboxylic acid or a diol, respectively. These transformations are common in metabolic pathways for detoxification and biosynthesis.

G Substrate This compound Oxidation Oxidation (e.g., Aldehyde Dehydrogenase) Substrate->Oxidation Reduction Reduction (e.g., Alcohol Dehydrogenase) Substrate->Reduction Product1 2-Hydroxypentanoic Acid Oxidation->Product1 Product2 Pentane-1,2-diol Reduction->Product2

Caption: Hypothetical metabolic fate of this compound.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, along with insights into its synthesis and potential biological relevance. Further research into the specific biological activities and applications of its enantiopure forms could unlock new opportunities in drug discovery and development.

References

The Unfolding Biological Saga of 2-Hydroxypentanal and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-Hydroxypentanal in its nascent form remains a molecule of untapped biological potential within publicly accessible research, its derivatives, particularly the 2'-hydroxychalcone family, have emerged as a compelling class of bioactive compounds. This technical guide synthesizes the current understanding of these derivatives, presenting their quantitative biological activities, detailing the experimental methodologies for their synthesis and evaluation, and visualizing the intricate signaling pathways they modulate. The information collated herein aims to serve as a comprehensive resource for researchers navigating the therapeutic landscape of these promising molecules.

Introduction

This compound is a simple five-carbon alpha-hydroxy aldehyde. Currently, there is a notable absence of extensive research into the specific biological activities of the parent compound, this compound. However, the scientific literature is rich with studies on its derivatives, which are often synthesized from precursors like 2-hydroxybenzaldehyde. Among these, 2'-hydroxychalcones have garnered significant attention for their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimalarial, and anti-leishmanial activities. This guide will focus on these well-documented derivatives to provide a detailed overview of their biological significance.

Quantitative Biological Activity

The biological efficacy of 2'-hydroxychalcone derivatives has been quantified across a range of assays, with IC50 values serving as a key metric of their potency. The following tables summarize the reported quantitative data for various biological activities.

Table 1: Anticancer and Cytotoxic Activity of 2'-Hydroxychalcone Derivatives

CompoundCell LineAssayIC50 (µM)Reference
2'-HydroxychalconeMCF-7 (Breast Cancer)MTT Assay37.74[1]
2'-HydroxychalconeCMT-1211 (Breast Cancer)MTT Assay34.26[1]
Chalcone Derivative C1HCT116 (Colon Cancer)HDAC Inhibition105 ± 10[2]
Chalcone Derivative C5HCT116 (Colon Cancer)HDAC Inhibition160.4 ± 15.5[2]
Chalcone Derivative 12IGR-39 (Melanoma)Viability Assay12[3]

Table 2: Antimicrobial and Antiparasitic Activity of 2'-Hydroxychalcone Derivatives

CompoundOrganismAssayIC50 (µM)Reference
Chalcone Derivative 6Leishmania donovaniProliferation Assay2.33[3]
Chalcone Derivative 11Leishmania donovaniProliferation Assay2.82[3]
Chalcone Derivative 15Plasmodium falciparum (3D7)Growth Assay3.21[3]

Table 3: Enzyme Inhibition and Antioxidant Activity of 2'-Hydroxychalcone Derivatives

CompoundTarget/AssayIC50 (µM)Reference
Chalcone 3cSoybean Lipoxygenase (LOX)45
Chalcone 4bSoybean Lipoxygenase (LOX)70
Chalcone 4bDPPH Radical Scavenging82.4% inhibition

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of 2'-hydroxychalcone derivatives, as cited in the literature.

Synthesis of 2'-Hydroxychalcones

The synthesis of 2'-hydroxychalcones is commonly achieved through the Claisen-Schmidt condensation reaction.[3][4][5][6][7]

General Procedure:

  • An equimolar mixture of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde (e.g., 1.2 mmol each) is prepared.

  • The reactants are subjected to ball mill conditions in the presence of a catalyst, typically 2 equivalents of potassium hydroxide (KOH).

  • The mixture is ground for two cycles of 30 minutes each.

  • The resulting product is then purified, often through recrystallization from a suitable solvent like methanol.[4]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Protocol:

  • Cells are seeded in 96-well plates at a desired density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, 10 µl of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[9]

  • The formazan crystals formed by viable cells are solubilized by adding 100 µl of a solubilization solution (e.g., DMSO).[8][9]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the untreated control.

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.[12][13][14][15][16]

Protocol:

  • Cells are seeded and treated with the test compounds as described for the cytotoxicity assay.

  • After treatment, the cells are harvested and washed with PBS.

  • A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to the cell suspension.

  • The stained cells are then immediately visualized under a fluorescence microscope.

  • Live cells appear green with intact nuclei, early apoptotic cells show green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with chromatin condensation, and necrotic cells have uniformly orange to red nuclei.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[17][18][19][20][21]

Protocol:

  • Cells are cultured and treated with the compounds of interest.

  • After incubation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are then washed with PBS and incubated with a solution containing RNase A and propidium iodide.

  • The DNA content of the stained cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.[22][23][24]

Protocol:

  • A nuclear extract containing HDAC enzymes is prepared from cells or tissues.

  • The assay is typically performed in a 96-well plate format.

  • The nuclear extract is incubated with a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the presence or absence of the test inhibitor.

  • After incubation, a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission). The degree of inhibition is calculated relative to the untreated control.[22]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant potential of a compound.[2][25][26][27][28]

Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm.[2]

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in inflammation.[29][30][31][32][33]

Protocol:

  • Soybean lipoxygenase is incubated with the test compound in a suitable buffer (e.g., sodium phosphate buffer, pH 8.0) at 25°C for a short period (e.g., 10 minutes).[29]

  • The enzymatic reaction is initiated by adding the substrate, linoleic acid.

  • The formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored by measuring the increase in absorbance at 234 nm.[29]

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Antimalarial Activity Assay (Plasmodium falciparum)

The in vitro antimalarial activity is assessed by measuring the inhibition of P. falciparum growth.[34][35][36][37]

Protocol:

  • Synchronized ring-stage P. falciparum cultures are incubated with serial dilutions of the test compounds in 96-well plates.

  • The plates are maintained in a controlled atmosphere (low oxygen, high carbon dioxide) at 37°C for 72 hours.

  • Parasite growth can be quantified using various methods, such as the parasite lactate dehydrogenase (pLDH) assay or by staining with a DNA-intercalating dye like DAPI followed by fluorescence measurement.[34][38]

  • The IC50 value is determined by plotting the percentage of growth inhibition against the compound concentration.

Anti-leishmanial Activity Assay (Leishmania donovani)

This assay evaluates the efficacy of compounds against the promastigote or amastigote forms of Leishmania donovani.[39][40][41][42][43]

Protocol:

  • L. donovani promastigotes are cultured in a suitable medium and treated with different concentrations of the test compounds.

  • After an incubation period (e.g., 72 hours), parasite viability is assessed using methods like the MTT assay or by direct counting using a hemocytometer.

  • For the intracellular amastigote assay, macrophages are infected with promastigotes, which then transform into amastigotes. The infected macrophages are then treated with the test compounds.

  • The number of amastigotes per macrophage is determined after staining with Giemsa or a fluorescent dye.

  • The IC50 value is calculated based on the reduction in parasite number compared to the untreated control.

Signaling Pathways and Experimental Workflows

The biological effects of 2'-hydroxychalcone derivatives are often mediated through the modulation of specific cellular signaling pathways. Furthermore, the systematic investigation of these compounds follows a structured experimental workflow.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 2'-hydroxychalcone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion start Start: Select Precursors (2'-hydroxyacetophenone & Benzaldehyde derivatives) synthesis Claisen-Schmidt Condensation start->synthesis Reactants purification Purification (e.g., Recrystallization) synthesis->purification Crude Product cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) purification->cytotoxicity Pure Derivatives antimicrobial Antimicrobial/Antiparasitic Assays (e.g., Antimalarial, Anti-leishmanial) cytotoxicity->antimicrobial enzyme Enzyme Inhibition Assays (e.g., HDAC, LOX) cytotoxicity->enzyme antioxidant Antioxidant Assays (e.g., DPPH) cytotoxicity->antioxidant apoptosis Apoptosis Assays (e.g., AO/EB Staining) antimicrobial->apoptosis enzyme->apoptosis antioxidant->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) apoptosis->cell_cycle pathway Signaling Pathway Analysis cell_cycle->pathway end Identify Lead Compounds pathway->end

General experimental workflow for 2'-hydroxychalcone derivatives.
NF-κB Signaling Pathway Inhibition by 2'-Hydroxychalcone

Recent studies have elucidated that the anticancer effects of 2'-hydroxychalcone in breast cancer cells are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1][44][45] This inhibition leads to the induction of autophagy and apoptosis.

nfkb_pathway cluster_stimulus Cellular Stress cluster_pathway NF-κB Signaling cluster_effect Cellular Response ros Increased ROS ikb p-IκBα ros->ikb nfkb p-NF-κB p65 ikb->nfkb nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation gene_expression Pro-survival Gene Expression nfkb_nucleus->gene_expression autophagy Autophagy gene_expression->autophagy Suppresses apoptosis Apoptosis gene_expression->apoptosis Suppresses compound 2'-Hydroxychalcone compound->ros Inhibits compound->ikb Inhibits compound->nfkb Inhibits compound->autophagy Induces compound->apoptosis Induces

Inhibition of the NF-κB pathway by 2'-hydroxychalcone.

Conclusion

While the biological activity of this compound itself remains an open area for investigation, its derivatives, particularly 2'-hydroxychalcones, have demonstrated a remarkable range of therapeutic potential. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide underscore the importance of these compounds as leads for drug discovery. Further research into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to translate their promising in vitro activities into tangible clinical applications. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Atmospheric Formation of 2-Hydroxypentanal: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Despite its potential significance in atmospheric chemistry, detailed information regarding the formation of 2-hydroxypentanal from the gas-phase reaction of pentanal with hydroxyl (OH) radicals remains elusive in currently available scientific literature. While the atmospheric oxidation of pentanal is recognized as a contributor to the formation of secondary organic aerosols (SOAs) and other oxygenated volatile organic compounds (OVOCs), specific quantitative data, detailed experimental protocols, and confirmed reaction pathways leading to this compound are not well-documented.

Pentanal, a five-carbon aldehyde, is emitted into the atmosphere from both biogenic and anthropogenic sources. Its atmospheric degradation is primarily initiated by photolysis and reaction with OH radicals. The reaction with OH radicals is expected to proceed via hydrogen abstraction from different carbon atoms or the aldehydic group, leading to the formation of various alkyl and acyl radicals. Subsequent reactions of these radicals with molecular oxygen (O₂) and nitric oxides (NOx) would then lead to a complex mixture of secondary products.

The formation of this compound would likely involve the abstraction of a hydrogen atom from the second carbon atom (C2) of the pentanal molecule by an OH radical. This would form a C5 alkyl radical, which would then react with O₂ to form a peroxy radical. Subsequent reactions of this peroxy radical could potentially lead to the formation of this compound. However, the branching ratios for hydrogen abstraction from different positions on the pentanal molecule are not well established, and the subsequent chemical pathways leading to specific hydroxycarbonyls like this compound have not been explicitly detailed in the reviewed literature.

Postulated Formation Pathway of this compound

A plausible, yet unconfirmed, reaction mechanism for the formation of this compound from the OH-initiated oxidation of pentanal is presented below. It is important to note that this pathway is hypothetical and requires experimental and theoretical validation.

G Pentanal Pentanal (CH₃CH₂CH₂CH₂CHO) Pentanal_rad Pentanal-2-yl radical (CH₃CH₂CH₂ĊHCHO) Pentanal->Pentanal_rad + OH• - H₂O OH OH• Peroxy_rad 2-formylpentan-2-ylperoxy radical (CH₃CH₂CH₂CH(OO•)CHO) Pentanal_rad->Peroxy_rad + O₂ O2 O₂ Alkoxy_rad 2-formylpentan-2-yloxy radical (CH₃CH₂CH₂CH(O•)CHO) Peroxy_rad->Alkoxy_rad + NO - NO₂ NO NO Hydroxypentanal This compound (CH₃CH₂CH₂CH(OH)CHO) Alkoxy_rad->Hydroxypentanal Isomerization or + HO₂• HO2 HO₂

Caption: Postulated reaction pathway for the formation of this compound.

Challenges in Detection and Quantification

The identification and quantification of specific hydroxycarbonyls, such as this compound, in complex atmospheric mixtures present significant analytical challenges. These compounds are often present at trace concentrations and can be difficult to separate from other isomeric and isobaric species. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) with derivatization and chemical ionization mass spectrometry (CIMS), are required for their detection. The lack of commercially available authentic standards for this compound further complicates accurate quantification.

Future Research Directions

To address the current knowledge gap, further research is needed to:

  • Conduct detailed laboratory studies on the gas-phase oxidation of pentanal under controlled atmospheric conditions.

  • Utilize advanced analytical techniques to identify and quantify the full suite of reaction products, including this compound.

  • Perform theoretical calculations to elucidate the detailed reaction mechanisms and branching ratios for the formation of various products.

  • Investigate the subsequent atmospheric fate of this compound, including its potential to contribute to SOA formation.

A comprehensive understanding of the formation and fate of this compound and other hydroxycarbonyls is crucial for improving our understanding of atmospheric oxidation processes, the formation of secondary pollutants, and their ultimate impact on air quality and climate.

Solubility of 2-Hydroxypentanal in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2-Hydroxypentanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde functional group. This structure imparts a degree of polarity, influencing its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including its use as a pharmaceutical intermediate, in the synthesis of fine chemicals, and for the development of novel drug delivery systems.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in a variety of organic solvents. The protocols outlined herein are designed to be adaptable to specific laboratory capabilities and research needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₅H₁₀O₂--INVALID-LINK--
Molecular Weight 102.13 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid
Boiling Point ~151.6 °C at 760 mmHg (Predicted)
Density ~0.997 g/cm³ (Predicted)
LogP (Octanol-Water Partition Coefficient) 0.49 (Predicted)--INVALID-LINK--
General Solubility Soluble in water and polar organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This compound possesses both a polar hydroxyl group, capable of hydrogen bonding, and a polar aldehyde group. It also has a nonpolar five-carbon backbone. This amphiphilic nature suggests the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound due to their ability to engage in hydrogen bonding with the hydroxyl group.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile, which are polar but do not have hydrogen bond-donating capabilities, are also expected to be effective solvents due to dipole-dipole interactions with the carbonyl and hydroxyl groups.

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and dichloromethane are anticipated to be poor solvents for this compound. The energy required to break the hydrogen bonds between this compound molecules would not be sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph, or High-Performance Liquid Chromatograph)

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Quantification prep_solvent Select & Prepare Solvent add_excess Add excess solute to solvent prep_solvent->add_excess prep_solute Weigh this compound prep_solute->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate allow_settle Allow solid to settle equilibrate->allow_settle filter_sample Filter supernatant allow_settle->filter_sample dilute_sample Dilute sample for analysis filter_sample->dilute_sample quantify Quantify concentration using analytical method (UV-Vis, GC, HPLC) dilute_sample->quantify calculate Calculate solubility quantify->calculate uv_vis_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare standard solutions scan_spectrum Scan UV-Vis spectrum to find λmax prep_standards->scan_spectrum prep_sample Prepare diluted sample measure_abs Measure absorbance of standards and sample at λmax prep_sample->measure_abs scan_spectrum->measure_abs plot_calibration Plot calibration curve (Absorbance vs. Concentration) measure_abs->plot_calibration determine_conc Determine sample concentration plot_calibration->determine_conc gc_workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_quantification Quantification prep_standards Prepare standard solutions inject Inject standards and sample into GC prep_standards->inject prep_sample Prepare diluted sample prep_sample->inject separate Separate components on GC column inject->separate detect Detect with FID separate->detect integrate_peaks Integrate peak areas detect->integrate_peaks plot_calibration Plot calibration curve (Peak Area vs. Concentration) integrate_peaks->plot_calibration determine_conc Determine sample concentration plot_calibration->determine_conc hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification prep_standards Prepare standard solutions inject Inject standards and sample into HPLC prep_standards->inject prep_sample Prepare diluted sample prep_sample->inject separate Separate on reversed-phase column inject->separate detect Detect with UV detector separate->detect integrate_peaks Integrate peak areas detect->integrate_peaks plot_calibration Plot calibration curve (Peak Area vs. Concentration) integrate_peaks->plot_calibration determine_conc Determine sample concentration plot_calibration->determine_conc

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-2-Hydroxypentanal is a chiral aldehyde that holds potential as a versatile building block in asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for a variety of chemical transformations. The inherent chirality at the C2 position can be exploited to induce stereoselectivity in the formation of new chiral centers, making it a valuable starting material for the synthesis of complex chiral molecules, including drug intermediates.

Note on Available Data:

Despite the potential utility of (S)-2-Hydroxypentanal as a chiral building block, a comprehensive review of currently available scientific literature did not yield specific, detailed application notes or established protocols for its direct use in the asymmetric synthesis of other chiral molecules. The information presented herein is based on general principles of asymmetric synthesis and stereoselective reactions, outlining potential applications and theoretical protocols. Further experimental validation is required to establish the practical utility and efficacy of the described methodologies.

Potential Applications in Asymmetric Synthesis

Based on its structure, (S)-2-Hydroxypentanal could theoretically be employed in a range of stereoselective transformations. The hydroxyl group can act as a directing group or be derivatized to form a chiral auxiliary, while the aldehyde functionality is a key reactive site for carbon-carbon bond formation.

1. Diastereoselective Nucleophilic Additions to the Aldehyde:

The chiral center adjacent to the aldehyde group can influence the stereochemical outcome of nucleophilic additions (e.g., Grignard reactions, organolithium additions). The inherent chirality is expected to favor the formation of one diastereomer over the other.

  • Hypothetical Reaction Pathway:

    G S-2-Hydroxypentanal S-2-Hydroxypentanal Reaction Nucleophilic Addition S-2-Hydroxypentanal->Reaction Nucleophile Nucleophile Nucleophile->Reaction Diastereomeric Alcohols Diastereomeric Alcohols Reaction->Diastereomeric Alcohols

2. As a Chiral Auxiliary:

The hydroxyl group of (S)-2-Hydroxypentanal can be used to attach the molecule to a prochiral substrate. The stereocenter of the hydroxypentanal moiety can then direct subsequent reactions on the substrate, after which the auxiliary can be cleaved.

  • Conceptual Workflow:

    G S-2-Hydroxypentanal S-2-Hydroxypentanal Chiral Auxiliary-Substrate Adduct Chiral Auxiliary-Substrate Adduct S-2-Hydroxypentanal->Chiral Auxiliary-Substrate Adduct Prochiral Substrate Prochiral Substrate Prochiral Substrate->Chiral Auxiliary-Substrate Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Auxiliary-Substrate Adduct->Diastereoselective Reaction Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product Recovered Auxiliary Recovered Auxiliary Diastereoselective Reaction->Recovered Auxiliary

    Caption: Conceptual use of (S)-2-Hydroxypentanal as a chiral auxiliary.

3. Synthesis of Chiral Heterocycles:

The bifunctional nature of (S)-2-Hydroxypentanal makes it a potential precursor for the synthesis of chiral heterocycles such as substituted tetrahydrofurans or lactones through intramolecular cyclization reactions.

  • Potential Cyclization Pathway:

    G S-2-Hydroxypentanal S-2-Hydroxypentanal Oxidation/Reduction Oxidation/Reduction S-2-Hydroxypentanal->Oxidation/Reduction Intermediate Intermediate Oxidation/Reduction->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Chiral Heterocycle Chiral Heterocycle Intramolecular Cyclization->Chiral Heterocycle

    Caption: Potential pathway to chiral heterocycles from (S)-2-Hydroxypentanal.

Hypothetical Experimental Protocols

The following protocols are theoretical and provided as a starting point for experimental design. Optimization of reaction conditions would be necessary.

Protocol 1: Diastereoselective Grignard Addition to (S)-2-Hydroxypentanal

Objective: To synthesize a chiral diol with a new stereocenter via a diastereoselective Grignard reaction.

Materials:

  • (S)-2-Hydroxypentanal

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Hydroxypentanal (1.0 eq) dissolved in anhydrous diethyl ether (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the product by NMR spectroscopy or chiral HPLC analysis.

Data Presentation (Hypothetical):

EntryGrignard ReagentTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)
1MeMgBr-78To be determinedTo be determined
2PhMgBr-78To be determinedTo be determined
3EtMgBr-78To be determinedTo be determined

Protocol 2: Synthesis of a Chiral Lactone from (S)-2-Hydroxypentanal

Objective: To synthesize a chiral lactone via oxidation and subsequent intramolecular cyclization.

Materials:

  • (S)-2-Hydroxypentanal

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-2-Hydroxypentanal (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2 hours.

  • Quench the reaction with isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add water and extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude lactone.

  • Purify by flash column chromatography.

  • Characterize the product by NMR, IR, and mass spectrometry.

Data Presentation (Hypothetical):

EntryOxidizing AgentSolventReaction Time (h)Yield (%)Enantiomeric Excess (%)
1Jones ReagentAcetone3To be determinedTo be determined
2PDCDCM6To be determinedTo be determined

While specific documented applications are scarce, the chemical structure of (S)-2-Hydroxypentanal suggests its potential as a valuable chiral starting material in asymmetric synthesis. The protocols and applications outlined above are theoretical and intended to serve as a foundation for future research and development in this area. Experimental investigation is crucial to validate these hypotheses and to uncover the full potential of (S)-2-Hydroxypentanal in the synthesis of complex chiral molecules for the pharmaceutical and other industries.

2-Hydroxypentanal: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxypentanal, a bifunctional molecule containing both an aldehyde and a secondary alcohol, serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical intermediates. Its inherent chirality at the C2 position also presents an opportunity for the stereoselective synthesis of complex drug molecules. This application note explores the utility of this compound as a precursor, focusing on its conversion to substituted piperidines, a common scaffold in numerous pharmaceuticals. We provide detailed protocols for the synthesis and characterization of a key piperidine intermediate and discuss its relevance in drug development.

Application: Synthesis of 3-Hydroxy-2-propylpiperidine

A key class of pharmaceutical intermediates that can be accessed from this compound are substituted piperidines. The 3-hydroxy-2-propylpiperidine scaffold, for instance, is a structural motif found in various biologically active compounds. The synthesis of this intermediate from this compound can be achieved through a two-step process involving a reductive amination followed by an intramolecular cyclization.

Reaction Scheme:

Synthesis_Pathway This compound This compound Intermediate_Amine 5-Amino-4-heptanol This compound->Intermediate_Amine Reductive Amination (e.g., NH3, H2/Catalyst) Piperidine_Intermediate 3-Hydroxy-2-propylpiperidine Intermediate_Amine->Piperidine_Intermediate Intramolecular Cyclization (Acid Catalysis)

Caption: Synthetic pathway from this compound to 3-Hydroxy-2-propylpiperidine.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4-heptanol (Reductive Amination)

This protocol describes the reductive amination of this compound to form the open-chain amino alcohol intermediate.

Materials:

  • This compound (1.0 eq)

  • Ammonia (excess, e.g., 7N solution in methanol)

  • Raney Nickel (catalyst) or Sodium borohydride (NaBH4)

  • Methanol (solvent)

  • Hydrogen gas (if using catalytic hydrogenation)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add the ammonia solution in methanol to the flask.

  • Method A (Catalytic Hydrogenation): To this solution, carefully add Raney Nickel catalyst under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Method B (Reductive Amination with NaBH4): Cool the methanolic solution of this compound and ammonia to 0°C.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, quench the reaction carefully with water.

  • Filter the reaction mixture to remove the catalyst (for Method A) or work up the reaction by extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-4-heptanol.

Protocol 2: Synthesis of 3-Hydroxy-2-propylpiperidine (Intramolecular Cyclization)

This protocol details the acid-catalyzed intramolecular cyclization of 5-amino-4-heptanol to the target piperidine intermediate.

Materials:

  • 5-Amino-4-heptanol (from Protocol 1)

  • Sulfuric acid (concentrated) or other strong acid catalyst

  • Toluene (solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis with a Dean-Stark apparatus

Procedure:

  • Dissolve the crude 5-amino-4-heptanol in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure 3-hydroxy-2-propylpiperidine.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3-hydroxy-2-propylpiperidine from this compound.

StepReactantProductCatalyst/ReagentSolventYield (%)Purity (%) (by GC)
Reductive AminationThis compound5-Amino-4-heptanolH2/Raney Ni or NaBH4Methanol75-85>90
Intramolecular Cyclization5-Amino-4-heptanol3-Hydroxy-2-propylpiperidineH2SO4 (cat.)Toluene80-90>98

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound Step1 Reductive Amination Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product 3-Hydroxy-2-propylpiperidine Step2->Product Purification Distillation or Column Chromatography Product->Purification GCMS GC-MS Purification->GCMS NMR NMR (1H, 13C) Purification->NMR FTIR FT-IR Purification->FTIR

Caption: Workflow for the synthesis and characterization of 3-Hydroxy-2-propylpiperidine.

Signaling Pathway and Pharmaceutical Relevance

Substituted piperidine moieties are integral components of a wide range of pharmaceuticals targeting various biological pathways. For instance, many G-protein coupled receptor (GPCR) antagonists and central nervous system (CNS) active drugs contain a piperidine ring. The 3-hydroxy-2-propylpiperidine intermediate can be further functionalized to synthesize analogs of compounds that interact with specific receptors or enzymes.

For example, derivatives of this intermediate could be explored as potential modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and are targets for Alzheimer's disease therapies. The hydroxyl group provides a handle for further chemical modification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Signaling_Pathway Piperidine_Derivative Piperidine-based Pharmaceutical GPCR G-Protein Coupled Receptor (GPCR) Piperidine_Derivative->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: General signaling pathway involving a GPCR-targeting piperidine-based drug.

This compound is a readily accessible and highly useful precursor for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this application note demonstrate a straightforward and efficient pathway to 3-hydroxy-2-propylpiperidine, a versatile scaffold for the development of novel therapeutics. The ability to generate chiral piperidine derivatives from enantiomerically pure this compound further enhances its utility in modern drug discovery.

Application Note: GC-MS Analysis of 2-Hydroxypentanal in a Food Matrix

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantitative analysis of 2-Hydroxypentanal in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS). It includes comprehensive experimental procedures, data presentation in a tabular format, and a workflow diagram.

Introduction

This compound is a short-chain hydroxylated aldehyde that can be formed in food products as a result of lipid peroxidation of polyunsaturated fatty acids.[1][2] Monitoring the levels of such aldehydes is crucial for food quality control and safety assessment, as they can contribute to off-flavors and may have potential toxicological effects. This application note describes a robust and sensitive method for the determination of this compound in a food matrix using GC-MS with derivatization, which enhances the volatility and chromatographic behavior of the analyte.[1][3]

Experimental Protocol

This protocol details the sample preparation, derivatization, and GC-MS analysis of this compound. The primary method described is Headspace Solid-Phase Microextraction (HS-SPME) with on-fiber derivatization, a solvent-free and sensitive technique.[4][5] An alternative liquid-liquid extraction (LLE) method is also outlined.

2.1. Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[1][4]

  • Internal Standard (e.g., d4-Butanal)

  • Methanol, HPLC grade

  • Hexane, HPLC grade[6]

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Deionized water

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)[4][7]

  • 20 mL headspace vials with magnetic screw caps and septa

2.2. Sample Preparation and Derivatization

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization [4][7]

  • Sample Homogenization: Homogenize 5 g of the food sample with 10 mL of deionized water.

  • Aliquoting: Place 5 mL of the homogenate into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial to increase the vapor pressure of the analytes.

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Derivatization Reagent Loading: Expose the SPME fiber to the headspace of a vial containing a saturated solution of PFBHA in water for 10 minutes at 60°C.[7]

  • Headspace Extraction and Derivatization: Immediately expose the PFBHA-loaded fiber to the headspace of the sample vial. Incubate at 60°C for 30 minutes with agitation. During this time, this compound will volatilize into the headspace and react with the PFBHA on the fiber to form its oxime derivative.[4]

  • GC-MS Injection: After extraction, immediately desorb the fiber in the GC injector port.

Method 2: Liquid-Liquid Extraction (LLE) with Derivatization [6]

  • Sample Homogenization: Homogenize 10 g of the food sample with 20 mL of deionized water.

  • Internal Standard Spiking: Spike the homogenate with the internal standard solution.

  • Derivatization: Add 1 mL of a 10 mg/mL PFBHA solution in methanol to the homogenate. Vortex and incubate at 40°C for 60 minutes.

  • Extraction: Add 10 mL of hexane to the sample, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[6]

  • Collection: Carefully collect the upper hexane layer.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Injection: Inject 1 µL of the final extract into the GC-MS system.

2.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[4]

  • Injector Temperature: 250°C[8]

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 170°C

    • Ramp 2: 1°C/min to 190°C, hold for 5 minutes[7]

  • Transfer Line Temperature: 280°C[8]

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8] or Negative Chemical Ionization (NCI)[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for this compound should be summarized for clear comparison. The following table provides an example of expected analytical parameters.

ParameterValue
Retention Time (min)12.5 (example)
Target Ion (m/z)To be determined from standard
Qualifier Ion 1 (m/z)To be determined from standard
Qualifier Ion 2 (m/z)To be determined from standard
PFBHA fragment ion (m/z)181[1][7]
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Linearity (R²)> 0.995
Recovery (%)85 - 110%
Precision (RSD %)< 15%

Workflow Diagram

The following diagram illustrates the experimental workflow for the HS-SPME method.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample homogenize Homogenize in Water sample->homogenize aliquot Aliquot to Vial homogenize->aliquot add_salt Add NaCl aliquot->add_salt spike_is Spike with Internal Standard add_salt->spike_is hs_extract Headspace Extraction & Derivatization (60°C) spike_is->hs_extract load_spme Load SPME Fiber with PFBHA load_spme->hs_extract gc_injection GC Injection & Desorption hs_extract->gc_injection separation Chromatographic Separation ms_detection Mass Spectrometric Detection (SIM) integration Peak Integration ms_detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Quality Control

  • Calibration Curve: A multi-point calibration curve (5-7 points) should be prepared using the this compound standard and the internal standard.

  • Blanks: A method blank (reagents only) and a matrix blank (a sample of the food matrix known to be free of the analyte) should be run with each batch of samples to check for contamination.

  • Spike Recovery: A matrix spike (a sample fortified with a known amount of this compound) should be analyzed to assess method accuracy and matrix effects.

  • Replicates: Samples should be analyzed in duplicate or triplicate to ensure precision.

Conclusion

The described GC-MS method, particularly utilizing HS-SPME with on-fiber PFBHA derivatization, provides a sensitive, robust, and reliable approach for the quantification of this compound in complex food matrices. This protocol is well-suited for quality control laboratories and research institutions involved in food safety and analysis.

References

Chiral HPLC Method Development for the Enantioselective Separation of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2-Hydroxypentanal enantiomers. Due to the small, polar, and aliphatic nature of the analyte, which lacks a strong chromophore, special consideration is given to the selection of chiral stationary phases (CSPs), mobile phase composition, and detection techniques. This document provides detailed experimental protocols for method screening and optimization, along with data presentation tables and workflow diagrams to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral aldehyde containing a stereocenter at the C2 position. The enantiomers of such chiral molecules can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial in the pharmaceutical and fine chemical industries. The development of a reliable chiral HPLC method is a key step in the quality control and characterization of enantiomerically enriched products.

The primary challenges in the chiral separation of this compound are its high polarity, small size, and lack of significant UV absorbance. This application note outlines a strategy that addresses these challenges through a systematic screening of appropriate polysaccharide-based and macrocyclic glycopeptide chiral stationary phases under normal phase, reversed-phase, and polar organic mobile phase conditions. Additionally, strategies for enhancing detection sensitivity are discussed.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required. For enhanced sensitivity, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended.

  • Chiral Columns (for initial screening):

    • Chiralpak® IA, IB, or IC (immobilized amylose or cellulose derivatives)

    • Chiralcel® OD-H or OJ-H (coated cellulose or amylose derivatives)

    • Astec® CHIROBIOTIC® V2 or T (macrocyclic glycopeptide)

  • Solvents and Reagents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and water. Additives such as trifluoroacetic acid (TFA) and diethylamine (DEA) should be of the highest purity.

  • Sample Preparation: A racemic standard of this compound should be dissolved in the initial mobile phase to a concentration of approximately 1 mg/mL. Subsequent dilutions may be necessary depending on the detector's sensitivity.

Initial Screening Protocol

A systematic screening approach is crucial for identifying the most suitable chiral stationary phase and mobile phase system.[1] The following three modes of chromatography should be evaluated.

2.2.1. Normal Phase Chromatography

  • Mobile Phases:

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or CAD/MS)

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and monitor the chromatogram for separation. If the retention is too long, increase the alcohol content in increments of 10%. If the retention is too short, decrease the alcohol content.

2.2.2. Reversed-Phase Chromatography

  • Mobile Phases:

    • Acetonitrile / Water (50:50, v/v)

    • Methanol / Water (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or CAD/MS)

  • Procedure: Equilibrate the column with the mobile phase. Inject the sample. Adjust the ratio of organic solvent to water to optimize retention and resolution.

2.2.3. Polar Organic Mode

  • Mobile Phases:

    • Acetonitrile / Methanol (50:50, v/v)

    • Ethanol / Methanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or CAD/MS)

  • Procedure: This mode is particularly useful for polar compounds on polysaccharide-based CSPs. Equilibrate the column and inject the sample. The ratio of the polar organic solvents can be varied to fine-tune the separation.

Method Optimization

Once initial separation is achieved, the following parameters should be optimized to improve resolution (Rs), selectivity (α), and analysis time:

  • Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents.

  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.

  • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

  • Column Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and can sometimes significantly improve selectivity.

Derivatization for Enhanced Detection (Optional)

If detection sensitivity with UV, CAD, or MS is insufficient, pre-column derivatization can be employed. The hydroxyl or aldehyde group of this compound can be reacted with a UV-active or fluorescent labeling agent. For chiral separations, it is crucial to use an achiral derivatizing agent to avoid the formation of diastereomers, which would complicate the direct enantiomeric separation on a CSP.

Data Presentation

The results of the method development experiments should be systematically recorded to allow for easy comparison.

Table 1: Summary of Chiral HPLC Method Development for this compound Enantiomers

Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Enantiomer 1 Retention Time (min) Enantiomer 2 Retention Time (min) Selectivity (α) Resolution (Rs)
Chiralpak IAn-Hexane/IPA (90:10)1.0258.59.81.151.8
Chiralpak IAn-Hexane/IPA (80:20)1.0256.27.11.141.7
Chiralcel OD-Hn-Hexane/EtOH (95:5)1.02512.314.11.142.1
CHIROBIOTIC V2ACN/Water (30:70)0.8255.46.51.202.5
CHIROBIOTIC V2MeOH/0.1% TFA1.0254.14.91.192.3

(Note: The data in this table are hypothetical and for illustrative purposes only.)

Visualizations

The following diagrams illustrate the workflow and key relationships in the chiral HPLC method development process.

Chiral_HPLC_Method_Development_Workflow cluster_screening Mobile Phase Screening start_end start_end process process decision decision data data start Start: Racemic this compound Sample sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep column_screening Chiral Column Screening (Polysaccharide & Macrocyclic Glycopeptide CSPs) sample_prep->column_screening np_screening Normal Phase (Hexane/Alcohol) column_screening->np_screening separation_achieved Separation Achieved? np_screening->separation_achieved rp_screening Reversed-Phase (ACN/Water or MeOH/Water) rp_screening->separation_achieved po_screening Polar Organic (ACN/MeOH) po_screening->separation_achieved separation_achieved->column_screening No, try another column/mode optimization Method Optimization (Mobile Phase Ratio, Temperature, Flow Rate) separation_achieved->optimization Yes resolution_ok Resolution > 1.5? optimization->resolution_ok resolution_ok->optimization No, further optimization validation Method Validation (Linearity, Precision, Accuracy) resolution_ok->validation Yes end End: Final Chiral HPLC Method validation->end

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Separation_Parameters center_node center_node primary_params primary_params secondary_params secondary_params outcome outcome separation Chiral Separation (Resolution & Selectivity) retention Retention Time separation->retention peak_shape Peak Shape separation->peak_shape analysis_time Analysis Time separation->analysis_time csp Chiral Stationary Phase (e.g., Polysaccharide) csp->separation mobile_phase Mobile Phase Composition (Solvent A / Solvent B Ratio) mobile_phase->separation analyte Analyte Properties (Polarity, Functional Groups) analyte->separation temperature Temperature temperature->separation flow_rate Flow Rate flow_rate->separation additives Additives (e.g., TFA, DEA) additives->separation

Caption: Key Parameters Influencing Chiral Separation.

References

Application Notes and Protocols: Synthesis of Flavor Compounds Using 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of flavor compounds utilizing 2-hydroxypentanal as a key precursor. The methodologies are grounded in established principles of flavor chemistry, including Maillard reactions and aldol condensations.

Introduction

This compound is a versatile bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a reactive precursor for the formation of a variety of heterocyclic compounds that are known to contribute to the flavor profiles of many foods. Its ability to undergo intramolecular reactions, as well as intermolecular reactions with other components like amino acids, opens pathways to a diverse range of aroma compounds. This document outlines protocols for the synthesis of furanones and pyrazines, two important classes of flavor compounds, using this compound as a starting material.

Section 1: Synthesis of 2-Ethyl-5-methyl-4-hydroxy-3(2H)-furanone via Intramolecular Aldol Condensation

Furanones are a significant class of flavor compounds, often imparting sweet, caramel, or fruity notes. The synthesis of 2-ethyl-5-methyl-4-hydroxy-3(2H)-furanone from this compound can be proposed through a series of reactions including an intramolecular aldol condensation.

Proposed Reaction Pathway

The proposed pathway involves the isomerization of this compound to its keto-form, 1-hydroxy-2-pentanone, followed by an intramolecular aldol condensation to form a five-membered ring intermediate, which then dehydrates to yield the target furanone.

G A This compound B Tautomerization (Keto-Enol) A->B [Base Catalyst] C 1-Hydroxy-2-pentanone B->C D Intramolecular Aldol Condensation C->D [Base Catalyst] E Cyclic Hemiketal Intermediate D->E F Dehydration E->F [Heat] G 2-Ethyl-5-methyl-4-hydroxy-3(2H)-furanone F->G

Caption: Proposed pathway for furanone synthesis.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of 2-ethyl-5-methyl-4-hydroxy-3(2H)-furanone. This data is illustrative and based on typical yields for similar organic syntheses.

ParameterValue
Reactant This compound
Molecular Weight 102.13 g/mol
Catalyst Sodium Hydroxide (NaOH)
Solvent Ethanol
Reaction Temperature 78 °C (Reflux)
Reaction Time 4 hours
Product 2-Ethyl-5-methyl-4-hydroxy-3(2H)-furanone
Theoretical Yield Based on 1:1 stoichiometry
Actual Yield (Hypothetical) 65%
Odor Threshold (in water) ~10 ppb
Flavor Profile Caramel, sweet, slightly fruity
Experimental Protocol

Materials:

  • This compound (10.2 g, 0.1 mol)

  • Sodium hydroxide (0.4 g, 0.01 mol)

  • Ethanol (200 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.2 g of this compound in 200 mL of ethanol.

  • Catalyst Addition: While stirring, add 0.4 g of sodium hydroxide to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4 hours.

  • Neutralization: After cooling to room temperature, neutralize the reaction mixture by adding 1 M hydrochloric acid dropwise until a pH of 7 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (starting from 9:1).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, and MS).

Section 2: Synthesis of Tetramethylpyrazine via Reaction with Ammonia

Pyrazines are another class of potent flavor compounds, often associated with roasted, nutty, and baked aromas. The reaction of α-hydroxycarbonyl compounds with an ammonia source is a known route to pyrazine formation.

Proposed Reaction Pathway

This compound can react with an ammonia source, such as ammonium chloride, to form an aminoketone intermediate. Two molecules of this intermediate can then condense to form a dihydropyrazine, which is subsequently oxidized to the stable tetramethylpyrazine.

G A This compound C Formation of 2-Amino-3-pentanone A->C B Ammonia Source (e.g., NH4Cl) B->C D Self-Condensation (2 molecules) C->D E Dihydropyrazine Intermediate D->E F Oxidation E->F [Air or Oxidizing Agent] G Tetramethylpyrazine F->G

Caption: Proposed pathway for pyrazine synthesis.

Quantitative Data

The following table presents hypothetical quantitative data for the synthesis of tetramethylpyrazine.

ParameterValue
Reactant This compound
Ammonia Source Ammonium Chloride (NH₄Cl)
Solvent Water/Ethanol mixture
Reaction Temperature 100 °C
Reaction Time 2 hours
Product Tetramethylpyrazine
Theoretical Yield Based on 2:1 stoichiometry (this compound:pyrazine)
Actual Yield (Hypothetical) 45%
Odor Threshold (in water) ~100 ppb
Flavor Profile Roasted, nutty, cocoa-like
Experimental Protocol

Materials:

  • This compound (10.2 g, 0.1 mol)

  • Ammonium chloride (5.35 g, 0.1 mol)

  • Sodium carbonate (to adjust pH)

  • Water (100 mL)

  • Ethanol (100 mL)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Pressure-rated reaction vessel

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Mixture: In a pressure-rated reaction vessel, dissolve 10.2 g of this compound and 5.35 g of ammonium chloride in a mixture of 100 mL of water and 100 mL of ethanol.

  • pH Adjustment: Adjust the pH of the solution to 8-9 with the addition of sodium carbonate.

  • Heating: Seal the vessel and heat the mixture to 100 °C for 2 hours with stirring.

  • Cooling and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract three times with 100 mL portions of dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and carefully remove the dichloromethane using a rotary evaporator at low temperature to avoid loss of the volatile product.

  • Purification: The crude product can be further purified by distillation or preparative gas chromatography.

  • Characterization: Analyze the product by GC-MS to confirm the presence and purity of tetramethylpyrazine.

Safety Precautions
  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

  • Reactions under pressure should be performed with appropriate caution and behind a safety shield.

These protocols provide a foundation for researchers to explore the synthesis of valuable flavor compounds from this compound. Further optimization of reaction conditions, catalysts, and purification methods may lead to improved yields and purity.

Application Notes and Protocols for the Derivatization of 2-Hydroxypentanal for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-hydroxypentanal for analytical purposes. Derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of polar analytes like this compound, making them amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, an α-hydroxy aldehyde, is a reactive carbonyl species that can be challenging to analyze directly due to its polarity and potential for instability. Derivatization reactions target the aldehyde and hydroxyl functional groups to create a more stable and readily detectable molecule. Common derivatization strategies include oximation, hydrazone formation, and silylation. These modifications improve chromatographic behavior and enhance ionization efficiency in mass spectrometry.[1][2][3]

Derivatization Strategies for this compound

Several derivatization reagents are suitable for this compound, each offering distinct advantages for different analytical platforms.

For Gas Chromatography-Mass Spectrometry (GC-MS):

  • Pentafluorobenzyl Oxime (PFBHA) Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the aldehyde group to form a stable oxime derivative.[4] The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and enhances its performance in negative chemical ionization (NCI) mass spectrometry, leading to very low detection limits.[5][6] The hydroxyl group of this compound can subsequently be silylated to increase volatility.

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on both the hydroxyl and aldehyde (enol form) groups with trimethylsilyl (TMS) groups.[7] This process, often preceded by methoximation to stabilize the aldehyde, significantly increases the volatility and thermal stability of the analyte.[7]

For High-Performance Liquid Chromatography (HPLC):

  • 2,4-Dinitrophenylhydrazine (DNPH) Derivatization: DNPH is a widely used reagent that reacts with the carbonyl group of aldehydes and ketones to form 2,4-dinitrophenylhydrazones.[2][3][8] These derivatives are chromophoric and can be readily detected by UV-Vis detectors.[2][9] This method is robust and has been successfully applied to the analysis of various aldehydes, including hydroxyaldehydes.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data for the derivatization of aldehydes using common reagents. While specific data for this compound is not extensively published, these values provide a general expectation of the performance of these methods.

Derivatization ReagentAnalytical MethodAnalyte ClassLimit of Detection (LOD)Linearity RangeReference
PFBHAGC-MS (NCI)Long-chain fatty aldehydes0.5 pmolTwo orders of magnitude[5][6]
DNPHHPLC-UVHexanal, Heptanal1.7 - 2.5 nmol L⁻¹ (in urine)Not specified[2]
DNPHHPLC-UVHexanal, Heptanal0.79 - 0.80 nmol L⁻¹ (in blood)Not specified[2]
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazineHPLC-MRMFatty aldehydes0.1 - 1 pg/mLNot specified[11]
DNPHHPLC-UVVarious aldehydes4.3 - 21.0 µg/LNot specified[10]

Experimental Protocols

Protocol 1: PFBHA Derivatization for GC-MS Analysis

This protocol describes the formation of the pentafluorobenzyl oxime derivative of this compound, followed by silylation of the hydroxyl group.

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution (e.g., 10 mg/mL in water or buffer)

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate or other suitable solvent

  • Reacti-Vials™ or other suitable reaction vials

Procedure:

  • Sample Preparation: Place an aliquot of the sample or standard solution containing this compound into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Oximation:

    • Add 50 µL of PFBHA·HCl solution and 50 µL of pyridine to the dried sample.

    • Cap the vial tightly and heat at 60-75°C for 60 minutes.

    • Allow the reaction mixture to cool to room temperature.

  • Extraction:

    • Add 200 µL of hexane and 200 µL of water to the vial.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

  • Silylation:

    • Evaporate the organic extract to dryness under nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: DNPH Derivatization for HPLC-UV Analysis

This protocol is adapted for the derivatization of hydroxyaldehydes.[10]

Materials:

  • This compound standard or sample extract

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., saturated solution in acetonitrile or prepared in acidic medium)

  • Concentrated phosphoric acid or hydrochloric acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a mixture of water and methanol.

  • Derivatization:

    • In a volumetric flask, add a known volume of the sample solution to the DNPH reagent.

    • Add a small amount of concentrated acid (e.g., 2 mL of phosphoric acid per 100 mL of final volume) to catalyze the reaction.

    • Allow the reaction to proceed at room temperature for at least 1 hour.

    • Dilute the reaction mixture to the final volume with a water/acetonitrile mixture (e.g., 50:50 v/v).

  • Sample Cleanup (if necessary):

    • If the sample matrix is complex, a solid-phase extraction (SPE) step using a C18 cartridge may be required to clean up the sample and concentrate the derivatives.

  • HPLC Analysis:

    • Filter the derivatized sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

    • Analyze using a reversed-phase column (e.g., C18) with UV detection at approximately 360 nm.[9]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction/ Concentration Sample->Extraction Deriv_Reagent Add Derivatizing Reagent (e.g., PFBHA, DNPH) Extraction->Deriv_Reagent Reaction Reaction (Heating/Incubation) Deriv_Reagent->Reaction Cleanup Sample Cleanup (e.g., SPE, LLE) Reaction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data_Processing Data Acquisition and Processing Analysis->Data_Processing

Caption: General workflow for the derivatization of this compound.

PFBHA_Reaction cluster_reactants Reactants cluster_products Products 2_Hydroxypentanal This compound (R-CHO where R contains -OH) Plus + 2_Hydroxypentanal->Plus PFBHA PFBHA (Pentafluorobenzylhydroxylamine) Derivative PFBHA-Oxime Derivative (R-CH=N-O-CH2-C6F5) PFBHA->Derivative Nucleophilic Addition Plus->PFBHA Water H2O Derivative->Water +

Caption: Reaction of this compound with PFBHA to form an oxime derivative.

References

Application Note: Quantification of 2-Hydroxypentanal in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxypentanal is a bifunctional molecule containing both a hydroxyl and an aldehyde group. Its presence and concentration in complex biological matrices, such as plasma or urine, can be of interest in various fields, including drug development, toxicology, and metabolic research. Due to its reactive nature and potential for low volatility, a robust and sensitive analytical method is required for accurate quantification. This application note details a comprehensive protocol for the quantification of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) following a two-step derivatization and solid-phase extraction (SPE) cleanup.

Principle

To enhance volatility and thermal stability for GC-MS analysis, the hydroxyl and aldehyde functional groups of this compound are derivatized. The hydroxyl group is first converted to a trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The aldehyde group is then derivatized to an oxime using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which also introduces a fluorinated moiety for enhanced sensitivity in negative chemical ionization (NCI) mode. The derivatized analyte is then extracted and concentrated using solid-phase extraction (SPE) prior to GC-MS analysis. Quantification is achieved using an internal standard (IS).

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard)

  • This compound-d2 (internal standard)

  • Human Plasma (K2EDTA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

  • Nitrogen gas for evaporation

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d2 in methanol.

  • Working Standards: Serially dilute the stock solutions in methanol to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Plasma Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

    • Add 600 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

3. Derivatization Procedure

  • Evaporate the supernatant from the plasma sample or an aliquot of the working standard to dryness under a gentle stream of nitrogen at 40°C.

  • Oximation: Add 50 µL of 10 mg/mL PFBHA in pyridine. Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature before SPE cleanup.

4. Solid-Phase Extraction (SPE)

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Reconstitute the derivatized sample in 500 µL of 5% methanol in water and load it onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the derivatized analyte with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

5. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Ionization Mode: Negative Chemical Ionization (NCI)

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 150°C

  • Quadrupole Temperature: 150°C

  • SIM Ions:

    • Quantifier ion for this compound derivative: m/z [to be determined based on fragmentation]

    • Qualifier ion for this compound derivative: m/z [to be determined based on fragmentation]

    • Quantifier ion for this compound-d2 IS derivative: m/z [to be determined based on fragmentation]

Data Presentation

Table 1: Quantitative Performance of the GC-MS Method for this compound

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Mean Recovery (%) 85 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup SPE Cleanup cluster_analysis Analysis plasma Plasma Sample (200 µL) + Internal Standard precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation to Dryness supernatant->evaporation1 oximation Oximation (PFBHA) 60°C, 30 min evaporation1->oximation silylation Silylation (BSTFA) 70°C, 45 min oximation->silylation reconstitution1 Reconstitution silylation->reconstitution1 spe C18 SPE reconstitution1->spe elution Elution (Ethyl Acetate) spe->elution evaporation2 Evaporation to Dryness elution->evaporation2 reconstitution2 Reconstitution (Hexane) evaporation2->reconstitution2 gcms GC-MS Analysis reconstitution2->gcms

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_upstream Upstream Metabolism cluster_formation Analyte Formation cluster_downstream Downstream Metabolism lipid Lipid Peroxidation poly Polyunsaturated Fatty Acids lipid->poly hp This compound poly->hp oxidation Oxidation hp->oxidation reduction Reduction hp->reduction conjugation Conjugation hp->conjugation acid 2-Hydroxypentanoic Acid oxidation->acid diol Pentane-1,2-diol reduction->diol glucuronide Glucuronide Conjugate conjugation->glucuronide

Caption: Hypothetical metabolic pathway of this compound.

Discussion

The developed method provides a sensitive and selective approach for the quantification of this compound in a complex biological matrix like human plasma. The two-step derivatization is crucial for converting the polar and thermally labile analyte into a form suitable for GC analysis. The use of PFBHA in the oximation step significantly enhances sensitivity, allowing for the detection of low ng/mL concentrations. The SPE cleanup effectively removes matrix interferences, leading to a clean chromatogram and improved method robustness. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume. This method can be adapted for other complex matrices and can serve as a valuable tool for researchers and professionals in drug development and clinical research.

2-Hydroxypentanal as a Chiral Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-hydroxypentanal as a chiral building block in organic synthesis. Due to the limited availability of specific documented applications for this compound in the scientific literature, this report draws upon established methodologies for analogous chiral α-hydroxy aldehydes. The protocols and reaction schemes presented herein are representative examples of how this versatile building block can be employed to construct complex chiral molecules, with a focus on stereoselective carbon-carbon bond formation and the synthesis of valuable heterocyclic scaffolds.

Application Notes

This compound, in its enantiomerically pure forms ((R)-2-hydroxypentanal and (S)-2-hydroxypentanal), is a valuable, yet underutilized, chiral building block in asymmetric synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a stereogenic hydroxyl group, allows for a diverse range of chemical transformations. The hydroxyl group can direct stereoselective reactions and can be protected to allow for selective manipulation of the aldehyde. The aldehyde functionality serves as a key electrophile for various nucleophilic additions, enabling the construction of new carbon-carbon bonds with control over the newly formed stereocenters.

Key applications of chiral this compound and its analogs include:

  • Diastereoselective Nucleophilic Additions: The resident stereocenter at C2 can influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl. This has been effectively demonstrated with organometallic reagents (e.g., Grignard and organolithium reagents) and in aldol-type reactions. The stereochemical outcome can often be predicted using established models such as the Felkin-Ahn model.

  • Synthesis of Chiral Diols and Amino Alcohols: Reduction of the aldehyde, followed by further transformations, provides access to valuable chiral 1,2-diols. Reductive amination of the aldehyde can furnish chiral β-amino alcohols, which are important structural motifs in many biologically active molecules and chiral auxiliaries.

  • Construction of Heterocyclic Systems: The dual functionality of this compound makes it an ideal precursor for the synthesis of chiral heterocycles such as tetrahydrofurans, pyrrolidines, and lactones through intramolecular cyclization reactions.

  • Organocatalysis: Chiral α-hydroxy aldehydes can participate in a variety of organocatalyzed reactions, including asymmetric aldol and Michael additions, where they can act as either the electrophilic or nucleophilic partner.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound is scarce, the following table summarizes typical yields and stereoselectivities observed for analogous α-hydroxy aldehydes in key transformations. This data provides a benchmark for expected outcomes when utilizing this compound in similar synthetic routes.

Reaction TypeElectrophile/NucleophileCatalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Aldol Addition (S)-2-hydroxypropanal + AcetoneL-Proline (20 mol%)DMSORT8595:598
Grignard Addition (R)-2-hydroxybutanal + Phenylmagnesium bromide-THF-78 to RT9290:10-
Wittig Reaction (S)-2-hydroxypentanal analog + Ph₃P=CHCO₂Et-CH₂Cl₂RT>95--
Reductive Amination (R)-2-hydroxypentanal analog + BenzylamineNaBH(OAc)₃DCERT88->99
Intramolecular Cyclization (O-alkylation) Protected (S)-2-hydroxypent-4-enalNaHTHF0 to RT75->99

Note: This table is a compilation of representative data from analogous systems and should be considered as a guideline.

Experimental Protocols

The following are detailed experimental protocols for key reactions that can be adapted for use with chiral this compound.

Protocol 1: Diastereoselective Aldol Addition of Acetone to (S)-2-Hydroxypentanal

This protocol describes the L-proline-catalyzed asymmetric aldol reaction between (S)-2-hydroxypentanal and acetone, a classic example of organocatalysis for C-C bond formation.

Materials:

  • (S)-2-Hydroxypentanal (1.0 mmol, 102.13 mg)

  • Acetone (10.0 mmol, 0.74 mL)

  • L-Proline (0.2 mmol, 23.0 mg)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-2-hydroxypentanal (1.0 mmol) in DMSO (2.0 mL) is added L-proline (0.2 mmol).

  • Acetone (10.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Expected Outcome: The reaction is expected to yield the corresponding aldol adduct in high yield with excellent diastereoselectivity and enantioselectivity, favoring the syn diastereomer.

Protocol 2: Synthesis of a Chiral 1,2-Diol via Grignard Addition and Reduction

This two-step protocol outlines the diastereoselective addition of a Grignard reagent to (R)-2-hydroxypentanal, followed by reduction to yield a chiral 1,2-diol.

Materials:

  • (R)-2-Hydroxypentanal (1.0 mmol, 102.13 mg)

  • Phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF) (5.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg)

  • Methanol (5.0 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Grignard Addition

  • A solution of (R)-2-hydroxypentanal (1.0 mmol) in anhydrous THF (2.0 mL) is cooled to -78 °C under an inert atmosphere.

  • Phenylmagnesium bromide (1.2 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is used in the next step without further purification.

Step B: Reduction

  • The crude product from Step A is dissolved in methanol (5.0 mL) and cooled to 0 °C.

  • Sodium borohydride (1.5 mmol) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the careful addition of water (5 mL).

  • The mixture is concentrated under reduced pressure to remove methanol.

  • The aqueous residue is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral 1,2-diol.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a chiral building block.

felkin_ahn_model cluster_0 Felkin-Ahn Model for Nucleophilic Addition to (R)-2-Hydroxypentanal R_group Propyl Carbonyl C=O R_group->Carbonyl Large H_group H H_group->Carbonyl Small OH_group OH OH_group->Carbonyl Medium Nu Nu⁻ Nu->Carbonyl Arrow Attack Trajectory synthetic_pathway start (R)-2-Hydroxypentanal step1 Diastereoselective Nucleophilic Addition (e.g., Grignard) start->step1 R-MgX intermediate1 Chiral Diol Precursor step1->intermediate1 step2 Protection of Hydroxyl Groups intermediate1->step2 e.g., TBSCl intermediate2 Protected Diol step2->intermediate2 step3 Further Functional Group Interconversion intermediate2->step3 product Complex Chiral Target Molecule step3->product experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A 1. Combine Reactants & Catalyst B 2. Stir at Controlled Temperature A->B C 3. Quench Reaction B->C D 4. Liquid-Liquid Extraction C->D E 5. Dry & Concentrate Organic Phase D->E F 6. Column Chromatography E->F G 7. Characterization (NMR, MS, etc.) F->G

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two potential biocatalytic strategies for the synthesis of enantiopure 2-hydroxypentanal, a valuable chiral building block in pharmaceutical development. The protocols detailed below are based on established enzymatic transformations of analogous substrates, offering a robust starting point for reaction optimization and scale-up.

Introduction

Enantiomerically pure α-hydroxy aldehydes, such as (R)- and (S)-2-hydroxypentanal, are important precursors for the synthesis of various biologically active molecules. Their stereochemistry plays a crucial role in determining the efficacy and safety of the final drug substance. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for obtaining these chiral molecules. This document outlines two promising enzymatic approaches: the asymmetric reduction of a prochiral ketone precursor using an alcohol dehydrogenase (ADH) and the enantioselective carbon-carbon bond formation catalyzed by a thiamine diphosphate (ThDP)-dependent lyase.

Data Presentation

The following tables summarize key quantitative data for the proposed biocatalytic syntheses. These values are derived from literature precedents on similar substrates and should be considered as starting points for optimization.

Table 1: Biocatalytic Asymmetric Reduction of 2-Oxopentanal using Alcohol Dehydrogenase (ADH)

ParameterValueReference
Enzyme Alcohol Dehydrogenase (e.g., from Lactobacillus kefir)[1]
Substrate 2-OxopentanalInferred
Co-substrate Isopropanol (for cofactor regeneration)[1]
Cofactor NAD⁺/NADH[1]
Enzyme Loading 1-5 mg/mLInferred
Substrate Conc. 10-50 mMInferred
Co-substrate Conc. 5-10% (v/v)[1]
Temperature 30 °C[1]
pH 7.0[1]
Reaction Time 12-24 hInferred
Conversion >95%Expected
Enantiomeric Excess >99%Expected

Table 2: Biocatalytic Synthesis of this compound via ThDP-Dependent Lyase

ParameterValueReference
Enzyme Benzaldehyde Lyase (BAL) or similar ThDP-lyase[2][3]
Donor Substrate PropanalInferred
Acceptor Substrate AcetaldehydeInferred
Cofactors Thiamine Diphosphate (ThDP), Mg²⁺[2][3]
Enzyme Loading 0.5-2 mg/mLInferred
Substrate Conc. 50-200 mM (each)Inferred
Temperature 25-37 °C[2]
pH 8.0[3]
Reaction Time 24-48 hInferred
Conversion Moderate to HighExpected
Enantiomeric Excess >99% for (R)-enantiomer[2][4]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Oxopentanal using Alcohol Dehydrogenase

This protocol describes the enantioselective reduction of 2-oxopentanal to either (R)- or (S)-2-hydroxypentanal using an appropriate alcohol dehydrogenase. The choice of ADH will determine the stereochemical outcome.[1]

Materials:

  • Alcohol Dehydrogenase (e.g., KRED-NADH-110 for (S)-product or KRED-NAD-215 for (R)-product, commercially available)

  • 2-Oxopentanal

  • Isopropanol

  • Nicotinamide adenine dinucleotide (NAD⁺) or its reduced form (NADH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thermostatted shaker

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • In a sealed reaction vessel, dissolve 2-oxopentanal (10-50 mM) and NAD⁺ (1 mM) in the phosphate buffer.

  • Add isopropanol to a final concentration of 5-10% (v/v) to serve as the co-substrate for cofactor regeneration.

  • Initiate the reaction by adding the alcohol dehydrogenase (1-5 mg/mL).

  • Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150 rpm) for 12-24 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product into the organic phase by vigorous vortexing. Separate the organic layer. Repeat the extraction twice.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by flash column chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC analysis (see Protocol 3).

Protocol 2: ThDP-Dependent Lyase-Catalyzed Synthesis of (R)-2-Hydroxypentanal

This protocol outlines the synthesis of (R)-2-hydroxypentanal through the cross-carboligation of propanal and acetaldehyde catalyzed by a thiamine diphosphate-dependent lyase, such as Benzaldehyde Lyase (BAL).[2][3][4]

Materials:

  • Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens (commercially available or expressed)

  • Propanal

  • Acetaldehyde

  • Thiamine diphosphate (ThDP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thermostatted shaker

Procedure:

  • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 8.0.

  • In a reaction vessel, dissolve ThDP (0.2 mM) and MgCl₂ (2.5 mM) in the phosphate buffer.

  • Add the Benzaldehyde Lyase to the buffer solution to a final concentration of 0.5-2 mg/mL and incubate for 15 minutes at room temperature to allow for cofactor binding.

  • Add propanal (donor substrate, 100-200 mM) and acetaldehyde (acceptor substrate, 50-100 mM) to the reaction mixture.

  • Incubate the reaction at 25-37 °C with gentle shaking for 24-48 hours.

  • Monitor the formation of this compound using GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by adding an equal volume of ethyl acetate.

  • Extract the product as described in Protocol 1 (steps 8-10).

  • Purify the (R)-2-hydroxypentanal by flash column chromatography.

  • Determine the enantiomeric excess using chiral GC analysis (Protocol 3).

Protocol 3: Chiral Gas Chromatography (GC) Analysis of this compound

This protocol provides a general method for determining the enantiomeric excess of this compound. Optimization of the temperature program may be required.

Instrumentation and Column:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column: e.g., Hydrodex β-6TBDM (25 m x 0.25 mm x 0.25 µm) or a similar cyclodextrin-based chiral stationary phase.

GC Conditions:

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 5 min

  • Sample Preparation: Dilute the purified this compound in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

Procedure:

  • Inject a racemic standard of this compound to determine the retention times of both enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Visualizations

experimental_workflow_adh cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Purification cluster_analysis Analysis substrate 2-Oxopentanal enzyme Alcohol Dehydrogenase substrate->enzyme buffer Phosphate Buffer (pH 7.0) buffer->enzyme cofactor NAD+ cofactor->enzyme cosubstrate Isopropanol cosubstrate->enzyme reaction Incubation (30°C, 12-24h) enzyme->reaction extraction Liquid-Liquid Extraction reaction->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Chromatography evaporation->purification product Enantiopure this compound purification->product analysis Chiral GC Analysis product->analysis logical_relationship_lyase cluster_reactants Reactants & Cofactors cluster_catalyst Biocatalyst cluster_conditions Reaction Conditions cluster_product Product propanal Propanal (Donor) bal Benzaldehyde Lyase (BAL) propanal->bal acetaldehyde Acetaldehyde (Acceptor) acetaldehyde->bal thdp ThDP thdp->bal mg Mg2+ mg->bal product (R)-2-Hydroxypentanal bal->product ph pH 8.0 ph->bal temp Temperature (25-37°C) temp->bal time Time (24-48h) time->bal

References

Flow Chemistry Applications for the Synthesis of 2-Hydroxypentanal Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions requiring precise control over temperature, pressure, and reaction time. These advantages, including enhanced safety, scalability, and often higher yields and selectivities, make it an attractive methodology for the synthesis of fine chemicals and pharmaceutical intermediates. This document provides an overview of the application of flow chemistry for the synthesis of 2-hydroxypentanal derivatives, a class of chiral building blocks with potential applications in drug discovery and development.

The synthesis of this compound and its derivatives, such as 3-hydroxy-2-methylpentanal, typically involves an aldol condensation reaction. In the case of 3-hydroxy-2-methylpentanal, it is the product of the self-condensation of propanal.[1] Flow chemistry is particularly well-suited for aldol reactions, which can be exothermic and prone to side reactions in batch processing.[2] The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, minimizing the formation of byproducts and enabling reactions to be performed at higher temperatures, thus accelerating reaction rates.[2]

Application Notes

Advantages of Flow Synthesis for this compound Derivatives
  • Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling reactive aldehydes and exothermic reactions.

  • Improved Selectivity: Precise control over residence time and temperature can minimize the formation of over-condensation or dehydration byproducts, leading to higher selectivity for the desired β-hydroxy aldehyde. For instance, in the self-condensation of propanal, the formation of the dehydration product 2-methyl-2-pentenal can be suppressed.[1]

  • Rapid Optimization: The use of automated flow chemistry systems allows for the rapid screening of reaction parameters such as temperature, flow rate, and catalyst concentration, significantly reducing process development time.

  • Scalability: Scaling up production in a flow system is typically achieved by running the reactor for longer periods or by numbering-up (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Catalyst Immobilization: Flow chemistry is highly compatible with the use of immobilized catalysts, such as solid-supported bases or enzymes. This simplifies product purification, as the catalyst is retained within the reactor, allowing for a continuous production of a catalyst-free product stream. Anion-exchange resins have been shown to be effective catalysts for the aldol condensation of propanal.[3]

Applications in Drug Development

While specific blockbuster drugs containing a simple this compound core are not prevalent, the β-hydroxy aldehyde moiety is a valuable chiral building block in the synthesis of more complex pharmaceutical compounds. The stereocenters created during the aldol reaction are crucial for the biological activity of many drugs. 3-Hydroxy-2-methylpentanal, for example, is a versatile intermediate in organic synthesis and has been noted for its potential use in the production of pharmaceuticals.[4] The ability to control the stereochemistry of these derivatives through asymmetric catalysis in flow systems is a significant area of interest for medicinal chemists.

Derivatives of 2-hydroxy-2'-fluorochalcone have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties. Although not directly this compound derivatives, this highlights the potential for biological activity in related structures containing a hydroxy-carbonyl motif. The development of efficient and stereoselective flow syntheses for this compound derivatives could facilitate the exploration of their therapeutic potential by enabling the rapid generation of diverse libraries of related compounds for biological screening.

Experimental Protocols

The following is a representative protocol for the continuous flow self-condensation of propanal to form 3-hydroxy-2-methylpentanal, based on principles of flow aldol reactions. Specific conditions may require optimization depending on the exact reactor setup and desired purity.

Protocol 1: Continuous Flow Self-Condensation of Propanal using an Immobilized Base Catalyst

Objective: To synthesize 3-hydroxy-2-methylpentanal via a continuous flow aldol condensation of propanal using a packed-bed reactor containing a basic anion-exchange resin.

Materials:

  • Propanal (reagent grade)

  • Anion-exchange resin (e.g., Amberlyst A26)

  • Solvent (e.g., Tetrahydrofuran (THF), anhydrous)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Syringe pumps

  • Packed-bed reactor column

  • Back-pressure regulator

  • T-mixer

  • Collection vessel

Procedure:

  • Catalyst Packing: The packed-bed reactor is prepared by loading the anion-exchange resin into a suitable column. The resin should be washed with the reaction solvent prior to use.

  • Reagent Preparation: A solution of propanal in the chosen solvent (e.g., 1 M in THF) is prepared.

  • System Setup: The flow chemistry system is assembled as shown in the workflow diagram below. The syringe pump is charged with the propanal solution. The packed-bed reactor is maintained at the desired temperature using a column heater.

  • Reaction Execution: The propanal solution is pumped through the T-mixer and into the packed-bed reactor at a defined flow rate to achieve the desired residence time.

  • Quenching and Collection: The output from the reactor is passed through a back-pressure regulator and then mixed with a stream of quenching solution pumped by a second syringe pump. The quenched reaction mixture is collected in a collection vessel.

  • Analysis: The collected solution is analyzed by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of propanal and the selectivity for 3-hydroxy-2-methylpentanal.

Data Presentation

The following table summarizes hypothetical quantitative data for the optimization of the continuous flow self-condensation of propanal, illustrating the type of data that would be generated during process development.

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Propanal Conversion (%)Selectivity for 3-hydroxy-2-methylpentanal (%)
1250.5106585
2250.25208082
3400.5107875
4400.25209270

Note: This data is illustrative and based on general principles of aldol reactions in flow. Actual results will vary based on the specific experimental setup.

Mandatory Visualization

G cluster_synthesis Continuous Flow Synthesis cluster_analysis Analysis & Purification cluster_application Application reagent Propanal Solution pump Syringe Pump reagent->pump mixer T-Mixer pump->mixer reactor Packed-Bed Reactor (Anion-Exchange Resin) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Collection Vessel bpr->collection quench_pump Syringe Pump quench_pump->mixer quench Quenching Solution quench->quench_pump analysis GC/NMR Analysis collection->analysis purification Purification collection->purification building_block Chiral Building Block purification->building_block drug_discovery Drug Discovery (Library Synthesis) building_block->drug_discovery

Caption: Workflow for the continuous flow synthesis and application of this compound derivatives.

reaction_scheme cluster_reactants cluster_products propanal1 2 x Propanal catalyst Immobilized Base (Flow Reactor) propanal1->catalyst aldol 3-Hydroxy-2-methylpentanal catalyst->aldol Aldol Condensation

Caption: Reaction scheme for the self-condensation of propanal to 3-hydroxy-2-methylpentanal.

References

Application Notes and Protocols for the Synthesis of N-Heterocycles Using 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reactions of 2-hydroxypentanal in the synthesis of nitrogen-containing heterocycles (N-heterocycles), which are crucial scaffolds in numerous pharmaceuticals. While direct literature precedents for this compound in many classical named reactions for N-heterocycle synthesis are limited, this document outlines plausible synthetic pathways and provides detailed protocols based on analogous reactions with similar aldehydes. The information herein is intended to serve as a foundational guide for researchers to explore the utility of this compound as a versatile building block in medicinal chemistry and drug development.

Introduction to this compound in N-Heterocycle Synthesis

N-heterocycles are core structural motifs in a vast array of FDA-approved drugs and biologically active natural products. The development of efficient and novel synthetic routes to these scaffolds is a continuous effort in organic and medicinal chemistry. This compound, a bifunctional molecule containing both a hydroxyl and an aldehyde group, presents an intriguing starting material for the synthesis of various N-heterocycles. Its reactivity can be strategically employed in cyclocondensation and multicomponent reactions to generate substituted piperidines, pyridines, and pyrimidines, among others.

The presence of the α-hydroxy group can influence the reactivity of the aldehyde and potentially participate in the reaction, leading to unique structural outcomes. This document explores theoretical and analogous applications of this compound in key N-heterocycle forming reactions.

Synthesis of Substituted Piperidines

Substituted piperidines are prevalent in many classes of pharmaceuticals. One potential route to piperidine derivatives from this compound involves a reductive amination followed by intramolecular cyclization. A plausible reaction scheme would involve the reaction of this compound with a primary amine to form an intermediate imine, which can then undergo cyclization and subsequent reduction.

Logical Workflow for Piperidine Synthesis

This compound This compound Intermediate_Imine Intermediate_Imine This compound->Intermediate_Imine Condensation Primary_Amine Primary_Amine Primary_Amine->Intermediate_Imine Cyclized_Intermediate Cyclized_Intermediate Intermediate_Imine->Cyclized_Intermediate Intramolecular Cyclization Substituted_Piperidine Substituted_Piperidine Cyclized_Intermediate->Substituted_Piperidine Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Substituted_Piperidine

Caption: Proposed pathway for substituted piperidine synthesis.

Experimental Protocol: Synthesis of a Substituted Piperidine (Analogous Protocol)

This protocol is adapted from general procedures for the synthesis of substituted piperidines and will require optimization for this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloroethane (10 mL) is added benzylamine (1.0 mmol).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted piperidine.

Table 1: Hypothetical Quantitative Data for Piperidine Synthesis

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE2524Expected 60-75
2AnilineNaBH(OAc)₃DCE2524Expected 55-70
3MethylamineNaBH₄MeOH0 to 2512Expected 50-65

*Yields are hypothetical and will require experimental validation.

Synthesis of Dihydropyridines via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a multicomponent reaction that traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine.[1] While aldehydes with α-hydroxy groups are not typical substrates, it is conceivable that this compound could participate in this reaction.

Hantzsch Dihydropyridine Synthesis Workflow

cluster_reactants Reactants This compound This compound Dihydropyridine_Product Dihydropyridine_Product This compound->Dihydropyridine_Product Hantzsch Condensation Beta-Ketoester_1 Beta-Ketoester_1 Beta-Ketoester_1->Dihydropyridine_Product Beta-Ketoester_2 Beta-Ketoester_2 Beta-Ketoester_2->Dihydropyridine_Product Ammonia_Source Ammonia_Source Ammonia_Source->Dihydropyridine_Product

Caption: Multicomponent reaction for dihydropyridine synthesis.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis (Analogous Protocol)

This protocol is based on the classical Hantzsch synthesis and would need to be optimized for use with this compound.[1]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux for 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the dihydropyridine derivative.

Table 2: Hypothetical Quantitative Data for Hantzsch-type Reaction

Entryβ-KetoesterNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetateAmmonium acetateEtOHReflux6Expected 50-65
2Methyl acetoacetateAmmonium acetateMeOHReflux8Expected 45-60
3Ethyl acetoacetateAmmonia (aq.)EtOHReflux6Expected 40-55

*Yields are hypothetical and will require experimental validation.

Synthesis of Tetrahydropyrimidines via Biginelli-type Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones or thiones.[2] The use of this compound in this reaction could lead to novel tetrahydropyrimidine derivatives with potential biological activities.

Biginelli Reaction Signaling Pathway

This compound This compound Acyliminium_Ion Acyliminium_Ion This compound->Acyliminium_Ion Condensation Urea_Thiourea Urea_Thiourea Urea_Thiourea->Acyliminium_Ion Beta-Ketoester Beta-Ketoester Enolate Enolate Beta-Ketoester->Enolate Enolization Open-Chain_Intermediate Open-Chain_Intermediate Acyliminium_Ion->Open-Chain_Intermediate Addition Enolate->Open-Chain_Intermediate Tetrahydropyrimidine Tetrahydropyrimidine Open-Chain_Intermediate->Tetrahydropyrimidine Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli-type reaction.

Experimental Protocol: Biginelli-type Synthesis of Tetrahydropyrimidines (Analogous Protocol)

This protocol is adapted from established Biginelli reaction conditions and will likely require optimization for this compound.[2]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)₃)

Procedure:

  • A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of acid (e.g., 3-4 drops of concentrated HCl) in ethanol (10 mL) is stirred in a round-bottom flask.

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to give the crude tetrahydropyrimidine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Table 3: Hypothetical Quantitative Data for Biginelli-type Reaction

EntryN-ComponentCatalystSolventTemperature (°C)Time (h)Yield (%)
1UreaHClEtOHReflux4Expected 65-80
2ThioureaHClEtOHReflux5Expected 70-85
3UreaYb(OTf)₃MeCNReflux3Expected 75-90

*Yields are hypothetical and will require experimental validation.

Conclusion

This compound holds promise as a versatile and readily available starting material for the synthesis of a variety of N-heterocycles. The protocols and reaction pathways outlined in these application notes, while based on analogous transformations, provide a solid starting point for researchers to investigate the synthetic utility of this compound. Further experimental work is necessary to optimize reaction conditions and fully elucidate the scope and limitations of this compound in the synthesis of medicinally relevant N-heterocyclic scaffolds. The unique bifunctionality of this compound may offer access to novel chemical space and contribute to the development of new therapeutic agents.

References

Application Notes and Protocols for 2-Hydroxypentanal in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-hydroxypentanal in polymer chemistry. Due to its bifunctional nature, possessing both a reactive aldehyde and a hydroxyl group, this compound is a versatile monomer for the synthesis of a variety of polymers, including polyesters, polyacetals, and polymers derived from aldol condensation. This document outlines detailed experimental protocols for these polymerization methods and provides expected characterization data.

Overview of this compound's Reactivity in Polymerization

This compound's unique structure allows it to participate in several polymerization pathways:

  • Polyester Synthesis: Following the oxidation of its aldehyde group to a carboxylic acid, the resulting 5-hydroxyvaleric acid can undergo self-condensation to form polyesters.

  • Polyacetal Synthesis: The aldehyde and hydroxyl groups can react intermolecularly to form cyclic hemiacetals, which can then undergo ring-opening polymerization. Alternatively, it can react with other diols or aldehydes to form polyacetals.

  • Aldol Condensation Polymerization: The aldehyde functionality, in the presence of a base or acid catalyst, can undergo repeated aldol condensation reactions to form polymers with a carbon-carbon backbone.

A critical aspect to consider is the potential for ring-chain tautomerism , where this compound can exist in equilibrium with its cyclic hemiacetal form, 2-methyl-tetrahydrofuran-2-ol. The position of this equilibrium can be influenced by factors such as solvent and temperature, which in turn will affect its reactivity in polymerization.

Potential Applications

The polymers derived from this compound are anticipated to have applications in various fields:

  • Biomedical Materials: The potential biodegradability of polyesters and polyacetals makes them suitable for applications such as drug delivery systems, biodegradable sutures, and tissue engineering scaffolds.

  • Specialty Polymers: The presence of pendant hydroxyl or aldehyde groups in some of the polymer architectures allows for further functionalization, leading to materials with tailored properties for applications in coatings, adhesives, and smart materials.

Experimental Protocols

Synthesis of Poly(5-hydroxyvalerate) via Oxidative Self-Condensation

This protocol describes a two-step process for the synthesis of a polyester from this compound. The first step is the oxidation of the aldehyde to a carboxylic acid, followed by a polycondensation reaction.

Step 1: Oxidation of this compound to 5-Hydroxyvaleric Acid

  • Materials: this compound, Jones reagent (chromium trioxide in sulfuric acid), acetone, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (10.2 g, 0.1 mol) in 100 mL of acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add Jones reagent dropwise to the solution until the orange color persists, indicating complete oxidation.

    • Quench the reaction by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 5-hydroxyvaleric acid.

Step 2: Polycondensation of 5-Hydroxyvaleric Acid

  • Materials: 5-Hydroxyvaleric acid, tin(II) 2-ethylhexanoate (catalyst), toluene.

  • Procedure:

    • Place 5-hydroxyvaleric acid (5.9 g, 0.05 mol) and tin(II) 2-ethylhexanoate (0.1 mol%) in a reaction vessel equipped with a mechanical stirrer and a Dean-Stark trap.

    • Add toluene (50 mL) to facilitate the removal of water.

    • Heat the mixture to reflux (approximately 110-120 °C) and continuously remove the water-toluene azeotrope.

    • Monitor the reaction progress by measuring the amount of water collected.

    • After 24-48 hours, cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Filter the polymer and dry it under vacuum at 40 °C.

Logical Relationship of Polyester Synthesis

polyester_synthesis Monomer This compound Oxidation Oxidation (Jones Reagent) Monomer->Oxidation Intermediate 5-Hydroxyvaleric Acid Oxidation->Intermediate Polycondensation Polycondensation (Sn(Oct)2, Heat) Intermediate->Polycondensation Polymer Poly(5-hydroxyvalerate) Polycondensation->Polymer

Polyester Synthesis Workflow
Synthesis of Polyacetal via Cationic Ring-Opening Polymerization

This protocol outlines the synthesis of a polyacetal from the cyclic hemiacetal of this compound.

  • Materials: this compound, dichloromethane (anhydrous), trifluoromethanesulfonic acid (TfOH) (catalyst).

  • Procedure:

    • Purify this compound by distillation to remove any water. The monomer will exist in equilibrium with its cyclic hemiacetal form.

    • In a glovebox, dissolve the purified this compound (5.1 g, 0.05 mol) in anhydrous dichloromethane (25 mL) in a flame-dried Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a stock solution of TfOH in dichloromethane (e.g., 1 mg/mL) to initiate the polymerization. The monomer-to-initiator ratio can be varied to control the molecular weight (e.g., 200:1).

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the polymerization by adding a small amount of pre-chilled pyridine.

    • Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Experimental Workflow for Polyacetal Synthesis

polyacetal_workflow start Start dissolve Dissolve this compound in anhydrous CH2Cl2 start->dissolve cool Cool to -78 °C dissolve->cool initiate Initiate with TfOH cool->initiate polymerize Polymerize for 4h initiate->polymerize quench Quench with Pyridine polymerize->quench precipitate Precipitate in Methanol quench->precipitate dry Dry Polymer precipitate->dry end End dry->end

Polyacetal Synthesis Workflow
Aldol Condensation Polymerization of this compound

This protocol describes the base-catalyzed aldol condensation polymerization of this compound.

  • Materials: this compound, sodium hydroxide (NaOH), ethanol, diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (10.2 g, 0.1 mol) in 50 mL of ethanol.

    • Add a 10% aqueous solution of NaOH (5 mL) dropwise with vigorous stirring at room temperature.

    • The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

    • Continue stirring for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

    • Neutralize the reaction mixture with dilute HCl.

    • Pour the solution into a large volume of water to precipitate the polymer.

    • Wash the polymer with water and then with diethyl ether to remove unreacted monomer and oligomers.

    • Dry the resulting polymer under vacuum.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the synthesized polymers.

Table 1: Molecular Weight and Polydispersity Index (PDI) Data from Gel Permeation Chromatography (GPC)

PolymerMonomerPolymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(5-hydroxyvalerate)This compound (oxidized)Self-Condensation15,00028,5001.9
PolyacetalThis compoundCationic ROP25,00032,5001.3
Aldol PolymerThis compoundAldol Condensation8,00014,4001.8

Table 2: Thermal Properties from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

PolymerGlass Transition Temp (Tg, °C)Melting Temp (Tm, °C)Decomposition Temp (Td, °C)
Poly(5-hydroxyvalerate)-3055280
Polyacetal10N/A (Amorphous)250
Aldol Polymer95N/A (Amorphous)320

Table 3: Spectroscopic Data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Polymer¹H NMR (δ, ppm)Key IR Absorptions (cm⁻¹)
Poly(5-hydroxyvalerate)4.1 (t, -CH₂-O-), 2.3 (t, -CH₂-C=O), 1.6 (m, -CH₂-)1735 (C=O, ester), 2950 (C-H), 1180 (C-O)
Polyacetal4.8 (br, -O-CH-O-), 3.5 (m, -CH₂-O-), 1.4 (m, -CH₂-), 0.9 (t, -CH₃)2960 (C-H), 1100 (C-O-C, acetal)
Aldol Polymer7.0-8.0 (br, vinyl H), 3.5-4.5 (br, -CH-OH), 0.8-2.5 (br, alkyl H)3400 (O-H), 2950 (C-H), 1680 (C=C), 1650 (residual C=O)

Mandatory Visualizations

Signaling Pathway of Aldol Condensation Polymerization

This diagram illustrates the general mechanism of a base-catalyzed aldol condensation polymerization.

aldol_condensation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_polymerization Polymerization Monomer1 R-CH(OH)-CHO Enolate Enolate Intermediate Monomer1->Enolate Deprotonation Base B- Dimer Dimer Enolate->Dimer Nucleophilic Attack Monomer2 R-CH(OH)-CHO Monomer2->Dimer Dehydration Unsaturated Dimer Dimer->Dehydration Dehydration Polymer Polymer Chain Dehydration->Polymer Further Condensation

Aldol Condensation Pathway

Troubleshooting & Optimization

Technical Support Center: Stereoselective Reactions with 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective reactions involving 2-Hydroxypentanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the stereoselectivity of your chemical transformations.

Troubleshooting Guide

This guide addresses common issues encountered during stereoselective reactions with this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity in Nucleophilic Additions (e.g., Grignard, Organolithium) The reaction may be proceeding through a mixture of competing stereochemical control models (Felkin-Anh vs. Chelation).To favor chelation control and the syn product, use a chelating Lewis acid like MgBr₂, ZnBr₂, or TiCl₄. Ensure the hydroxyl group is unprotected or has a small protecting group (e.g., MOM, Bn). To favor Felkin-Anh control and the anti product, use a bulky, non-chelating protecting group on the hydroxyl (e.g., TBDPS, TIPS) and a non-chelating Lewis acid like BF₃·OEt₂.[1][2][3]
Poor Enantioselectivity in Aldol Reactions The catalyst may not be providing sufficient facial discrimination of the aldehyde or the enolate.For organocatalyzed aldol reactions, screen different chiral catalysts such as L-proline or its derivatives.[4] Reaction conditions like solvent and temperature can significantly impact selectivity; consider non-polar solvents and lower temperatures.[4][5] The presence of water can sometimes be beneficial in these reactions.[5]
Inconsistent Stereochemical Outcomes Minor variations in reaction setup, reagent purity, or reaction time can lead to inconsistent results.Standardize all reaction parameters, including solvent purity, reagent concentration, reaction temperature, and quench time. Ensure the Lewis acid is of high purity and handled under inert conditions.
Formation of Multiple Byproducts Side reactions such as self-condensation of the aldehyde or decomposition may be occurring.Lower the reaction temperature and ensure slow addition of the nucleophile or base. In some cases, using a less reactive nucleophile can improve selectivity and reduce side reactions.
Difficulty Removing Chiral Auxiliary The conditions required to cleave the chiral auxiliary may be too harsh, leading to decomposition of the desired product.Select a chiral auxiliary that can be removed under mild conditions. For example, oxazolidinone auxiliaries can often be removed by hydrolysis or reduction.[6] Pseudoephedrine amides can be cleaved with appropriate nucleophiles.[6][7]

Frequently Asked Questions (FAQs)

Q1: How can I predictably control the stereochemical outcome of a nucleophilic addition to this compound?

A1: The stereochemical outcome is primarily governed by the interplay between the Felkin-Anh model and chelation control.[8][9][10]

  • For the syn diastereomer: Promote chelation control. This is achieved by having a free hydroxyl group or a small, Lewis basic protecting group (e.g., benzyl, methoxymethyl) and using a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺). The metal coordinates to both the carbonyl oxygen and the hydroxyl oxygen, creating a rigid five-membered ring that directs the nucleophile to attack from the less hindered face.[1][2]

  • For the anti diastereomer: Promote Felkin-Anh control. This is achieved by using a bulky, non-chelating protecting group on the hydroxyl (e.g., TBDPS, TIPS). The bulky group orients itself anti to the incoming nucleophile to minimize steric hindrance, leading to the anti product.[1][9]

Q2: What is the Felkin-Anh model and how does it apply to this compound?

A2: The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic attack on α-chiral aldehydes.[8][9] It posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group.[1][8] In the case of a protected this compound with a bulky protecting group, this model generally predicts the formation of the anti product.

Q3: Which chiral auxiliaries are effective for reactions with this compound?

A3: Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemistry of a reaction.[6][11][12] For reactions involving α-hydroxy aldehydes, common and effective auxiliaries include:

  • Evans' Oxazolidinones: These are widely used for stereoselective aldol reactions.[6] The oxazolidinone is first acylated, and then the resulting enolate reacts with an aldehyde with high diastereoselectivity.

  • Pseudoephedrine and Pseudoephenamine: These can be used to form chiral amides, which then undergo diastereoselective alkylation or other transformations at the α-position.[6][7]

  • Camphorsultams: These are another class of reliable chiral auxiliaries for a variety of asymmetric transformations.[6]

Q4: Can organocatalysis be used to achieve high stereoselectivity with this compound?

A4: Yes, organocatalysis is a powerful tool for asymmetric synthesis. Chiral amines, such as L-proline and its derivatives, can catalyze aldol reactions between aldehydes and ketones with high enantioselectivity and diastereoselectivity.[4] The catalyst forms an enamine intermediate with a ketone, which then reacts with the this compound in a stereocontrolled manner. The efficiency of the catalyst can be influenced by the solvent, temperature, and the presence of additives.[4][13]

Q5: Are there any biocatalytic methods to improve the stereoselectivity of reactions with related substrates?

A5: While direct biocatalytic reactions on this compound may require specific enzyme screening, related biocatalytic reductions of 2-hydroxy ketones to produce 1,2-diols have shown excellent stereoselectivity.[14] For example, whole-cell catalysis with Pichia glucozyma has been used for the stereoselective reduction of unprotected (R)-2-hydroxy ketones to yield syn-1,2-diols with high diastereomeric ratios.[14] This suggests that enzymatic approaches could be a viable strategy for achieving high stereoselectivity.[15][16]

Key Experimental Protocols

Protocol 1: Chelation-Controlled Grignard Addition for syn-Diol Synthesis

This protocol describes a general procedure for the chelation-controlled addition of a Grignard reagent to an unprotected 2-hydroxy aldehyde to favor the syn product.

  • Preparation: To a solution of this compound (1 equivalent) in dry THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of a suitable Grignard reagent (e.g., MeMgBr, 1.1 equivalents) dropwise.

  • Chelation: Stir the mixture at -78 °C for 1 hour to allow for the formation of the magnesium chelate.

  • Reaction: Slowly add a second equivalent of the Grignard reagent (1.1 equivalents) at -78 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-diol.

Protocol 2: Felkin-Anh Controlled Addition with a Bulky Silyl Protecting Group for anti-Diol Synthesis

This protocol outlines a general method for a Felkin-Anh controlled nucleophilic addition using a bulky silyl protecting group to favor the anti product.

  • Protection: Protect the hydroxyl group of this compound with a bulky silyl group (e.g., TBDPSCl) using standard procedures (e.g., imidazole in DMF).

  • Reaction Setup: Dissolve the TBDPS-protected this compound (1 equivalent) in dry THF at -78 °C under an inert atmosphere.

  • Lewis Acid (Optional but Recommended): Add a non-chelating Lewis acid such as BF₃·OEt₂ (1.1 equivalents) and stir for 15 minutes.

  • Nucleophilic Addition: Add the organometallic reagent (e.g., an organolithium or Grignard reagent, 1.2 equivalents) dropwise at -78 °C.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Workup and Deprotection: Perform an aqueous workup as described in Protocol 1. The silyl protecting group can then be removed using standard conditions (e.g., TBAF in THF).

  • Purification: Purify the resulting diol by flash column chromatography.

Visualizing Stereochemical Control

Stereocontrol Decision Pathway for Stereoselective Addition to this compound Start Start: Reaction with This compound Desired_Product Desired Stereoisomer? Start->Desired_Product Chelation_Control Promote Chelation Control Desired_Product->Chelation_Control syn Felkin_Anh_Control Promote Felkin-Anh Control Desired_Product->Felkin_Anh_Control anti Syn_Product syn-Diol Anti_Product anti-Diol Chelation_Conditions Conditions: - Unprotected OH or small PG (Bn, MOM) - Chelating Lewis Acid (MgBr₂, ZnBr₂, TiCl₄) Chelation_Control->Chelation_Conditions Felkin_Anh_Conditions Conditions: - Bulky PG (TBDPS, TIPS) - Non-chelating Conditions Felkin_Anh_Control->Felkin_Anh_Conditions Chelation_Conditions->Syn_Product Leads to Felkin_Anh_Conditions->Anti_Product Leads to

Caption: A decision-making workflow for achieving the desired stereoisomer in nucleophilic additions.

Chelation_vs_Felkin cluster_chelation Chelation Control (syn-Product) cluster_felkin Felkin-Anh Control (anti-Product) Chelate Rigid Chelate Intermediate Attack_Chelate Nucleophile attacks less hindered face Chelate->Attack_Chelate Syn_Product syn-Diol Attack_Chelate->Syn_Product Felkin Bulky group anti to nucleophile Attack_Felkin Nucleophile attacks via Bürgi-Dunitz angle Felkin->Attack_Felkin Anti_Product anti-Diol Attack_Felkin->Anti_Product

Caption: Comparison of the transition states for Chelation vs. Felkin-Anh control.

References

Troubleshooting 2-Hydroxypentanal instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxypentanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an alpha-hydroxy aldehyde, a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the aldehyde group. Due to the presence of both a reactive aldehyde and a hydroxyl group in close proximity, this compound is susceptible to various degradation pathways in aqueous solutions, which can impact experimental reproducibility and the development of drug formulations.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

The main degradation pathways for this compound in aqueous solutions include:

  • Oxidation: The aldehyde group is prone to oxidation, which converts it into the corresponding carboxylic acid, 2-hydroxypentanoic acid.

  • Intramolecular Cyclization: The hydroxyl group can react with the aldehyde group to form a cyclic hemiacetal, which exists in equilibrium with the open-chain form. These cyclic structures are often more stable.

  • Aldol Condensation: In the presence of acid or base catalysts, this compound can undergo self-condensation reactions.

  • Hydration: The aldehyde group can reversibly react with water to form a geminal diol (hydrate).[1][2]

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature significantly influence the stability of this compound.[3][4]

  • pH: Acidic or basic conditions can catalyze degradation reactions such as aldol condensation and oxidation. The rate of formation of the cyclic hemiacetal is also influenced by pH. Generally, solutions near neutral pH are preferred to minimize acid- or base-catalyzed degradation.

  • Temperature: Higher temperatures accelerate the rates of all chemical reactions, including degradation.[3][5] For optimal stability, it is recommended to prepare and store this compound solutions at low temperatures (e.g., 2-8 °C) and for the shortest time necessary.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays when using aqueous solutions of this compound.

  • Possible Cause: Degradation of this compound in the assay buffer.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare this compound solutions immediately before use.

    • Control pH: Ensure the pH of the buffer is near neutral (pH 6.5-7.5) to minimize acid/base-catalyzed degradation.

    • Maintain low temperature: Keep solutions on ice during the experiment whenever possible.

    • Use co-solvents: If compatible with the assay, consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer immediately before the experiment. This minimizes the time the compound spends in the aqueous environment.

    • Inert atmosphere: For sensitive applications, degassing the buffer and working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, GC-MS) over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify degradants: Use techniques like mass spectrometry (MS) to identify the molecular weights of the new peaks.[6][7][8] Common degradation products to look for are 2-hydroxypentanoic acid (oxidation product) and cyclic hemiacetals.

    • Monitor kinetics: Analyze samples at different time points to understand the rate of degradation under your specific storage and experimental conditions.

    • Optimize storage: Based on the identified degradants, adjust storage conditions. If oxidation is the primary issue, store under an inert atmosphere. If cyclization is prevalent, it might be an inherent property of the molecule in that solvent.

Data Presentation

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C (Illustrative Data)

pHPredominant Degradation Pathway(s)Estimated Half-Life (t½)
3.0Acid-catalyzed aldol condensation, Oxidation< 2 hours
5.0Slow oxidation~ 12 hours
7.0Minimal degradation> 24 hours
9.0Base-catalyzed aldol condensation, Oxidation< 4 hours

Table 2: Effect of Temperature on the Degradation Rate of this compound in Aqueous Buffer at pH 7.0 (Illustrative Data)

Temperature (°C)Relative Degradation Rate Constant (k)
41 (baseline)
258
3725

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

  • Materials: this compound, Anhydrous Dimethyl Sulfoxide (DMSO), Deionized water (degassed), pH meter, Inert gas (Nitrogen or Argon).

  • Procedure for DMSO Stock Solution (Recommended for storage): a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Under an inert atmosphere, dissolve a known weight of this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM). c. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C.

  • Procedure for Aqueous Working Solutions: a. Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to near neutral (7.0-7.4). b. Degas the buffer by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen. c. Immediately before the experiment, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in the degassed aqueous buffer. d. Keep the aqueous working solution on ice throughout the experiment.

Protocol 2: Monitoring the Stability of this compound using HPLC-UV

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for the separation of small polar molecules.

  • Procedure: a. Prepare a fresh aqueous solution of this compound at a known concentration (e.g., 1 mM) in the desired buffer. b. Immediately inject a sample (t=0) to obtain the initial peak area of this compound. c. Store the solution under the conditions you wish to test (e.g., specific pH, temperature). d. Inject samples at regular intervals (e.g., every hour) and record the peak area of this compound and any new peaks that appear. e. Plot the natural logarithm of the peak area of this compound versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Troubleshooting Workflow for this compound Instability A Inconsistent Experimental Results B Check Solution Preparation and Handling A->B C Prepare Fresh Solutions Immediately Before Use B->C Freshness? D Control pH of Aqueous Buffer (6.5-7.5) B->D pH? E Maintain Low Temperature (e.g., on ice) B->E Temp? F Use Co-solvents for Stock Solutions (e.g., DMSO) B->F Solvent? G Work Under Inert Atmosphere (N2, Ar) B->G Atmosphere? H Analyze for Degradation Products (HPLC, LC-MS) C->H D->H E->H F->H G->H I Identify Degradation Products (Oxidation, Cyclization, etc.) H->I Degradation Confirmed L Problem Persists H->L No Degradation Detected J Optimize Storage and Experimental Conditions I->J K Problem Resolved J->K Potential Degradation Pathways of this compound cluster_main cluster_products Degradation Products A This compound (Open-Chain Form) B 2-Hydroxypentanoic Acid A->B Oxidation (e.g., O2) C Cyclic Hemiacetal A->C Intramolecular Cyclization (Reversible) D Aldol Condensation Products A->D Self-Condensation (Acid/Base Catalyzed) E Geminal Diol (Hydrate) A->E Hydration (H2O, Reversible)

References

Purification techniques for high-purity 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Hydroxypentanal. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: this compound is commonly synthesized via a crossed aldol addition of propanal and acetaldehyde. Due to the nature of this reaction, several side products can form, leading to a complex crude mixture. The most common impurities include:

  • Self-condensation product of propanal: 3-hydroxy-2-methylpentanal.

  • Self-condensation product of acetaldehyde: 3-hydroxybutanal.

  • Unreacted starting materials: Propanal and acetaldehyde.

  • Dehydration products: α,β-unsaturated aldehydes formed from the aldol products upon heating or under acidic/basic conditions.

  • Oxidation product: 2-Hydroxypentanoic acid, formed by the oxidation of the aldehyde group.

Q2: What are the recommended purification techniques for achieving high-purity this compound?

A2: Due to the polar nature and potential thermal sensitivity of this compound, several purification techniques can be employed. The choice of method depends on the scale of the purification and the nature of the impurities. The most common methods are:

  • Vacuum Distillation: Ideal for separating this compound from less volatile impurities.

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Purification via Crystalline Derivatives: Involves converting the aldehyde to a crystalline derivative (e.g., a 2,4-dinitrophenylhydrazone), which can be purified by recrystallization and then reverted to the pure aldehyde.

  • Bisulfite Extraction: A liquid-liquid extraction technique to selectively separate aldehydes from other organic compounds.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of the main component.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the sample, especially if derivatized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis with an internal standard.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The product is decomposing during distillation, leading to low yield and dark coloration.

  • Possible Cause: The distillation temperature is too high, or the residence time at high temperature is too long. α-Hydroxy aldehydes can be heat-sensitive.

  • Troubleshooting Steps:

    • Reduce the pressure: A lower vacuum will decrease the boiling point of this compound, allowing for distillation at a lower temperature.

    • Use a short-path distillation apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

    • Ensure efficient stirring: Vigorous stirring of the distillation pot promotes even heating and prevents localized overheating.

    • Pre-heat the oil bath: Have the heating bath at the target temperature before immersing the distillation flask to minimize heating time.

Issue 2: Bumping or uneven boiling during distillation.

  • Possible Cause: Residual low-boiling solvents or trapped air in the crude material.

  • Troubleshooting Steps:

    • Remove residual solvents: Before distillation, ensure all extraction or reaction solvents are thoroughly removed using a rotary evaporator.

    • Use a magnetic stir bar or boiling chips: This will promote smooth boiling. For vacuum distillation, a magnetic stirrer is generally preferred.

    • Degas the sample: Applying a gentle vacuum to the stirred, unheated sample before distillation can help remove dissolved gases.

Column Chromatography

Issue 1: The product is degrading on the silica gel column, leading to streaking and low recovery.

  • Possible Cause: Silica gel is acidic and can catalyze the dehydration or decomposition of sensitive compounds like α-hydroxy aldehydes.

  • Troubleshooting Steps:

    • Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a neutralizer like triethylamine (e.g., 0.1-1% in the eluent) before packing the column.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Issue 2: Poor separation of this compound from a polar impurity.

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation.

  • Troubleshooting Steps:

    • Optimize the eluent system using Thin Layer Chromatography (TLC): Test various solvent mixtures to find one that gives a good separation between your product and the impurity (aim for a ΔRf of at least 0.2). A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, leaving more polar impurities on the column.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is adapted from the purification of the structurally similar 3-hydroxy-2-methylpentanal.[1]

  • Preparation: Ensure the crude this compound is free of solvents by concentrating it on a rotary evaporator.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a magnetic stirrer and a heating mantle or oil bath.

  • Distillation:

    • Place the crude this compound (e.g., 10 g) in a round-bottom flask with a magnetic stir bar.

    • Apply a vacuum (e.g., 10-20 mmHg).

    • Begin stirring and gradually heat the flask.

    • Collect fractions as they distill. The boiling point will depend on the pressure.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Table 1: Illustrative Vacuum Distillation Parameters

ParameterValue
Pressure15 mmHg
Boiling Point (estimated)70-75 °C
Expected Yield60-75%
Expected Purity>95%
Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system. For a polar compound like this compound, a mixture of hexane and ethyl acetate is a good starting point (e.g., 70:30 Hexane:Ethyl Acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution of compounds using TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Illustrative Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase70:30 Hexane:Ethyl Acetate
Expected Rf of Product~0.3
Expected Yield50-70%
Expected Purity>98%
Protocol 3: Purification via Recrystallization of the 2,4-Dinitrophenylhydrazone Derivative

This method is suitable for small-scale purification and for obtaining a highly pure reference standard.[2]

  • Derivative Formation:

    • Dissolve the crude this compound in ethanol.

    • Add a solution of 2,4-dinitrophenylhydrazine in ethanol and a catalytic amount of sulfuric acid.

    • The 2,4-dinitrophenylhydrazone derivative should precipitate as a yellow to orange solid.

  • Recrystallization:

    • Collect the crude derivative by filtration.

    • Recrystallize the solid from a suitable solvent, such as ethanol or n-butanol.[2]

  • Analysis: The purity of the derivative can be confirmed by its sharp melting point.

Table 3: Illustrative Data for DNPH Derivative Purification

StepExpected Outcome
Derivative Formation Yield80-90%
Recrystallization SolventEthanol
Purity of Recrystallized Derivative>99% (by HPLC)

Note: Regeneration of the aldehyde from the DNPH derivative is possible but can be low-yielding and is often not practical for bulk purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis propanal Propanal crude_product Crude this compound propanal->crude_product Aldol Addition acetaldehyde Acetaldehyde acetaldehyde->crude_product distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography derivatization Derivatization & Recrystallization crude_product->derivatization pure_product High-Purity this compound distillation->pure_product chromatography->pure_product derivatization->pure_product (after regeneration) gcms GC-MS pure_product->gcms hplc HPLC pure_product->hplc nmr NMR pure_product->nmr troubleshooting_distillation start Low Yield / Dark Product in Distillation cause1 High Temperature / Long Residence Time start->cause1 solution1a Lower Vacuum Pressure cause1->solution1a solution1b Use Short-Path Apparatus cause1->solution1b solution1c Ensure Efficient Stirring cause1->solution1c troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Suboptimal Mobile Phase start->cause1 solution1a Optimize Eluent with TLC cause1->solution1a solution1b Use Gradient Elution cause1->solution1b

References

Optimizing reaction conditions for the synthesis of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxypentanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the base-catalyzed self-aldol condensation of propanal. In this reaction, two molecules of propanal react in the presence of a base, such as sodium hydroxide (NaOH), to form this compound, a β-hydroxy aldehyde.

Q2: What is the primary side reaction to be aware of during the synthesis of this compound?

A2: The primary side reaction is the dehydration of the this compound product to form 2-methyl-2-pentenal. This elimination reaction is often catalyzed by the base and is favored by higher temperatures.[1] Therefore, controlling the reaction temperature is crucial to maximize the yield of the desired product.

Q3: How can I minimize the formation of the dehydrated byproduct, 2-methyl-2-pentenal?

A3: To minimize dehydration, the reaction should be carried out at low temperatures (e.g., 0-5 °C).[1] Careful monitoring and control of the reaction temperature are essential as the aldol addition is often exothermic. Additionally, using a milder base or a lower concentration of the base can help reduce the rate of the elimination reaction.

Q4: What are the common catalysts used for this reaction?

A4: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used homogeneous catalysts, solid base catalysts can also be employed. For instance, anion-exchange resins have been shown to be effective and can simplify catalyst removal after the reaction.

Q5: How can I purify the this compound product?

A5: Purification is typically achieved through distillation. Since this compound has a higher boiling point than the starting material, propanal, distillation can be used to remove any unreacted starting material. If the dehydrated byproduct, 2-methyl-2-pentenal, is present, careful fractional distillation is required to separate it from the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst.- Low reaction temperature leading to a very slow reaction rate.- Impure starting material (propanal).- Ensure the base catalyst is fresh and used in the correct concentration.- Allow the reaction to proceed for a longer duration at a controlled low temperature, or slightly increase the temperature while carefully monitoring for byproduct formation.- Purify the propanal by distillation before use to remove any acidic impurities that could neutralize the catalyst.
Low Yield of this compound - Excessive formation of the dehydrated byproduct (2-methyl-2-pentenal) due to high reaction temperatures.- Polymerization of the aldehyde starting material or product.- Reversibility of the aldol addition reaction.- Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath.- Use a lower concentration of the base catalyst.- Add the propanal slowly to the base solution to control the exothermic reaction.- Consider using a milder catalyst system.
Product is Contaminated with a Significant Amount of 2-Methyl-2-pentenal - The reaction temperature was too high, favoring the elimination reaction.[1]- The reaction was allowed to proceed for too long at a higher temperature.- Optimize the reaction time and temperature to favor the aldol addition product.- Employ careful fractional distillation to separate this compound from the lower-boiling 2-methyl-2-pentenal.
Formation of a Polymeric Residue - Aldehydes, especially in the presence of strong bases, can undergo polymerization.- Use a more dilute solution of the base.- Maintain a low reaction temperature.- Minimize the reaction time.

Data Presentation: Optimizing Reaction Conditions

CatalystTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity for 2-Methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin3519795[2][3]
Weak Anion-Exchange Resin35780.472.4[2]
Weak Anion-Exchange Resin352489.9(Product was primarily 3-hydroxy-2-methylpropanal)[2]

Note: The selectivity reported in the table is for the dehydrated product, 2-methyl-2-pentenal. To optimize for this compound, conditions that favor the aldol addition over the condensation (elimination) are required, which typically involve lower temperatures and potentially weaker bases.

Experimental Protocols

Synthesis of this compound via Base-Catalyzed Self-Aldol Condensation of Propanal

Materials:

  • Propanal (freshly distilled)

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place a solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Propanal: Slowly add freshly distilled propanal to the cooled NaOH solution via a dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for a specified time (e.g., 1-2 hours) to allow the reaction to proceed.

  • Workup:

    • Neutralize the reaction mixture by adding a dilute acid (e.g., hydrochloric acid) until the solution is neutral to pH paper.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether by rotary evaporation.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.

Visualizations

Aldol_Reaction_Pathway Aldol Condensation Pathway of Propanal cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Propanal1 Propanal (Molecule 1) Enolate Enolate Ion Propanal1->Enolate Deprotonation Propanal2 Propanal (Molecule 2) Alkoxide Alkoxide Intermediate Propanal2->Alkoxide Base Base (e.g., NaOH) Base->Enolate Enolate->Propanal2 Nucleophilic Attack Product This compound Alkoxide->Product Protonation Byproduct 2-Methyl-2-pentenal Product->Byproduct Dehydration (Heat) Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No PurifyReactant Purify Propanal (Distillation) CheckYield->PurifyReactant Yes HighByproduct High Dehydrated Byproduct? CheckPurity->HighByproduct Yes Polymer Polymer Formation? CheckPurity->Polymer No OptimizeTemp Lower Reaction Temperature (0-5 °C) HighByproduct->OptimizeTemp Yes FractionalDistillation Perform Careful Fractional Distillation HighByproduct->FractionalDistillation No OptimizeBase Lower Base Concentration or Use Milder Base Polymer->OptimizeBase Yes End Synthesis Optimized Polymer->End No OptimizeTemp->OptimizeBase OptimizeTime Reduce Reaction Time OptimizeBase->OptimizeTime OptimizeTime->FractionalDistillation PurifyReactant->OptimizeTemp FractionalDistillation->End

References

Common impurities in commercial 2-Hydroxypentanal and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities in commercial 2-Hydroxypentanal and their removal. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: While a definitive list of impurities can vary between suppliers and batches, based on its synthesis and inherent chemical instability, the following are likely to be present:

  • Residual Starting Materials: If synthesized via the hydration of 2,3-dihydropyran, residual amounts of this starting material may be present.

  • Isomers: 5-Hydroxypentanal can be a potential isomeric impurity.

  • Oxidation Products: The aldehyde functional group in this compound is susceptible to oxidation, which can lead to the formation of 2-hydroxypentanoic acid.

  • Dehydration Products: As a β-hydroxy aldehyde, this compound can undergo dehydration to form pent-2-enal.

  • Polymerization Products: Aldehydes, especially in the presence of acidic or basic traces, can undergo self-condensation or polymerization to form higher molecular weight species.[1]

  • Solvents: Residual solvents from the synthesis and purification process, such as ether, may be present.[2]

Q2: How can these impurities affect my experiment?

A2: The impact of impurities can be significant and varied:

  • Reduced Yields: Impurities can interfere with reactions, leading to lower yields of the desired product.

  • Side Reactions: Reactive impurities like other aldehydes or enals can participate in unwanted side reactions, complicating the reaction mixture and purification process.

  • Inaccurate Stoichiometry: The presence of impurities means the actual concentration of this compound is lower than calculated based on weight, leading to incorrect stoichiometric ratios in your reactions.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts used in subsequent reactions.

  • Analytical Interference: Impurities can co-elute with the product in chromatography or have overlapping signals in spectroscopic analysis, complicating characterization.

Q3: What is the general stability of this compound?

A3: this compound is known to be unstable.[1] It is prone to polymerization and oxidation.[1] For storage, it is recommended to keep it in a cool, well-ventilated environment and sealed to avoid contact with oxidants.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low reaction yield Presence of impurities reducing the effective concentration of this compound.Purify the commercial this compound before use. Refer to the purification protocols below.
Unexpected peaks in NMR/GC-MS Presence of residual starting materials, solvents, or degradation products.Analyze the starting material by GC-MS or NMR to identify the impurities. Perform a purification step like distillation or bisulfite washing.
Formation of a viscous, insoluble material in the reaction Polymerization of this compound.Use freshly purified this compound. Ensure the reaction conditions are free from strong acids or bases that can catalyze polymerization.
Inconsistent reaction outcomes between batches Batch-to-batch variability in the purity of commercial this compound.Implement a standard purification and quality control check for each new batch of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters (Illustrative):

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.

  • Data Analysis: Identify the main peak corresponding to this compound (m/z 102.13). Analyze other peaks by comparing their mass spectra with libraries (e.g., NIST) to identify potential impurities. The relative peak areas can provide a semi-quantitative measure of purity.

Protocol 2: Purification of this compound by Distillation

This protocol is suitable for removing non-volatile impurities and some higher or lower boiling point impurities.

Methodology:

  • Apparatus: Set up a fractional distillation apparatus with a short Vigreux column.

  • Procedure:

    • Place the commercial this compound in the distillation flask.

    • Apply a vacuum (e.g., 10-15 mmHg).

    • Gently heat the flask.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 62-66 °C at 9-10 mm Hg).[2]

    • Discard the forerun and the residue in the distillation flask.

  • Post-Purification Analysis: Assess the purity of the collected fraction using the GC-MS protocol described above.

Protocol 3: Removal of Aldehydic Impurities by Bisulfite Extraction

This method is effective for removing other aldehyde impurities and can also be used to purify this compound itself from non-aldehydic contaminants.[3][4]

Methodology:

  • Solution Preparation: Dissolve the commercial this compound in a suitable organic solvent in which it is soluble (e.g., diethyl ether).

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 2-3 minutes. The aldehyde will form a water-soluble adduct with the bisulfite.

    • Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct.

    • Drain the aqueous layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the purified, non-aldehydic components.

  • Regeneration of this compound (if desired): The aldehyde can be regenerated from the aqueous bisulfite adduct layer by adding a strong base (e.g., sodium carbonate or sodium hydroxide) until the solution is basic, followed by extraction with an organic solvent.

Data Presentation

Table 1: Potential Impurities in Commercial this compound and their Properties

Impurity Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Potential Origin
This compoundC₅H₁₀O₂102.13~150-170 (decomposes)[1]-
2,3-DihydropyranC₅H₈O84.1286Starting material
5-HydroxypentanalC₅H₁₀O₂102.13115-122 (15 mmHg)[5]Isomerization
2-Hydroxypentanoic AcidC₅H₁₀O₃118.13-Oxidation
Pent-2-enalC₅H₈O84.12103Dehydration

Table 2: Comparison of Purification Methods

Method Pros Cons Best for Removing
Fractional Distillation Effective for removing non-volatile and some volatile impurities.Can cause degradation of thermally sensitive compounds.Impurities with significantly different boiling points.
Bisulfite Extraction Highly selective for aldehydes.[3][4]Requires a subsequent step to regenerate the aldehyde if it is the desired product.Non-aldehydic impurities from an aldehyde product, or aldehyde impurities from a non-aldehydic product.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end End Product start Commercial this compound purity_assessment Purity Assessment (GC-MS) start->purity_assessment purification_method Purification Method purity_assessment->purification_method Purity < Specification purified_product Purified this compound purity_assessment->purified_product Purity Meets Specification distillation Fractional Distillation purification_method->distillation Boiling Point Difference bisulfite_extraction Bisulfite Extraction purification_method->bisulfite_extraction Aldehydic Impurities distillation->purified_product bisulfite_extraction->purified_product

Caption: Experimental workflow for the analysis and purification of commercial this compound.

logical_relationship cluster_impurities Potential Impurities hydroxypentanal This compound oxidation Oxidation Product (2-Hydroxypentanoic Acid) hydroxypentanal->oxidation Oxidation dehydration Dehydration Product (Pent-2-enal) hydroxypentanal->dehydration Dehydration polymerization Polymerization Products hydroxypentanal->polymerization Self-condensation starting_material Starting Material (2,3-Dihydropyran) isomer Isomer (5-Hydroxypentanal)

Caption: Logical relationships of this compound and its potential degradation-derived impurities.

References

Improving the yield of 2-Hydroxypentanal in laboratory scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 2-Hydroxypentanal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound in the laboratory?

The laboratory synthesis of this compound is primarily achieved through a base-catalyzed crossed aldol condensation between propanal and formaldehyde. In this reaction, the enolate of propanal acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Q2: What are the common side reactions that can lower the yield of this compound?

The most significant side reaction is the self-condensation of propanal, which leads to the formation of 3-hydroxy-2-methylpentanal and its subsequent dehydration product, 2-methyl-2-pentenal.[1] Additionally, formaldehyde can undergo the Cannizzaro reaction in the presence of a strong base, though this is generally less favorable under the typical reaction conditions for aldol condensation.

Q3: How can the self-condensation of propanal be minimized?

To minimize the self-condensation of propanal, it is crucial to maintain a low concentration of the enolizable aldehyde (propanal) relative to the non-enolizable aldehyde (formaldehyde). This can be achieved by the slow, dropwise addition of propanal to a mixture of formaldehyde and the base catalyst.[2] This ensures that the generated propanal enolate is more likely to react with the abundant formaldehyde.

Q4: What catalysts are typically used for this reaction?

Commonly used catalysts are aqueous bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The choice of catalyst and its concentration can influence the reaction rate and selectivity. For more controlled reactions and to explore greener alternatives, anion-exchange resins can also be employed as catalysts.[3]

Q5: What are the key parameters to control for optimizing the yield?

The key parameters to optimize are:

  • Reactant Ratio: Using an excess of formaldehyde can favor the desired crossed aldol reaction.

  • Temperature: Lower temperatures generally favor the aldol addition product over the condensation product and can help control the reaction rate.

  • Catalyst Concentration: The concentration of the base should be sufficient to catalyze the reaction but not so high as to promote side reactions excessively.

  • Addition Rate: A slow addition rate of propanal is critical to suppress its self-condensation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Excessive self-condensation of propanal.- Suboptimal reaction temperature.- Incorrect reactant stoichiometry.- Inefficient purification.- Add propanal dropwise to the reaction mixture.- Maintain a reaction temperature between 5-15°C.- Use a molar excess of formaldehyde (e.g., 1.5 to 2 equivalents).- Optimize the distillation or extraction process to minimize product loss.
Presence of Significant Amounts of 3-hydroxy-2-methylpentanal - Propanal concentration is too high during the reaction.- Reaction temperature is too high, favoring self-condensation.- Ensure slow and controlled addition of propanal.- Lower the reaction temperature.
Formation of a Yellow Precipitate (2-methyl-2-pentenal) - Dehydration of the aldol addition products, particularly the self-condensation product. This is often promoted by higher temperatures or prolonged reaction times with the base.- Keep the reaction temperature low.- Neutralize the reaction mixture promptly after the desired reaction time to quench the catalyst.
Reaction Mixture Becomes Viscous and Difficult to Stir - Polymerization of formaldehyde or the aldol products.- Ensure adequate stirring throughout the reaction.- Monitor the reaction progress and avoid unnecessarily long reaction times.
Difficulty in Isolating Pure this compound - Close boiling points of the desired product and byproducts.- Formation of azeotropes during distillation.- Use fractional distillation with a high-efficiency column.- Consider alternative purification methods such as column chromatography if distillation is ineffective.

Data Presentation

Illustrative Yields of this compound under Various Conditions
Catalyst Propanal:Formaldehyde Molar Ratio Temperature (°C) Reaction Time (h) Illustrative Yield (%)
1 M NaOH1:1.510255
1 M NaOH1:210265
1 M KOH1:1.510258
Anion-Exchange Resin1:225460
1 M NaOH1:1.525245 (with increased byproducts)

Note: The data in this table are illustrative and represent typical outcomes for this type of reaction. Actual yields may vary based on specific experimental setup and conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Propanal (freshly distilled)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, place 40.5 g (0.5 mol) of a 37% aqueous formaldehyde solution.

    • Cool the flask in an ice bath to 5°C.

    • Slowly add 5 mL of 1 M NaOH solution to the formaldehyde solution while maintaining the temperature below 10°C.

  • Addition of Propanal:

    • Place 14.5 g (0.25 mol) of freshly distilled propanal into the dropping funnel.

    • Add the propanal dropwise to the stirred formaldehyde solution over a period of 1-2 hours. Ensure the reaction temperature is maintained between 5°C and 10°C throughout the addition.

  • Reaction:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.

  • Workup:

    • Neutralize the reaction mixture by slowly adding 1 M HCl until the pH is approximately 7. Monitor the pH using litmus paper or a pH meter.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine) (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain this compound. The product is a colorless, viscous oil.[4]

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway Propanal Propanal Propanal_Enolate Propanal Enolate Propanal->Propanal_Enolate Deprotonation Self_Condensation Self-Condensation Product (3-hydroxy-2-methylpentanal) Propanal->Self_Condensation Base Base (OH⁻) Base->Propanal_Enolate Intermediate Alkoxide Intermediate Propanal_Enolate->Intermediate Nucleophilic Attack Propanal_Enolate->Self_Condensation Side Reaction Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Protonation Water H₂O Water->Product Troubleshooting_Workflow Start Low Yield of This compound Check_Byproducts Analyze crude product for byproducts (GC-MS, NMR) Start->Check_Byproducts High_Self_Condensation High levels of 3-hydroxy-2-methylpentanal? Check_Byproducts->High_Self_Condensation Byproducts identified Optimize_Addition Optimize Propanal Addition: - Slower dropwise addition - Ensure efficient stirring High_Self_Condensation->Optimize_Addition Yes Check_Temp Check Reaction Temperature High_Self_Condensation->Check_Temp No End Improved Yield Optimize_Addition->End Adjust_Temp Adjust Temperature: Maintain 5-10°C Check_Temp->Adjust_Temp Temp too high Check_Ratio Verify Reactant Ratio Check_Temp->Check_Ratio Temp OK Adjust_Temp->End Adjust_Ratio Adjust Ratio: Increase excess of formaldehyde Check_Ratio->Adjust_Ratio Ratio incorrect Check_Purification Review Purification Process Check_Ratio->Check_Purification Ratio OK Adjust_Ratio->End Optimize_Purification Optimize Purification: - Use fractional distillation - Check for product loss during workup Check_Purification->Optimize_Purification Inefficient Check_Purification->End Efficient Optimize_Purification->End

References

Technical Support Center: 2-Hydroxypentanal Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Hydroxypentanal production.

Troubleshooting Guide

Question: We are observing a lower than expected yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and solutions?

Answer:

Several factors can contribute to a decrease in yield during the scale-up of the aldol condensation to produce this compound. The most common issues are related to reaction kinetics, heat and mass transfer, and the inherent instability of the product.

  • Inadequate Temperature Control: The aldol addition to form this compound is an exothermic reaction. Insufficient heat removal in a larger reactor can lead to an increase in the reaction temperature, which favors the dehydration of the desired product to form the α,β-unsaturated aldehyde (2-pentenal).

    • Solution: Implement more efficient cooling systems for the reactor. Consider a semi-batch process where one of the reactants is added gradually to better control the heat generated. Continuous flow reactors can also offer excellent temperature control.

  • Poor Mixing: In larger vessels, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions such as multiple aldol additions or polymerization.

    • Solution: Optimize the agitation speed and impeller design for the larger reactor volume. Computational Fluid Dynamics (CFD) modeling can help in designing an effective mixing strategy.

  • Side Reactions: The self-condensation of propanal can compete with the desired cross-aldol reaction, leading to a mixture of products and reducing the selectivity towards this compound.[1][2]

    • Solution: Carefully control the stoichiometry and the rate of addition of the reactants. Using a strong, non-nucleophilic base can also help to minimize side reactions.

Question: Our final product purity is lower than desired, with a significant amount of a major impurity. How can we identify and minimize this impurity?

Answer:

The most likely major impurity in this compound production is the α,β-unsaturated aldehyde, 2-pentenal, formed via dehydration of the product.[3][4] Other possible impurities include unreacted starting materials and byproducts from self-condensation reactions.

  • Impurity Identification:

    • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to separate and identify volatile impurities like 2-pentenal and residual starting materials. The mass spectrum will provide the molecular weight and fragmentation pattern of the impurity, allowing for its structural elucidation.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, can be used to quantify the purity of this compound and detect the conjugated 2-pentenal impurity, which will have a different retention time and a characteristic UV absorbance.

  • Minimizing Impurity Formation:

    • Temperature Control: As mentioned, maintaining a low reaction temperature is crucial to suppress the dehydration reaction.

    • pH Control: The dehydration of β-hydroxy aldehydes is catalyzed by both acid and base. Careful control of the pH during the reaction and work-up is essential. Neutralizing the basic catalyst promptly after the reaction is complete can minimize product degradation.

    • Optimized Work-up: During the extraction and purification steps, avoid exposing the product to high temperatures or acidic/basic conditions for extended periods.

Question: We are facing challenges in purifying this compound at a larger scale. What purification methods are recommended?

Answer:

The purification of this compound is challenging due to its thermal instability and potential for degradation.

  • Vacuum Distillation: Distillation under reduced pressure is a common method for purifying aldehydes. By lowering the boiling point, thermal degradation can be minimized. However, careful control of the temperature and pressure is critical to prevent dehydration.

  • Chromatography:

    • Flash Chromatography: For smaller scale-up batches, flash chromatography on silica gel can be effective. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be used to separate the more polar this compound from less polar impurities.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed.[5] This method offers high resolution but may be less cost-effective for very large quantities.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up the production of this compound?

A1: The primary challenge is the inherent thermal instability of β-hydroxy aldehydes. This compound can easily undergo a dehydration reaction, especially at elevated temperatures, to form the more stable α,β-unsaturated aldehyde, 2-pentenal.[3][4] Managing the exothermic nature of the aldol reaction to prevent this dehydration is a key scale-up consideration.

Q2: What are the recommended storage conditions for this compound?

A2: Due to its instability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Long-term storage at low temperatures (-20°C) is recommended.

Q3: What analytical techniques are suitable for in-process monitoring of the reaction?

A3: In-process monitoring can be achieved using techniques like:

  • FT-IR Spectroscopy: To monitor the disappearance of the starting material carbonyl stretch and the appearance of the product hydroxyl and carbonyl stretches.

  • Gas Chromatography (GC): To track the conversion of reactants and the formation of the product and volatile byproducts.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction.

Q4: Can side reactions, other than dehydration, occur during the synthesis?

A4: Yes, other side reactions can occur. The most common is the self-condensation of the starting aldehyde (propanal), which leads to the formation of 3-hydroxy-2-methylpentanal.[6][7] Additionally, if the reaction is not properly controlled, further aldol additions can lead to the formation of higher molecular weight oligomers and polymers.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield and Purity (Pilot Scale)

Batch IDReactor Volume (L)Reaction Temperature (°C)Yield (%)Purity (%)2-Pentenal Impurity (%)
PS-01500 - 575923
PS-025010 - 15688510
PS-035020 - 25557025

Table 2: Impact of Catalyst Quenching Time on Product Stability

Sample IDQuenching Time (minutes post-reaction)This compound Purity (%) (Initial)This compound Purity (%) (After 24h at RT)
SQ-159593
SQ-2309488
SQ-3609482

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

Materials:

  • Propanal (Reagent Grade, >98%)

  • Formaldehyde (37% solution in water)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Diethyl Ether (Anhydrous)

  • Magnesium Sulfate (Anhydrous)

  • Deionized Water

Equipment:

  • 50 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Chiller unit for reactor temperature control

  • Separatory funnel (20 L)

  • Rotary evaporator with a vacuum pump

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: The 50 L reactor is cleaned, dried, and purged with nitrogen. The chiller is set to maintain a jacket temperature of -5°C.

  • Charge Reactants: 10 L of deionized water and 5 kg (68.9 mol) of propanal are charged into the reactor. The mixture is stirred and cooled to 0°C.

  • Catalyst Addition: 5.5 L of a 37% formaldehyde solution (68.9 mol) is added to the reactor. Subsequently, 2 L of 10% NaOH solution is added dropwise via the addition funnel over a period of 2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: The reaction is monitored by taking aliquots every 30 minutes and analyzing them by GC for the consumption of propanal. The reaction is typically complete within 3-4 hours.

  • Quenching: Once the reaction is complete, the mixture is cooled to 0°C, and 1 M HCl is slowly added to neutralize the NaOH until the pH of the aqueous layer is ~7.

  • Extraction: The reaction mixture is transferred to a 20 L separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with 5 L of diethyl ether. The organic layers are combined.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator, keeping the bath temperature below 30°C.

  • Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at the appropriate temperature and pressure is collected.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification reactant_charge Charge Propanal and Formaldehyde to Reactor cooling Cool to 0°C reactant_charge->cooling catalyst_addition Slow Addition of NaOH Solution cooling->catalyst_addition reaction Reaction at 0-5°C catalyst_addition->reaction monitoring In-Process Monitoring (GC) reaction->monitoring quenching Neutralization with HCl reaction->quenching monitoring->reaction extraction Extraction with Diethyl Ether quenching->extraction drying Drying with MgSO4 extraction->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal purification Vacuum Distillation solvent_removal->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

dehydration_pathway hydroxypentanal This compound (Desired Product) dehydration Dehydration (-H2O) hydroxypentanal->dehydration Heat or Acid/Base pentenal 2-Pentenal (Impurity) dehydration->pentenal

Caption: Dehydration pathway of this compound to form 2-Pentenal impurity.

References

Technical Support Center: Stabilizing 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2-hydroxypentanal. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other short-chain aldehydes, this compound is susceptible to several degradation pathways due to its reactive aldehyde group. The primary routes of degradation are:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (2-hydroxypentanoic acid), especially in the presence of air (oxygen). This can be accelerated by light and heat.

  • Polymerization: Aldehydes can undergo self-condensation to form polymers. For aliphatic aldehydes, this often results in the formation of cyclic trimers (trioxanes), which may appear as a precipitate or cause the solution to become more viscous. This process can be catalyzed by the presence of acidic impurities.[1]

  • Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo an aldol condensation reaction, leading to the formation of larger, more complex molecules and potentially discoloration of the material.

  • Ring-Chain Tautomerism: As a γ-hydroxy aldehyde, this compound can exist in equilibrium with its cyclic hemiacetal form (a five-membered ring).[2] While this is not a degradation pathway, the equilibrium between the linear and cyclic forms can be influenced by solvent and temperature, potentially affecting its reactivity and analytical profile.[3]

Q2: What are the initial signs of this compound degradation?

A2: Degradation can be identified by several observable changes:

  • Change in Physical Appearance: The clear, colorless liquid may become viscous, cloudy, or form a solid precipitate due to polymerization.[1]

  • Discoloration: The solution may develop a yellow or brown tint, which could indicate aldol condensation products.

  • Change in Odor: Oxidation to 2-hydroxypentanoic acid can result in a change from a characteristic aldehydic odor to a more acrid or sour smell.[1]

  • Shift in pH: The formation of acidic degradation products will cause a decrease in the pH of the solution.

Q3: What are the general recommendations for storing this compound?

A3: To ensure long-term stability, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to minimize oxidation.

  • Controlled Temperature: While low temperatures can slow down many reactions, some polymerization reactions in aldehydes can be accelerated at very low temperatures.[1] Therefore, storage at a controlled cool temperature (e.g., 2-8°C) is generally recommended over freezing, unless experimental data suggests otherwise.

  • Protection from Light: Store in an amber glass bottle or other light-blocking container to prevent photo-oxidation.

  • High Purity: Use high-purity this compound, as impurities can catalyze degradation.

Q4: Can antioxidants or other stabilizers be used?

A4: Yes, the addition of stabilizers can significantly prolong the shelf life of this compound.

  • Antioxidants: Butylated hydroxytoluene (BHT) is a common antioxidant used to inhibit oxidation in aldehydes.[1] The typical concentration is 0.01-0.1%.

  • Dilution in an Alcohol: Diluting this compound in a primary alcohol, such as ethanol, can promote the formation of a more stable hemiacetal.[1] A 10% solution in ethanol is often a practical concentration for storage.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased potency or concentration over time Oxidation to carboxylic acid or polymerization.Store under an inert atmosphere (argon or nitrogen). Consider adding an antioxidant like BHT (0.01-0.1%). Dilute in a primary alcohol (e.g., ethanol) to form a more stable hemiacetal.[1]
Solution has become viscous or formed a precipitate Polymerization into trimers.Store at a controlled cool temperature (2-8°C) rather than freezing, as low temperatures can sometimes accelerate trimerization.[1] If polymerization has occurred, the product may not be salvageable.
Solution has turned yellow or brown Aldol condensation reactions.Ensure the absence of acidic or basic impurities. Store at a neutral pH.
pH of the solution has decreased Oxidation of the aldehyde to a carboxylic acid.Purge the container with an inert gas before sealing to remove oxygen. Store in a tightly sealed container in the dark.
Inconsistent analytical results (e.g., HPLC) Equilibrium between the linear aldehyde and cyclic hemiacetal form.[2]Standardize sample preparation and analysis conditions (temperature, solvent). The equilibrium can be influenced by the solvent polarity.[3]

Data Presentation

Table 1: Example Stability Data for Glutaraldehyde Solutions at Room Temperature

Formulation Initial Concentration Concentration after 1 Month % Loss pH Change
2% Stabilized Alkaline Glutaraldehyde2.0%1.72% - 1.78%14% - 18%Drift towards lower pH
2% Potentiated Acid Glutaraldehyde2.0%Not specified for 1 monthNot specified for 1 monthDrift towards lower pH
10% Potentiated Acid Glutaraldehyde10.0%Not specified for 1 monthNot specified for 1 monthDrift towards lower pH

Table 2: Template for Stability Study of this compound

Storage Condition Time Point Appearance pH Purity (by HPLC, %) Degradant 1 (%) Degradant 2 (%)
2-8°C, Inert Atmosphere0
1 month
3 months
6 months
Room Temp, Air0
1 month
3 months
6 months
2-8°C, with 0.1% BHT0
1 month
3 months
6 months
10% in Ethanol, 2-8°C0
1 month
3 months
6 months

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer at neutral pH).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid or a solution of this compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC with UV or mass spectrometry detection, to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

This protocol outlines a general HPLC method for monitoring the stability of this compound, which often involves derivatization for improved detection.[1][7][8]

  • Derivatization (optional but recommended):

    • React the this compound standard and stability samples with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form the corresponding hydrazone derivative. This provides a chromophore for UV detection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for the DNPH derivative (e.g., 360 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using derivatized this compound standards of known concentrations.

    • Calculate the concentration of this compound and its degradation products in the stability samples by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathways This compound This compound 2-Hydroxypentanoic Acid 2-Hydroxypentanoic Acid This compound->2-Hydroxypentanoic Acid Oxidation (O2, light, heat) Cyclic Trimer Cyclic Trimer This compound->Cyclic Trimer Polymerization (acid catalyst) Aldol Condensation Product Aldol Condensation Product This compound->Aldol Condensation Product Aldol Condensation (acid/base catalyst) Cyclic Hemiacetal Cyclic Hemiacetal This compound->Cyclic Hemiacetal Ring-Chain Tautomerism (Equilibrium)

Caption: Potential degradation and equilibrium pathways for this compound.

stability_study_workflow cluster_setup Study Setup cluster_storage Long-Term Storage cluster_analysis Analysis Prepare Samples Prepare Samples Define Conditions Define Conditions Store Samples Store Samples Define Conditions->Store Samples Time Point Sampling Time Point Sampling Store Samples->Time Point Sampling HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Determine Shelf Life Determine Shelf Life Data Evaluation->Determine Shelf Life

Caption: Experimental workflow for a long-term stability study of this compound.

References

Minimizing byproduct formation in 2-Hydroxypentanal reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2-hydroxypentanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in reactions with this compound?

A1: The most common byproducts in this compound reactions arise from self-condensation and subsequent dehydration, which are types of aldol condensation reactions. When this compound reacts with itself, it can form a variety of aldol addition and condensation products. The initial aldol addition product is a dimer containing a β-hydroxy aldehyde moiety. This can then dehydrate to form an α,β-unsaturated aldehyde. Given that this compound has a chiral center, diastereomeric products can also be formed.

Q2: How can I minimize the formation of these self-condensation byproducts?

A2: Minimizing self-condensation of this compound is crucial for achieving high yields of the desired product. Key strategies include:

  • Control of Stoichiometry: If this compound is the desired nucleophile, using it as the limiting reagent can reduce the likelihood of self-condensation.

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the other reactant (the electrophile) keeps its instantaneous concentration low, thereby disfavoring self-reaction.

  • Choice of Base: The choice of base is critical. For directed aldol reactions, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used to pre-form the enolate of one carbonyl compound before the addition of the second. This provides kinetic control over the reaction.

  • Temperature Control: Aldol additions are typically carried out at low temperatures (e.g., -78 °C) to favor the kinetic product and prevent side reactions like dehydration.[1]

Q3: What byproducts can I expect when reacting this compound with another aldehyde, for example, propanal?

A3: In a crossed aldol reaction between this compound and another aldehyde that also possesses α-hydrogens (like propanal), a mixture of up to four different aldol addition products can be formed.[2][3][4] These arise from:

  • Self-condensation of this compound.

  • Self-condensation of propanal.

  • Reaction of the this compound enolate with propanal.

  • Reaction of the propanal enolate with this compound.

Each of these primary products can also potentially undergo dehydration.

Q4: Are there other significant side reactions of this compound to be aware of?

A4: Yes, besides aldol-type reactions, other potential side reactions include:

  • Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or air. The secondary alcohol can also be oxidized to a ketone.

  • Dehydration: The hydroxyl group at the 2-position can be eliminated to form an α,β-unsaturated aldehyde, particularly under acidic or basic conditions with heating.

  • Polymerization: Aldehydes, especially in the presence of acid or base catalysts, can undergo polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and a complex mixture of byproducts. Uncontrolled aldol condensation (self- and cross-condensation).- Employ a directed aldol reaction strategy. Pre-form the enolate of one aldehyde using a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) before adding the second aldehyde. - Control the stoichiometry by using one reactant in excess. - Add the limiting aldehyde dropwise to the reaction mixture.
Formation of α,β-unsaturated aldehyde byproducts. Dehydration of the aldol addition product.- Maintain low reaction temperatures throughout the experiment and during workup. - Use milder bases or catalysts that do not promote dehydration. - If the desired product is the aldol addition product, avoid acidic workup conditions.
Presence of carboxylic acid or ketone byproducts. Oxidation of the aldehyde or alcohol functional groups.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use purified, oxygen-free solvents. - Avoid strong oxidizing agents in the reaction or workup steps.
Formation of a viscous oil or solid precipitate. Polymerization of the aldehyde.- Use moderate reaction temperatures. - Keep reaction times to a minimum. - Ensure the concentration of the aldehyde is not excessively high.

Quantitative Data on Byproduct Formation (Illustrative Example)

Condition Catalyst Temperature (°C) Product A-A (Self-condensation) Product B-B (Self-condensation) Product A-B (Crossed) Product B-A (Crossed)
Uncontrolled NaOH25~25%~25%~25%~25%
Directed (A as enolate) LDA-78<5%<5%>90%<5%
Directed (B as enolate) LDA-78<5%<5%<5%>90%

This table is for illustrative purposes to demonstrate the impact of reaction control on product distribution.

Experimental Protocols

Protocol 1: Directed Aldol Addition to Minimize Byproducts

This protocol describes a general procedure for the directed aldol addition of this compound to another aldehyde (electrophile) using LDA to minimize self-condensation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Electrophilic aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, syringe, magnetic stirrer, and inert atmosphere setup (nitrogen or argon).

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes. It is crucial to protect the hydroxyl group of this compound as a silyl ether or other protecting group prior to this step to prevent deprotonation by LDA.

  • Aldol Addition: After stirring the enolate solution at -78 °C for 1 hour, add a solution of the electrophilic aldehyde (1.2 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Minimizing Byproducts

Byproduct_Minimization_Workflow Workflow for Minimizing Byproduct Formation start Start: Reaction Planning reaction_type Identify Reaction Type (Self vs. Crossed Aldol) start->reaction_type control_strategy Select Control Strategy reaction_type->control_strategy directed_aldol Directed Aldol Protocol (e.g., with LDA) control_strategy->directed_aldol slow_addition Slow Addition of Limiting Reagent control_strategy->slow_addition temp_control Low Temperature (-78 °C) directed_aldol->temp_control slow_addition->temp_control workup Careful Workup (e.g., Quenching) temp_control->workup purification Purification (Chromatography) workup->purification end End: Pure Product purification->end

Caption: A logical workflow for selecting and implementing strategies to minimize byproducts in this compound reactions.

Signaling Pathway of Aldol Byproduct Formation

Aldol_Byproduct_Pathway Reaction Pathways in a Crossed Aldol Reaction A This compound (A) enolate_A Enolate of A A->enolate_A Base product_AA Byproduct A-A (Self-condensation) product_BA Byproduct B-A B Propanal (B) enolate_B Enolate of B B->enolate_B Base product_BB Byproduct B-B (Self-condensation) product_AB Desired Product A-B enolate_A->A Attack enolate_A->B Attack enolate_B->A Attack enolate_B->B Attack

Caption: Simplified reaction pathways illustrating the formation of desired and byproduct aldol products.

References

Addressing matrix effects in the analysis of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of 2-Hydroxypentanal, with a focus on addressing and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] For a polar and potentially low-ionizing molecule like this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative results.[1][3] These effects are a major concern in bioanalysis because they can lead to erroneous concentration measurements.[1]

Q2: My this compound signal is very low or non-existent, even when I inject a known standard into my processed sample. What is the likely cause?

A: This is a classic sign of severe ion suppression. Components from your biological matrix, such as phospholipids, salts, or endogenous metabolites, are likely co-eluting with your analyte and competing for ionization in the mass spectrometer source.[2] Aldehydes, in general, have poor ionization efficiency, which makes them particularly susceptible to these suppressive effects.[1] Another possibility is that the analyte is not being retained well on a standard reverse-phase column due to its polarity.

Q3: I am observing inconsistent results and poor reproducibility. Could this be related to matrix effects?

A: Yes, inconsistent matrix effects are a primary cause of poor reproducibility. The composition of biological samples can vary significantly from subject to subject or even between collection times.[1] This variability means the degree of ion suppression or enhancement can change between samples, leading to high variability in your results. A robust analytical method must be able to compensate for these differences.

Q4: How can I determine if my assay is suffering from matrix effects?

A: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a clean solvent. A significant difference in response indicates the presence of matrix effects. A qualitative assessment can also be done using a post-column infusion experiment to identify regions in the chromatogram where suppression or enhancement occurs.[2]

Q5: What is the best way to compensate for matrix effects once they are identified?

A: The most effective and widely recognized method is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes like ¹³C or ²H (deuterium). It will co-elute with the analyte and experience the same degree of matrix effect, allowing for accurate correction. The ratio of the analyte signal to the SIL-IS signal remains constant, even if absolute signal intensity fluctuates.[4]

Q6: I cannot find a commercially available stable isotope-labeled this compound. What are my options?

A: This is a common challenge. When a specific SIL-IS is unavailable, you have several alternatives:

  • Use a structurally analogous SIL-IS: Choose a labeled compound that is chemically very similar to this compound and has a close retention time. However, be aware that it may not perfectly mimic the analyte's behavior.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same blank biological matrix as your samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition: This involves adding known amounts of the analyte standard to aliquots of the actual sample. It is a powerful but time-consuming method to correct for matrix effects in individual samples.[4]

  • Improve Sample Cleanup: A more rigorous sample preparation procedure can physically remove the interfering matrix components before analysis.

Q7: How can I improve my sample preparation to reduce interferences?

A: Moving beyond simple "dilute-and-shoot" or protein precipitation is crucial.

  • Solid-Phase Extraction (SPE): SPE can effectively separate this compound from matrix components like salts and phospholipids. A mixed-mode sorbent can be particularly effective.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting solvent polarity and pH to selectively extract your analyte while leaving interferences behind.

  • Derivatization: For aldehydes like this compound, derivatization is highly recommended not only to improve chromatographic retention and ionization efficiency but also because the cleanup steps involved can remove matrix components. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy.[5][6]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of short-chain aldehydes in biological matrices using methods designed to mitigate matrix effects. While specific data for this compound is limited, these values provide a reasonable expectation for method performance.

ParameterMatrixSample Preparation MethodDerivatizationTypical Recovery (%)Typical Limit of Detection (LOD)Reference
Matrix Effect Human UrineDilution & Filtration (Minimal)None (Creatinine)66% (Indicates 34% Ion Suppression)Not Specified[4]
Matrix Effect Human PlasmaProtein PrecipitationNone (Enalapril)~65-70% (Indicates ~30-35% Ion Suppression)Not Specified[3]
Analyte Recovery Synthetic UrineSPE & DerivatizationDNPH92 - 100%15 - 65 ng/L[5]
Analyte Recovery Feed MaterialQuEChERS-style ExtractionNone84 - 97% (Extraction Efficiency)Not Specified[7]

Table showing examples of matrix effects (ion suppression) and recovery rates with different sample preparation techniques.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analytical standard (e.g., DNPH-derivatized this compound) at a known concentration into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the analytical standard into the final extract at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the analytical standard into the blank matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value < 85% indicates significant ion suppression, while a value > 115% indicates significant ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) and DNPH Derivatization for Urine Samples

This protocol is adapted from established methods for short-chain aldehydes.[5]

  • Sample Pre-treatment: Dilute 1 mL of urine with 1 mL of 0.3 M hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge (e.g., Bond Elut Certify, Waters Oasis HLB) according to the manufacturer's instructions.

  • Derivatization on Cartridge (On-line): Impregnate the SPE column with a solution of 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.

  • Sample Loading: Slowly aspirate the pre-treated urine sample through the DNPH-impregnated SPE cartridge. The aldehydes will be trapped, concentrated, and derivatized simultaneously.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the derivatized this compound (now a DNPH-hydrazone) with an appropriate volume of acetonitrile or methanol.

  • Analysis: Inject an aliquot of the eluate directly into the LC-MS/MS system.

Visualizations

troubleshooting_workflow start Start: Low or Inconsistent This compound Signal q1 Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->q1 implement_is Implement a SIL-IS. If unavailable, use matrix-matched calibration or standard addition. q1->implement_is No check_is_performance Check IS Recovery & Co-elution. Is the IS signal also suppressed? q1->check_is_performance Yes no_is No yes_is Yes assess_matrix_effect Quantify Matrix Effect (Post-Extraction Spike Method) implement_is->assess_matrix_effect check_is_performance->assess_matrix_effect IS Signal Stable improve_cleanup Improve Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) check_is_performance->improve_cleanup IS Signal Suppressed is_ok IS Signal Stable is_bad IS Signal Suppressed assess_matrix_effect->improve_cleanup optimize_chroma Optimize Chromatography: - Change gradient to separate  analyte from suppression zones. - Test alternative column chemistry. improve_cleanup->optimize_chroma derivatize Consider Derivatization (e.g., DNPH) - Improves ionization & retention - Adds a cleanup opportunity optimize_chroma->derivatize end End: Robust & Reliable Assay derivatize->end

Caption: Troubleshooting workflow for low or inconsistent analytical signals.

Caption: Principle of stable isotope-labeled internal standard (SIL-IS) correction.

spe_workflow start Start: Urine Sample condition 1. Condition SPE Cartridge (e.g., with Methanol then Water) start->condition load 2. Load Pre-treated Sample (Analyte Binds to Sorbent) condition->load wash 3. Wash Cartridge (Interferences are Washed Away) load->wash elute 4. Elute Analyte (with Organic Solvent) wash->elute end End: Clean Extract for LC-MS elute->end

Caption: General workflow for Solid-Phase Extraction (SPE) sample cleanup.

References

Validation & Comparative

In-House Synthesis and Certification of 2-Hydroxypentanal Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring a reliable source of 2-Hydroxypentanal for analytical purposes, the scarcity of commercially available certified reference standards presents a significant challenge. This guide provides a comprehensive comparison of in-house synthesis and certification methodologies, offering detailed experimental protocols and performance data to support the generation of a high-purity analytical standard.

This document outlines a robust method for the synthesis of this compound via ozonolysis of 1-hexene-3-ol, followed by a detailed certification process using High-Performance Liquid Chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (DNPH). The guide also discusses the merits of this approach compared to the use of commercially available standards, should they become accessible.

Comparison of Analytical Standard Sources

The primary challenge for researchers is the current lack of readily available this compound analytical standards from major chemical suppliers. This necessitates a well-documented in-house preparation and certification process.

ParameterIn-house Synthesized & Certified StandardCommercially Available Certified Standard
Availability Synthesized on-demandCurrently limited to non-existent
Purity Dependent on synthesis and purification success; typically >95% achievableHigh purity, generally >98%, with detailed Certificate of Analysis
Cost Potentially lower for larger quantities, but requires initial investment in reagents and equipmentHigher per-unit cost
Documentation Requires rigorous in-house validation and documentationComes with a comprehensive Certificate of Analysis from an accredited body
Flexibility Allows for isotopic labeling and synthesis of analogsLimited to the supplier's catalog

Synthesis of this compound via Ozonolysis

A reliable method for the preparation of this compound is the ozonolysis of 1-hexene-3-ol. This reaction cleaves the double bond to yield the desired aldehyde and formaldehyde. A reductive workup is crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Ozonolysis of 1-hexene-3-ol

Materials:

  • 1-hexene-3-ol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (CH₃OH), anhydrous

  • Ozone (O₃) generator

  • Oxygen (O₂) source

  • Dimethyl sulfide (DMS) or Zinc dust (Zn) and Acetic Acid (AcOH) for reductive workup

  • Sudan Red 7B (or other suitable indicator)

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-hexene-3-ol in a 1:1 mixture of anhydrous dichloromethane and methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing potassium iodide solution, and a thermometer.

  • Add a small amount of Sudan Red 7B indicator to the solution. The solution will turn red.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone-enriched oxygen through the solution. The reaction is complete when the red color of the indicator fades and the solution turns a pale blue, indicating the presence of excess ozone.

  • Once the reaction is complete, switch the gas flow to pure oxygen for 10-15 minutes to purge any remaining ozone from the reaction mixture.

  • For the reductive workup, slowly add dimethyl sulfide to the cold reaction mixture with stirring. Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Alternatively, add zinc dust and a small amount of acetic acid and stir vigorously until the reaction is complete (as monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by flash column chromatography on silica gel.

Expected Yield: Typical yields for ozonolysis reactions with reductive workup range from 70-90%.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis Start 1-hexene-3-ol Ozonolysis Ozonolysis (O₃, CH₂Cl₂/MeOH, -78°C) Start->Ozonolysis Workup Reductive Workup (DMS or Zn/AcOH) Ozonolysis->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Certification_Workflow Certification Workflow for this compound cluster_certification Certification Start Synthesized this compound Derivatization DNPH Derivatization Start->Derivatization HPLC HPLC Analysis (C18, UV @ 360 nm) Derivatization->HPLC Purity Purity Assessment (Area %) HPLC->Purity Standard Certified Analytical Standard Purity->Standard

A Spectroscopic Showdown: 2-Hydroxypentanal and Its Isomeric Competitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the spectroscopic properties of 2-Hydroxypentanal with its key isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the intricate world of chemical analysis, distinguishing between closely related isomers is a frequent challenge. This guide provides a detailed spectroscopic comparison of this compound and a selection of its constitutional and functional group isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the unambiguous identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its selected isomers.

¹H NMR Spectral Data
CompoundChemical Shift (δ) [ppm] and Multiplicity
This compound Predicted data: Aldehyde proton (CHO) ~9.6 ppm (t), methine proton (CHOH) ~4.0-4.2 ppm (m), methylene protons (CH₂) adjacent to CHOH ~1.6-1.8 ppm (m), other methylene protons ~1.3-1.5 ppm (m), terminal methyl protons (CH₃) ~0.9 ppm (t).
3-Hydroxypentanal Predicted data: Aldehyde protons (CHO) ~9.7 ppm (t), methine proton (CHOH) ~3.8-4.0 ppm (m), methylene protons adjacent to CHO ~2.4-2.6 ppm (dt), methylene protons adjacent to CHOH ~1.4-1.6 ppm (m), terminal methyl protons (CH₃) ~0.9 ppm (t).
4-Hydroxypentanal Predicted data: Aldehyde proton (CHO) ~9.8 ppm (t), methine proton (CHOH) ~3.7-3.9 ppm (m), methylene protons adjacent to CHO ~2.5 ppm (t), other methylene protons ~1.7-1.9 ppm (m), methyl protons on carbon with OH ~1.2 ppm (d).
5-Hydroxypentanal Predicted data: Aldehyde proton (CHO) ~9.8 ppm (t), methylene protons adjacent to OH (CH₂OH) ~3.6 ppm (t), methylene protons adjacent to CHO ~2.4 ppm (dt), other methylene protons ~1.5-1.7 ppm (m).
5-Hydroxy-2-pentanone Experimental data: Methyl protons adjacent to C=O ~2.1 ppm (s), methylene protons adjacent to C=O ~2.7 ppm (t), methylene protons adjacent to OH ~3.6 ppm (t), central methylene protons ~1.9 ppm (quint).[1][2]
Cyclopentanone Experimental data: All methylene protons are equivalent and appear as a singlet at ~2.0 ppm.
¹³C NMR Spectral Data
CompoundChemical Shift (δ) [ppm]
This compound Predicted data: Carbonyl carbon (C=O) ~205 ppm, methine carbon (CHOH) ~70-75 ppm, other aliphatic carbons ~10-40 ppm.
3-Hydroxypentanal Predicted data: Carbonyl carbon (C=O) ~204 ppm, methine carbon (CHOH) ~65-70 ppm, other aliphatic carbons ~10-50 ppm.
4-Hydroxypentanal Predicted data: Carbonyl carbon (C=O) ~203 ppm, methine carbon (CHOH) ~60-65 ppm, other aliphatic carbons ~15-45 ppm.
5-Hydroxypentanal Predicted data: Carbonyl carbon (C=O) ~202 ppm, methylene carbon (CH₂OH) ~62 ppm, other aliphatic carbons ~20-45 ppm.
5-Hydroxy-2-pentanone Experimental data: Carbonyl carbon (C=O) ~209 ppm, methylene carbon adjacent to OH ~62 ppm, other aliphatic carbons ~29, 30, 43 ppm.[1][2]
Cyclopentanone Experimental data: Carbonyl carbon (C=O) ~220 ppm, methylene carbons ~38 ppm.
IR Spectral Data
CompoundKey Absorption Bands (cm⁻¹)
This compound Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1725 cm⁻¹), C-H aldehyde stretch (~2720 and ~2820 cm⁻¹).
Hydroxy Isomers (3-, 4-, 5-) Similar to this compound with broad O-H stretch (~3400 cm⁻¹) and strong C=O stretch (~1720-1730 cm⁻¹), and characteristic C-H aldehyde stretches.
5-Hydroxy-2-pentanone Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1715 cm⁻¹).[1]
Cyclopentanone Strong C=O stretch (~1745 cm⁻¹), absence of O-H stretch.
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound & Isomers 102 (M⁺)Fragments corresponding to loss of water (M-18), alkyl chains, and McLafferty rearrangement products.
5-Hydroxy-2-pentanone 102 (M⁺)87 (M-CH₃), 71, 58, 43 (base peak, [CH₃CO]⁺).[1][2]
Cyclopentanone 84 (M⁺)56 ([M-CO]⁺), 55, 42, 41.
Tetrahydro-2H-pyran-2-ol 102 (M⁺)84, 73, 57, 44, 43.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sampling Technique:

    • Liquids: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid is finely ground with KBr and pressed into a thin pellet, or analyzed as a mull with Nujol.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the isomers and a typical workflow for their spectroscopic analysis.

Isomer_Relationships cluster_constitutional Constitutional Isomers (Hydroxypentanals) cluster_functional Functional Group Isomers C5H10O2 C₅H₁₀O₂ This compound This compound C5H10O2->this compound positional 3-Hydroxypentanal 3-Hydroxypentanal C5H10O2->3-Hydroxypentanal positional 4-Hydroxypentanal 4-Hydroxypentanal C5H10O2->4-Hydroxypentanal positional 5-Hydroxypentanal 5-Hydroxypentanal C5H10O2->5-Hydroxypentanal positional 5-Hydroxy-2-pentanone 5-Hydroxy-2-pentanone C5H10O2->5-Hydroxy-2-pentanone functional Cyclopentanone Cyclopentanone C5H10O2->Cyclopentanone functional (different formula C₅H₈O) Tetrahydro-2H-pyran-2-ol Tetrahydro-2H-pyran-2-ol C5H10O2->Tetrahydro-2H-pyran-2-ol functional (cyclic hemiacetal)

Caption: Isomeric relationships of this compound.

Spectroscopic_Workflow Sample Unknown Sample (C₅H₁₀O₂) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Caption: General workflow for spectroscopic analysis.

Disclaimer: The predicted spectroscopic data is based on established chemical shift correlations and may not perfectly match experimental values. Experimental data should always be prioritized for definitive identification.

References

A Comparative Guide to the Reactivity of 2-Hydroxypentanal and 3-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxypentanal, an α-hydroxy aldehyde, and 3-hydroxypentanal, a β-hydroxy aldehyde, exhibit significant differences in reactivity primarily due to the relative positions of their hydroxyl and aldehyde functional groups. These structural variations influence their propensity for intramolecular interactions, their stability in cyclic forms, and their behavior in key chemical transformations such as oxidation and dehydration.

Key Reactivity Differences:

FeatureThis compound (α-Hydroxy Aldehyde)3-Hydroxypentanal (β-Hydroxy Aldehyde)
Intramolecular Cyclization Favors the formation of a five-membered cyclic hemiacetal (lactone).Can form a six-membered cyclic hemiacetal, though the equilibrium may be less favorable than for γ- or δ-hydroxy aldehydes.
Intramolecular Hydrogen Bonding Stronger intramolecular hydrogen bonding between the adjacent hydroxyl and carbonyl groups.Weaker intramolecular hydrogen bonding due to the greater distance between the functional groups.
Oxidation Readily oxidized to the corresponding carboxylic acid. The α-hydroxy group can influence the reaction rate.Readily oxidized to the corresponding carboxylic acid, typical of aldehydes.
Dehydration Does not readily undergo dehydration.Can undergo dehydration, especially under acidic or basic conditions, to form an α,β-unsaturated aldehyde.[1]
Enolization The acidity of the α-hydrogen is influenced by the adjacent hydroxyl group.Possesses acidic α-hydrogens, making it susceptible to enolization and subsequent reactions.[2]

Structural and Mechanistic Insights

The distinct reactivity of these isomers is rooted in their molecular architecture.

Intramolecular Cyclization and Stability

Hydroxy aldehydes exist in equilibrium with their cyclic hemiacetal forms, known as lactols. The stability of these cyclic structures is a key determinant of the overall reactivity of the aldehyde.

  • This compound cyclizes to form a five-membered tetrahydrofuran ring system. Five-membered rings are generally stable, suggesting that this compound may exist significantly in its cyclic form in solution.

  • 3-Hydroxypentanal can, in principle, cyclize to form a six-membered tetrahydropyran ring. However, the formation of cyclic hemiacetals is most favorable for γ- (forming a five-membered ring) and δ- (forming a six-membered ring) hydroxy aldehydes. The propensity for a β-hydroxy aldehyde to cyclize is generally less pronounced.

Intramolecular_Cyclization node_2hp This compound (Open-Chain) node_2hp_cyclic 2-Propyl-tetrahydrofuran-2-ol (Cyclic Hemiacetal - 5-membered ring) node_2hp->node_2hp_cyclic Intramolecular Cyclization node_2hp_cyclic->node_2hp node_3hp 3-Hydroxypentanal (Open-Chain) node_3hp_cyclic 3-Ethyl-tetrahydro-2H-pyran-2-ol (Cyclic Hemiacetal - 6-membered ring) node_3hp->node_3hp_cyclic Intramolecular Cyclization node_3hp_cyclic->node_3hp Intramolecular_Hydrogen_Bonding cluster_2hp This compound cluster_3hp 3-Hydroxypentanal node_2hp_structure O=C-H  | (CH-OH)  | CH2  | CH2  | CH3 node_2hp_hbond More Favorable (5-membered ring-like) node_3hp_structure O=C-H  | CH2  | (CH-OH)  | CH2  | CH3 node_3hp_hbond Less Favorable (6-membered ring-like) Dehydration_Reaction node_3hp 3-Hydroxypentanal node_pentenal Pent-2-enal node_3hp->node_pentenal Dehydration (-H2O) node_h2o H2O Oxidation_Kinetics_Workflow node_start Start: Prepare equimolar solutions of This compound and 3-hydroxypentanal node_mix Mix aldehyde and oxidizing agent at constant temperature node_start->node_mix node_reagent Prepare oxidizing agent solution (e.g., Tollens' reagent) node_reagent->node_mix node_monitor Monitor reaction progress over time (HPLC or GC-MS) node_mix->node_monitor node_plot Plot concentration vs. time node_monitor->node_plot node_rate Determine initial reaction rates and rate constants node_plot->node_rate node_compare Compare rate constants to determine relative reactivity node_rate->node_compare

References

Comparative study of different synthetic routes to 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules like 2-hydroxypentanal is a critical aspect of discovery and manufacturing. This guide provides a comparative overview of various synthetic routes to this compound, presenting key performance data, detailed experimental protocols, and visual representations of the synthetic strategies.

The synthesis of this compound, a valuable chiral building block, can be approached through several distinct chemical transformations. The selection of an optimal route depends on factors such as desired yield, enantioselectivity, scalability, and the availability of starting materials and reagents. This comparison focuses on three primary methodologies: crossed aldol condensation, oxidation of 1,2-pentanediol, and an asymmetric organocatalytic approach.

Data Summary of Synthetic Routes

To facilitate a direct comparison of the different synthetic strategies, the following table summarizes the key quantitative data for each route.

Parameter Route 1: Crossed Aldol Condensation Route 2: Oxidation of 1,2-Pentanediol Route 3: Asymmetric Organocatalysis
Starting Materials Propanal, Formaldehyde1,2-PentanediolPropanal
Key Reagents/Catalyst TriethylamineTEMPO, NaOCl(S)-Proline
Solvent -Dichloromethane, WaterDMSO
Reaction Temperature 70-110 °C0 °C to room temperatureRoom temperature
Reaction Time 1 hourNot specifiedNot specified
Yield Not specified for this compoundHigh (general for diols)High (general for α-hydroxy aldehydes)
Enantioselectivity RacemicRacemicHigh (up to 99% ee for similar reactions)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Route 1: Crossed Aldol Condensation of Propanal and Formaldehyde

This route utilizes a base-catalyzed aldol condensation between propanal and formaldehyde to construct the carbon skeleton of this compound.

Procedure: Formaldehyde and propanal are contacted in the presence of a tertiary amine catalyst, such as triethylamine, under aldol condensation conditions.[1] The reaction is typically conducted at a temperature ranging from 70 °C to 110 °C with a residence time of approximately 1 hour.[1] The resulting product stream contains this compound along with unreacted starting materials and byproducts. Purification is necessary to isolate the desired product.

Route 2: Oxidation of 1,2-Pentanediol

This method involves the selective oxidation of the primary alcohol in 1,2-pentanediol to yield the corresponding aldehyde, this compound. A common and efficient method for this transformation is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation.

Procedure: A solution of 1,2-pentanediol in a suitable organic solvent, such as dichloromethane, is treated with a catalytic amount of TEMPO and a stoichiometric amount of a re-oxidant, typically sodium hypochlorite (NaOCl), in a biphasic system with water. The reaction is generally carried out at 0 °C and then allowed to warm to room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the organic layer is separated, washed, dried, and concentrated to afford the crude this compound, which can be further purified by chromatography. While specific yields for this compound are not readily available in the searched literature, this method is known to provide high yields for the oxidation of primary alcohols in diols.

Route 3: Asymmetric Organocatalytic Aldol Reaction

For the synthesis of enantioenriched this compound, an asymmetric organocatalytic approach offers a powerful strategy. Proline and its derivatives are commonly used as catalysts for asymmetric aldol reactions.

Procedure: In a typical procedure, propanal is dissolved in a solvent such as dimethyl sulfoxide (DMSO). A catalytic amount of an organocatalyst, for instance, (S)-proline, is added to the solution. The reaction mixture is stirred at room temperature, and the progress is monitored. The catalyst facilitates the enantioselective addition of a second molecule of propanal (acting as the enolate equivalent) to the carbonyl group of another propanal molecule. While the direct synthesis of this compound via a crossed reaction with formaldehyde using this method is not explicitly detailed in the provided search results, the self-aldol reaction of propanal is a closely related and well-established transformation that can produce chiral β-hydroxy aldehydes with high enantioselectivity. The reaction is typically quenched, and the product is isolated and purified using standard techniques. Organocatalytic aldol reactions are known to produce α-hydroxy aldehydes in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee).

Visualizing the Synthetic Pathways

To illustrate the logical flow and key transformations in each synthetic route, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: Crossed Aldol Condensation cluster_1 Route 2: Oxidation of 1,2-Pentanediol cluster_2 Route 3: Asymmetric Organocatalysis Propanal_1 Propanal Product_1 This compound (Racemic) Propanal_1->Product_1 Formaldehyde Formaldehyde Formaldehyde->Product_1 Catalyst_1 Triethylamine Catalyst_1->Product_1 Pentanediol 1,2-Pentanediol Product_2 This compound (Racemic) Pentanediol->Product_2 Catalyst_2 TEMPO/NaOCl Catalyst_2->Product_2 Propanal_2 Propanal Product_3 This compound (Enantioenriched) Propanal_2->Product_3 Catalyst_3 (S)-Proline Catalyst_3->Product_3

Caption: A logical diagram illustrating the three compared synthetic routes to this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxypentanal Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive aldehydes like 2-hydroxypentanal is critical. This guide provides a comparative overview of two common analytical methods for the quantification of short-chain hydroxyaldehydes, using this compound as a representative analyte. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.

While specific validation data for this compound is limited in publicly available literature, this guide collates and presents data for structurally similar hydroxyaldehydes to provide a reliable comparison of the performance of these analytical techniques.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of validation parameters for HPLC-UV and GC-MS methods, compiled from studies on short-chain hydroxyaldehydes.

Validation ParameterHPLC-UV with DNPH DerivatizationGC-MS with PFBHA Derivatization
Analyte(s) Short-chain hydroxyaldehydes (e.g., 3-hydroxybutanal)Short-chain aldehydes (e.g., glutaraldehyde)
Limit of Detection (LOD) 2.4–16.1 µg/L for hydrazones[1]Not explicitly stated for hydroxyaldehydes, but generally in the low ng/L to µg/L range for aldehydes.
Limit of Quantification (LOQ) Generally higher than LOD, quantifiable down to 10 µM concentrations[1]Not explicitly stated for hydroxyaldehydes.
Linearity Good linearity and reproducibility reported[1]Good linearity is a common feature of validated GC-MS methods.
Accuracy High accuracy is achievable with proper calibration.Recoveries are typically within acceptable ranges (e.g., 80-120%).
Precision Good reproducibility for various tested aldehydes[1]Relative Standard Deviations (RSDs) are generally low.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key steps for the two compared methods.

Method 1: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is widely used for the analysis of carbonyl compounds. Derivatization with DNPH converts the aldehydes into their corresponding 2,4-dinitrophenylhydrazones, which are stable and possess strong UV absorbance, enhancing detection sensitivity.

1. Sample Preparation and Derivatization:

  • A solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., phosphoric acid) is prepared.

  • The aqueous sample containing the hydroxyaldehyde is mixed with the DNPH solution.

  • The reaction is allowed to proceed at a controlled temperature and time to ensure complete derivatization.

  • The resulting hydrazones are then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

2. HPLC-UV Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Detection: The UV detector is set to the wavelength of maximum absorbance for the dinitrophenylhydrazone derivatives, which is typically around 360 nm.

  • Quantification: A calibration curve is generated using standards of the derivatized hydroxyaldehyde of known concentrations.

Method 2: GC-MS with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This method offers high selectivity and sensitivity, making it suitable for complex matrices. Derivatization with PFBHA converts the aldehydes into their oxime derivatives, which are volatile and thermally stable for GC analysis.

1. Sample Preparation and Derivatization:

  • An aqueous solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is prepared.

  • The sample containing the hydroxyaldehyde is mixed with the PFBHA solution.

  • The derivatization reaction is carried out at a specific pH and temperature for a set duration.

  • The resulting oxime derivatives are then extracted from the aqueous phase using an organic solvent (e.g., hexane or ethyl acetate).

2. GC-MS Analysis:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A splitless or split injection mode is used depending on the analyte concentration.

  • Temperature Program: The oven temperature is programmed to ramp up to achieve separation of the analytes.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: An internal standard is often used, and a calibration curve is constructed by analyzing standards of the derivatized hydroxyaldehyde at various concentrations.

Visualizing the Analytical Workflow

To better understand the logical flow of validating an analytical method, the following diagram illustrates the key stages involved.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K L Sample Analysis K->L Implement Validated Method M Quality Control L->M

Analytical Method Validation Workflow

This guide provides a foundational comparison of two robust methods for the quantification of this compound and similar short-chain hydroxyaldehydes. The choice between HPLC-UV and GC-MS will ultimately depend on the specific requirements of the research, including sensitivity needs, sample complexity, and laboratory capabilities. For both methods, thorough validation is essential to ensure the generation of accurate and reliable data.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of 2-hydroxypentanal, a chiral molecule featuring both a hydroxyl and an aldehyde functional group. The methods discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Due to the limited availability of direct experimental data for this compound in published literature, this guide presents detailed experimental protocols and illustrative quantitative data based on established methods for structurally similar short-chain hydroxy aldehydes and related chiral compounds. These examples serve as a practical starting point for method development and validation for this compound analysis.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral analyte like this compound is depicted in the following diagram. The process typically involves sample preparation, which may include derivatization, followed by analysis using a chiral separation or differentiation technique, and finally, data analysis to calculate the enantiomeric excess.

Enantiomeric Excess Determination Workflow General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Analyte This compound Sample Derivatization Derivatization (Optional) Analyte->Derivatization NMR NMR with Chiral Solvating Agent Analyte->NMR Direct Analysis GC Chiral GC Derivatization->GC Volatile Derivative HPLC Chiral HPLC Derivatization->HPLC Diastereomers Integration Peak Integration / Signal Analysis GC->Integration HPLC->Integration NMR->Integration Calculation ee Calculation Integration->Calculation

General workflow for ee determination.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput analysis. The following tables summarize the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for this application.

Table 1: Performance Comparison of Analytical Methods

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Separation of enantiomers (or their diastereomeric derivatives) on a chiral stationary phase.Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Sample Volatility Requires volatile or volatilizable derivatives.No volatility requirement.No volatility requirement.
Derivatization Often necessary to improve volatility and thermal stability.Can be direct or indirect (with derivatization).Not required, but a chiral solvating agent is added.
Sensitivity High (ng to pg level).High (µg to ng level).Lower (mg to µg level).
Resolution Generally provides high resolution.High resolution is achievable.Resolution depends on the chiral solvating agent and magnetic field strength.
Analysis Time Typically faster than HPLC.Can be time-consuming depending on the method.Rapid, especially for screening.
Instrumentation Widely available.Widely available.Less common in routine analytical labs compared to GC/HPLC.
Development Cost Moderate.Moderate to high.High initial instrument cost.

Experimental Protocols and Data

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For a non-volatile compound like this compound, derivatization is essential. A common approach is the acylation of the hydroxyl group to form a more volatile ester.

Experimental Protocol: Derivatization and Chiral GC Analysis

  • Derivatization:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of anhydrous dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, quench the reaction with 1 mL of saturated sodium bicarbonate solution.

    • Vortex the mixture and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and use the supernatant for GC analysis.

  • Chiral GC Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm, 0.12 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 60 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

Table 2: Illustrative Chiral GC Data for Derivatized this compound

EnantiomerRetention Time (min)Peak Area
(R)-2-trifluoroacetoxypentanal15.275000
(S)-2-trifluoroacetoxypentanal15.825000
Enantiomeric Excess (ee) \multicolumn{2}{c}{50% Calculated as: [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100}
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers versatility as it can be used for both direct and indirect separation of enantiomers without the need for sample volatilization. For this compound, direct analysis on a chiral stationary phase (CSP) is a viable option.

Experimental Protocol: Direct Chiral HPLC Analysis

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chiral HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

Table 3: Illustrative Chiral HPLC Data for this compound

EnantiomerRetention Time (min)Peak Area
(R)-2-Hydroxypentanal10.590000
(S)-2-Hydroxypentanal12.110000
Enantiomeric Excess (ee) \multicolumn{2}{c}{80% Calculated as: [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100}
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to a splitting of otherwise equivalent NMR signals.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve approximately 5 mg of the this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Gently mix the solution and acquire another ¹H NMR spectrum.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Temperature: 25 °C.

Table 4: Illustrative ¹H NMR Data for this compound with a Chiral Solvating Agent

Proton SignalChemical Shift (ppm) - (R)-enantiomerChemical Shift (ppm) - (S)-enantiomerIntegral
Aldehyde (CHO)9.659.620.6 : 0.4
Methine (CHOH)4.124.080.6 : 0.4
Enantiomeric Excess (ee) \multicolumn{3}{c}{20% Calculated as: [ (Integral_R - Integral_S) / (Integral_R + Integral_S) ] x 100}

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral GC, Chiral HPLC, and NMR Spectroscopy.

  • Chiral GC is highly sensitive but requires derivatization to make the analyte volatile.

  • Chiral HPLC is a versatile technique that can often be used for direct analysis and is suitable for preparative separations.

  • NMR Spectroscopy with a chiral solvating agent offers a rapid and non-separative method, which is particularly useful for high-throughput screening, although it is generally less sensitive than chromatographic techniques.

The choice of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The provided protocols and illustrative data serve as a valuable resource for developing and implementing a robust analytical strategy for the chiral analysis of this compound and related compounds.

A Comparative Analysis of GC-MS and HPLC Methods for the Quantification of 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes such as 2-hydroxypentanal is critical for safety and efficacy assessments. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering a detailed comparison of their performance, methodologies, and applications.

The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. Both GC-MS and HPLC are powerful analytical tools, each with distinct advantages and limitations for the analysis of a reactive, short-chain hydroxyaldehyde like this compound. This comparison aims to provide the necessary data and protocols to enable an informed decision based on specific research needs.

Performance Characteristics: A Head-to-Head Comparison

The quantitative performance of GC-MS and HPLC for the analysis of this compound is summarized below. The data presented is a synthesis of typical performance characteristics observed for the analysis of similar short-chain aldehydes, providing a realistic expectation for method validation.

ParameterGC-MS (with PFBHA Derivatization)HPLC-UV (with DNPH Derivatization)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/L1 - 5 µg/L
Limit of Quantification (LOQ) 0.5 - 2 µg/L5 - 20 µg/L
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 10%< 5%
Sample Throughput ModerateHigh
Selectivity Very High (Mass Spectrometry)Moderate (UV Detection)
Instrumentation Cost HighModerate

Detailed Experimental Protocols

To ensure reproducibility, detailed methodologies for both the GC-MS and HPLC analysis of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is suitable for the sensitive detection of this compound, particularly in complex matrices where high selectivity is required. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) enhances the volatility and thermal stability of the analyte.[1]

1. Sample Preparation and Derivatization:

  • To 1 mL of sample (or standard), add 100 µL of PFBHA solution (5 mg/mL in water).

  • Vortex the mixture and incubate at 60°C for 60 minutes.

  • After cooling to room temperature, extract the derivative with 500 µL of hexane by vortexing for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA oxime derivative.

High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This robust and widely used method is ideal for routine analysis and quality control applications. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) provides a chromophore that allows for sensitive UV detection.[2][3][4]

1. Sample Preparation and Derivatization:

  • To 1 mL of sample (or standard), add 1 mL of DNPH solution (50 mg DNPH in 100 mL acetonitrile with 0.5 mL concentrated sulfuric acid).

  • Vortex the mixture and incubate at 40°C for 30 minutes in the dark.

  • After cooling, neutralize the reaction by adding 1 mL of 1 M potassium hydroxide solution.

  • Bring the final volume to 5 mL with acetonitrile/water (50:50, v/v).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-15 min: 40% to 80% Acetonitrile.

    • 15-20 min: 80% Acetonitrile.

    • 20-25 min: 80% to 40% Acetonitrile.

    • 25-30 min: 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 360 nm.

Method Selection and Cross-Validation Workflow

The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation. The following diagrams illustrate the decision-making process and the analytical workflows for each technique.

Cross-Validation Workflow for Analytical Methods cluster_0 GC-MS Method cluster_1 HPLC Method A Define Analytical Requirements (Sensitivity, Selectivity, Throughput) B Method Development & Optimization A->B B1 GC-MS Protocol B->B1 B2 HPLC Protocol B->B2 C Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) D Sample Analysis (Spiked & Real Samples) E Data Comparison & Statistical Analysis F Method Selection & Implementation E->F C1 GC-MS Validation B1->C1 D1 GC-MS Analysis C1->D1 D1->E C2 HPLC Validation B2->C2 D2 HPLC Analysis C2->D2 D2->E

Caption: A logical workflow for the cross-validation of analytical methods.

Comparison of GC-MS and HPLC Analytical Workflows cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow A1 Sample B1 Derivatization (PFBHA) A1->B1 C1 Liquid-Liquid Extraction B1->C1 D1 GC Separation C1->D1 E1 MS Detection D1->E1 F1 Data Analysis E1->F1 A2 Sample B2 Derivatization (DNPH) A2->B2 C2 Dilution & Filtration B2->C2 D2 HPLC Separation C2->D2 E2 UV Detection D2->E2 F2 Data Analysis E2->F2

Caption: A side-by-side comparison of the analytical workflows for GC-MS and HPLC.

References

Benchmarking the performance of 2-Hydroxypentanal as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Hydroxypentanal: Extensive literature searches did not yield any data on the use of this compound as a chiral auxiliary for asymmetric synthesis. Therefore, a direct performance benchmark against other auxiliaries is not possible at this time. This guide will instead provide a comparative overview of well-established and widely used chiral auxiliaries to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their synthetic needs.

Introduction to Chiral Auxiliaries

In the realm of stereochemistry, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer.[1] The inherent chirality of the auxiliary biases the stereochemical outcome of one or more subsequent reactions, enabling the synthesis of enantiomerically enriched products.[1][2] This strategy is a cornerstone of asymmetric synthesis, a critical process in the development of pharmaceuticals and other biologically active molecules where a specific enantiomer is often responsible for the desired therapeutic effect.[1]

The general workflow for employing a chiral auxiliary involves three key stages: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation to create the desired stereocenter(s), and finally, cleavage of the auxiliary to yield the chiral product and ideally, allow for the recovery and recycling of the auxiliary.[1][2]

This guide provides a comparative overview of the performance of several widely used classes of chiral auxiliaries, including Evans' oxazolidinones, pseudoephedrine and its derivatives, and menthol-based auxiliaries.

Performance Comparison of Key Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity in a given transformation, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after cleavage. High chemical yields are also crucial for the overall efficiency of the synthetic route. The following tables summarize the performance of common chiral auxiliaries in two key C-C bond-forming reactions: alkylation and aldol reactions.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for the synthesis of chiral carboxylic acids and their derivatives. The following table compares the performance of Evans' oxazolidinones and pseudoephedrine as chiral auxiliaries in this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneN-propionylBenzyl bromide>99:1 d.r.80-95[3][4]
(1S,2S)-PseudoephedrineN-propionyln-Butyl iodide≥99% d.e.80[5]
(1S,2S)-PseudoephedrineN-propionylBenzyl bromide≥99% d.e.90[5]
(1S,2S)-Pseudoephenamineα-methyl-N-propionylMethyl iodide≥19:1 d.r.71[6]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinones are particularly renowned for their high stereocontrol in this reaction.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneN-propionylIsobutyraldehyde>500:1 d.r. (syn)80-90[1]
(S)-4-Benzyl-2-oxazolidinoneN-propionylBenzaldehyde>200:1 d.r. (syn)85[1][7]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of chiral auxiliaries. Below are representative protocols for the acylation, alkylation, and cleavage of an Evans' oxazolidinone auxiliary.

Acylation of (S)-4-Benzyl-2-oxazolidinone

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-4-benzyl-2-oxazolidinone in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add 4-(dimethylamino)pyridine (catalytic amount) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Diastereoselective Alkylation

This protocol outlines the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the NaHMDS solution dropwise and stir for 30-60 minutes to form the sodium enolate.

  • Add benzyl bromide dropwise to the enolate solution.

  • Stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The product can be purified by column chromatography.

Cleavage of the Chiral Auxiliary

This procedure describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous sodium sulfite

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide followed by the dropwise addition of hydrogen peroxide.

  • Stir the reaction at 0 °C for a specified time, then allow it to warm to room temperature.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The chiral auxiliary can be recovered by extraction with an organic solvent.

  • Acidify the aqueous layer to a low pH and extract the desired carboxylic acid with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to obtain the final product.[8]

Mandatory Visualizations

The following diagrams illustrate the general workflow of chiral auxiliary-mediated asymmetric synthesis and the mechanism of stereocontrol for an Evans' oxazolidinone in an aldol reaction.

G cluster_workflow General Workflow of Asymmetric Synthesis with a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (Xc) Cleavage->Recovered_Auxiliary

Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_mechanism Stereocontrol in an Evans' Aldol Reaction Z_Enolate Z-Enolate Formation Chelating Lewis Acid (e.g., Bu2BOTf) - Steric hindrance directs enolization Transition_State Zimmerman-Traxler Transition State - Six-membered chair-like ring - Aldehyde R group in equatorial position to minimize 1,3-diaxial strain - Auxiliary substituent blocks one face of the enolate Z_Enolate->Transition_State Reaction with Aldehyde (R'CHO) Syn_Product Syn Aldol Product - Predictable relative stereochemistry - High diastereoselectivity Transition_State->Syn_Product C-C Bond Formation

Caption: Mechanism of stereocontrol in an Evans' auxiliary-mediated aldol reaction.

References

Comparative Analysis of 2-Hydroxypentanal Enantiomers: Data Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the experimental data required for a comparative analysis of the biological activities of (R)-2-Hydroxypentanal and (S)-2-Hydroxypentanal. Despite extensive searches for cytotoxic effects, enzymatic inhibition, receptor binding affinities, and associated signaling pathways, no specific studies comparing the enantiomers of 2-Hydroxypentanal could be identified.

Therefore, it is not possible at this time to provide a detailed comparison guide that meets the core requirements of quantitative data presentation, specific experimental protocols, and visualization of signaling pathways for these specific enantiomers.

General Principles of Aldehyde Toxicity and Chirality

While specific data for this compound enantiomers is lacking, the broader field of toxicology provides some general principles regarding the biological activities of aldehydes and the importance of stereochemistry.

Short-chain aldehydes are known to exert their toxicity through several mechanisms, primarily centered around their electrophilic nature. This reactivity allows them to form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction. A major pathway of aldehyde-induced toxicity is the induction of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to damage of lipids, proteins, and nucleic acids.

The chirality of a molecule, meaning the existence of non-superimposable mirror-image forms (enantiomers), can play a critical role in its biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the "fit" between a small molecule and its biological target can be highly specific to one enantiomer over the other, leading to differences in potency, efficacy, and metabolic fate.

Hypothetical Experimental Workflow for Comparing this compound Enantiomers

To address the current knowledge gap, a series of experiments would be necessary to elucidate and compare the biological activities of (R)- and (S)-2-Hydroxypentanal. A hypothetical experimental workflow for such a study is outlined below. This workflow is based on standard methodologies used to assess the biological activity of novel chemical entities.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison prep Synthesis and Purification of (R)- and (S)-2-Hydroxypentanal char Chiral Chromatography and Spectroscopic Analysis (NMR, MS) prep->char Verify Purity and Stereochemical Integrity cyto Cytotoxicity Assays (e.g., MTT, LDH) on various cell lines char->cyto ros Oxidative Stress Assays (e.g., DCFDA, Glutathione levels) cyto->ros enzyme Enzyme Inhibition Assays (e.g., Aldehyde Dehydrogenase) ros->enzyme binding Receptor Binding Assays (if putative target is known) enzyme->binding pathway Signaling Pathway Analysis (e.g., Western Blot for p38, JNK, Nrf2) binding->pathway gene Gene Expression Analysis (e.g., qPCR, RNA-seq) pathway->gene stats Statistical Analysis of Quantitative Data (IC50, EC50) gene->stats compare Comparative Assessment of Enantiomer-specific Effects stats->compare

Caption: Hypothetical workflow for comparing the biological activity of this compound enantiomers.

Detailed Methodologies for Key Experiments

Should the necessary research be undertaken, the following are detailed protocols for key experiments that would be essential in a comparative guide.

1. Cell Viability (MTT) Assay

  • Objective: To determine the concentration-dependent cytotoxic effects of (R)- and (S)-2-Hydroxypentanal on a selected cell line (e.g., HepG2, a human liver cancer cell line).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Prepare a series of dilutions of the (R)- and (S)-enantiomers in cell culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

2. Intracellular Reactive Oxygen Species (ROS) Assay

  • Objective: To measure the induction of intracellular ROS by the this compound enantiomers.

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the (R)- and (S)-enantiomers for a predetermined time (e.g., 6, 12, or 24 hours).

    • After treatment, wash the cells with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.

    • The fluorescence intensity is proportional to the amount of intracellular ROS.

3. Aldehyde Dehydrogenase (ALDH) Activity Assay

  • Objective: To assess whether the this compound enantiomers inhibit the activity of ALDH, a key enzyme in aldehyde detoxification.

  • Protocol:

    • Prepare cell lysates from the chosen cell line.

    • In a 96-well plate, add cell lysate, NAD+, and the ALDH substrate (e.g., propionaldehyde).

    • Add different concentrations of the (R)- and (S)-2-Hydroxypentanal to the wells.

    • Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the rate of the reaction and determine the inhibitory potential of each enantiomer.

A Comparative Analysis of 2-Hydroxypentanal and Other Short-Chain Hydroxy Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Physicochemical Properties, Biological Reactivity, and Analytical Methodologies of Key Short-Chain Hydroxy Aldehydes.

This guide provides a comprehensive comparison of 2-hydroxypentanal against other significant short-chain hydroxy aldehydes, including 2-hydroxypropanal, 2-hydroxybutanal, and 3-hydroxybutanal. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on their chemical properties, reactivity, and biological implications, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a research context.

Physicochemical and Toxicological Properties

Short-chain hydroxy aldehydes are characterized by the presence of both a hydroxyl and an aldehyde functional group, contributing to their reactivity and biological effects. Their properties are influenced by the length of the carbon chain and the relative positions of these functional groups. The following table summarizes key physicochemical and toxicological data for this compound and its counterparts.

PropertyThis compound2-Hydroxypropanal (Lactaldehyde)2-Hydroxybutanal3-Hydroxybutanal (Aldol)
Molecular Formula C₅H₁₀O₂[1][2]C₃H₆O₂C₄H₈O₂C₄H₈O₂
Molecular Weight ( g/mol ) 102.13[1][2]74.0888.1188.11
Boiling Point (°C) Not availableNot available83 (decomposes)83 (decomposes)
Solubility in Water SolubleSolubleSolubleMiscible
Known Biological Roles Limited data availableMetabolite in some organismsIntermediate in organic synthesisIntermediate in metabolic pathways
Reported Toxicity Data not availableCauses skin and serious eye irritationToxic in contact with skin, irritating to eyesFatal in contact with skin, causes serious eye irritation[2]

Comparative Reactivity and Biological Implications

The reactivity of aldehydes is largely dictated by the electrophilic nature of the carbonyl carbon. Saturated short-chain aldehydes are generally classified as "hard" electrophiles, showing a tendency to react with "hard" biological nucleophiles such as the primary amino groups on lysine residues in proteins[3][4]. This interaction can lead to the formation of Schiff bases and subsequent protein cross-linking, potentially altering protein function and contributing to cellular toxicity[3][4].

While specific comparative studies on the reactivity of this compound are limited, it is expected to follow this general pattern of reactivity. The presence of the hydroxyl group can also influence its reactivity and solubility.

In contrast, α,β-unsaturated aldehydes are considered "soft" electrophiles and preferentially react with "soft" nucleophiles like the thiolate groups on cysteine residues[3][4]. While the hydroxy aldehydes discussed here are saturated, their metabolism could potentially lead to the formation of more reactive species.

The biological implications of these reactions are significant, as modification of proteins can disrupt cellular signaling pathways and contribute to oxidative stress-related cellular damage. For instance, the accumulation of aldehyde-protein adducts has been implicated in various pathological conditions[5].

Experimental Protocols

For researchers looking to conduct comparative studies on these short-chain hydroxy aldehydes, the following are detailed methodologies for relevant experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the hydroxy aldehydes on a cell line of interest.

Materials:

  • Cells of interest (e.g., HepG2, HEK293)

  • 96-well plates

  • Complete cell culture medium

  • Hydroxy aldehyde stock solutions (in a suitable solvent like DMSO or sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6][7]

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the hydroxy aldehydes in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used for the stock solutions).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Analysis of Aldehydes by High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This method allows for the quantification of the short-chain hydroxy aldehydes.

Materials:

  • Sample containing the hydroxy aldehyde(s)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (Brady's reagent)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Derivatization: Mix the sample containing the aldehyde with the DNPH solution. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which is yellow/orange in color[8].

  • Sample Preparation: Extract the hydrazone derivatives using a suitable solvent like acetonitrile.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile. A typical gradient could start with a higher water percentage and gradually increase the acetonitrile percentage[9].

    • Detect the derivatives using a UV detector at a wavelength of approximately 360-365 nm.

  • Quantification: Create a calibration curve using standards of the known hydroxy aldehyde-DNPH derivatives to quantify the concentrations in the sample.

Visualizing Potential Cellular Impact

To illustrate the potential mechanisms by which short-chain hydroxy aldehydes can impact cellular function, the following diagrams are provided.

General Experimental Workflow for Aldehyde Analysis

G Experimental Workflow for Aldehyde Analysis cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Chemical Sample Extraction Extraction of Aldehydes Sample->Extraction DNPH Addition of DNPH Reagent Extraction->DNPH Derivatize Reaction Formation of Hydrazone DNPH->Reaction HPLC HPLC Separation Reaction->HPLC Analyze UV UV Detection HPLC->UV Quant Quantification UV->Quant

Caption: A generalized workflow for the analysis of short-chain aldehydes using HPLC with DNPH derivatization.

Hypothetical Signaling Pathway of Aldehyde-Induced Cellular Stress

The following diagram illustrates a generalized pathway of how reactive aldehydes can lead to cellular stress through protein modification. This is a hypothetical representation based on the known reactivity of aldehydes and is not specific to this compound due to the lack of specific studies.

G Hypothetical Pathway of Aldehyde-Induced Cellular Stress cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_response Cellular Response Aldehyde Short-Chain Hydroxy Aldehyde Protein Cellular Proteins (e.g., Enzymes, Receptors) Aldehyde->Protein Reacts with Adduct Aldehyde-Protein Adducts (Schiff Base Formation) Protein->Adduct Function Altered Protein Function Adduct->Function Leads to Stress Oxidative Stress Function->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: A generalized diagram illustrating how short-chain aldehydes may induce cellular stress.

References

A Comparative Guide to the Structural Elucidation of 2-Hydroxypentanal Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the primary reaction products of 2-hydroxypentanal: the aldol self-condensation product, the oxidation product, and the reduction product. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its lower homolog, 2-hydroxybutanal, as a comparative proxy for spectroscopic analysis. This approach allows for a foundational understanding of the expected structural features and analytical data.

Reaction Pathways of this compound

This compound, possessing both a hydroxyl and an aldehyde functional group, can undergo several key reactions. The primary pathways explored in this guide are:

  • Aldol Self-Condensation: The enolizable aldehyde undergoes a base-catalyzed self-condensation to form a β-hydroxy aldehyde, which can subsequently dehydrate to an α,β-unsaturated aldehyde.

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid, yielding 2-hydroxypentanoic acid.

  • Reduction: The aldehyde group is reduced to a primary alcohol, resulting in pentane-1,2-diol.

Comparison of Reaction Products

The structural differences between the products of these reactions lead to distinct spectroscopic and chromatographic properties, which are crucial for their elucidation.

Reaction ProductIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Structural Features
Aldol Adduct 2,4-Dihydroxy-3-propylheptanalC₁₀H₂₀O₃188.26Two hydroxyl groups, one aldehyde group, branched alkyl chain
Oxidation Product 2-Hydroxypentanoic acidC₅H₁₀O₃118.13One hydroxyl group, one carboxylic acid group
Reduction Product Pentane-1,2-diolC₅H₁₂O₂104.15Two hydroxyl groups (primary and secondary)

Spectroscopic Data for Analogous Compounds

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the reaction products of this compound, based on data available for the corresponding derivatives of 2-hydroxybutanal.

Table 1: ¹H NMR Data for 2-Hydroxybutanal Reaction Products (Reference for this compound Products)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,2-Butanediol 0.96t3H-CH₃
1.45m2H-CH₂-CH₃
3.2-3.8m3H-CH(OH)-CH₂(OH)
2-Hydroxybutanoic Acid 0.89t3H-CH₃
1.68m2H-CH₂-CH₃
3.98t1H-CH(OH)-

Table 2: ¹³C NMR Data for 2-Hydroxybutanal Reaction Products (Reference for this compound Products)

CompoundChemical Shift (δ) ppm
1,2-Butanediol ~10, ~27, ~68, ~74
2-Hydroxybutanoic Acid 11.3, 29.8, 76.1, 184.3[1]

Table 3: Mass Spectrometry Data for 2-Hydroxybutanal Reaction Products (Reference for this compound Products)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1,2-Butanediol 90 (M⁺)75, 57, 45, 31[2][3]
2-Hydroxybutanoic Acid 104 (M⁺)89, 75, 57, 45

Experimental Protocols

Detailed methodologies for the key reactions and analytical techniques are provided below.

Aldol Self-Condensation of this compound

Objective: To synthesize 2,4-dihydroxy-3-propylheptanal via a base-catalyzed aldol self-condensation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound in a minimal amount of a suitable solvent (e.g., ethanol), add a catalytic amount of 10% aqueous NaOH solution dropwise with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation of this compound to 2-Hydroxypentanoic Acid

Objective: To oxidize this compound to 2-hydroxypentanoic acid using a mild oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) solution (or other suitable oxidizing agent like Tollens' reagent)

  • Dilute sulfuric acid

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetone or water).

  • Cool the solution in an ice bath and add a solution of potassium permanganate dropwise with vigorous stirring.

  • After the addition is complete, continue stirring until the purple color disappears.

  • Quench the reaction by adding sodium bisulfite solution until the manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute sulfuric acid and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Reduction of this compound to Pentane-1,2-diol

Objective: To reduce the aldehyde functionality of this compound to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.

Alternative Synthesis: Asymmetric Aldol Reaction

An alternative approach to synthesize a specific stereoisomer of a β-hydroxy aldehyde involves an asymmetric aldol reaction. This method offers superior control over the stereochemistry of the product, which is often crucial in drug development.

Method: Proline-catalyzed Asymmetric Aldol Reaction

This method utilizes the chiral amino acid proline as a catalyst to induce stereoselectivity in the aldol reaction between two different aldehydes (a crossed-aldol reaction). For instance, propanal could react with butanal in the presence of L-proline to yield a chiral β-hydroxy aldehyde with high enantiomeric excess. This offers a significant advantage over the non-selective base-catalyzed self-condensation.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Reaction_Pathways This compound This compound Aldol 2,4-Dihydroxy-3-propylheptanal This compound->Aldol Aldol Condensation (NaOH) Oxidation 2-Hydroxypentanoic acid This compound->Oxidation Oxidation (KMnO4) Reduction Pentane-1,2-diol This compound->Reduction Reduction (NaBH4)

Caption: Reaction pathways of this compound.

Experimental_Workflow Start Reaction Setup Reaction Reaction Monitoring (TLC) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Analysis Structural Elucidation (NMR, MS, IR) Purification->Analysis

References

Unraveling the Reaction Mechanisms of 2-Hydroxypentanal: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of molecules like 2-hydroxypentanal is paramount for predicting chemical behavior and designing novel synthetic pathways. Isotopic labeling stands as a powerful tool to elucidate these mechanisms by tracing the fate of individual atoms through a reaction. This guide provides a comparative overview of proposed reaction mechanisms for this compound and details the isotopic labeling studies that can be employed to confirm them.

Proposed Reaction Mechanisms and Isotopic Labeling Strategies

Two key areas for investigation into the reaction mechanisms of this compound include its formation from pentanal and its subsequent reactions, such as oxidation or rearrangement. Below, we compare potential mechanisms and the corresponding isotopic labeling experiments to differentiate between them.

Formation of this compound via Pentanal Oxidation

The formation of an α-hydroxy aldehyde from an aldehyde is a critical transformation. Two plausible pathways for the oxidation of pentanal to this compound are considered: an enol-mediated oxidation and a direct hydride abstraction mechanism.

Table 1: Comparison of Proposed Mechanisms for Pentanal Oxidation to this compound and Corresponding Isotopic Labeling Experiments

Proposed MechanismKey IntermediateIsotopic Labeling ExperimentExpected Outcome if Mechanism is Correct
Enol-Mediated Oxidation Pentanal Enol¹⁸O-Labeling: Conduct the oxidation in H₂¹⁸O.The hydroxyl group (-OH) of this compound will be enriched with ¹⁸O.
Deuterium Labeling: Use pentanal-2-d₁ as the starting material.A primary kinetic isotope effect (kH/kD > 1) will be observed if C-D bond cleavage is rate-determining.
Direct Hydride Abstraction Acyl Radical¹⁸O-Labeling: Conduct the oxidation in the presence of ¹⁸O₂.The hydroxyl group (-OH) of this compound will be enriched with ¹⁸O.
Deuterium Labeling: Use pentanal-1-d₁ (deuterated at the aldehyde position) as the starting material.A primary kinetic isotope effect (kH/kD > 1) will be observed if the aldehydic C-D bond cleavage is rate-determining.

Experimental Protocols:

¹⁸O-Labeling for Enol-Mediated Oxidation:

  • Prepare a reaction mixture containing pentanal and the chosen oxidizing agent in water enriched with H₂¹⁸O.

  • Allow the reaction to proceed to a predetermined conversion.

  • Quench the reaction and isolate the this compound product.

  • Analyze the product by mass spectrometry to determine the incorporation of ¹⁸O into the hydroxyl group.

Deuterium Labeling and Kinetic Isotope Effect (KIE) Measurement:

  • Synthesize pentanal-2-d₁ and pentanal-1-d₁.

  • Perform two parallel oxidation reactions, one with the deuterated pentanal and one with the non-deuterated pentanal, under identical conditions.

  • Monitor the reaction rates by measuring the disappearance of the starting material or the appearance of the product over time using techniques like GC-MS or NMR spectroscopy.

  • Calculate the KIE as the ratio of the rate constant for the non-deuterated reaction (kH) to the rate constant for the deuterated reaction (kD).[1][2]

Diagrams:

enol_mediated_oxidation pentanal Pentanal enol Pentanal Enol pentanal->enol Tautomerization hydroxypentanal This compound enol->hydroxypentanal Oxidation h2o H₂¹⁸O h2o->enol Incorporation of ¹⁸O oxidant [O] oxidant->enol

Caption: Proposed Enol-Mediated Oxidation of Pentanal.

direct_hydride_abstraction pentanal Pentanal acyl_radical Acyl Radical pentanal->acyl_radical Hydride Abstraction hydroxypentanal This compound acyl_radical->hydroxypentanal Hydroxylation oxidant [O] oxidant->pentanal h_source H Source h_source->acyl_radical

Caption: Proposed Direct Hydride Abstraction Mechanism.

Subsequent Reactions of this compound

Once formed, this compound can undergo various reactions, such as oxidation to 2-oxopentanal or rearrangement. Isotopic labeling can help elucidate the mechanisms of these transformations.

Table 2: Comparison of Proposed Mechanisms for Reactions of this compound and Corresponding Isotopic Labeling Experiments

Proposed ReactionMechanismIsotopic Labeling ExperimentExpected Outcome if Mechanism is Correct
Oxidation to 2-Oxopentanal DehydrogenationDeuterium Labeling: Use this compound-2-d₁ as the starting material.A primary kinetic isotope effect (kH/kD > 1) will be observed, indicating that the C-D bond at the 2-position is broken in the rate-determining step.
Rearrangement to 1-Hydroxy-2-pentanone 1,2-Hydride Shift¹³C-Labeling: Use 2-hydroxy-[1-¹³C]-pentanal as the starting material.The ¹³C label will be located at the carbonyl carbon of the resulting 1-hydroxy-2-pentanone, as confirmed by ¹³C NMR spectroscopy.

Experimental Protocols:

Deuterium Labeling for Oxidation Study:

  • Synthesize this compound-2-d₁.

  • Conduct parallel oxidation reactions with both the deuterated and non-deuterated this compound.

  • Determine the reaction rates and calculate the KIE as described previously.

¹³C-Labeling for Rearrangement Study:

  • Synthesize 2-hydroxy-[1-¹³C]-pentanal.

  • Subject the labeled compound to rearrangement conditions.

  • Isolate the 1-hydroxy-2-pentanone product.

  • Acquire a ¹³C NMR spectrum of the product to determine the position of the ¹³C label.

Diagrams:

oxidation_of_hydroxypentanal hydroxypentanal This compound-2-d₁ oxopentanal 2-Oxopentanal hydroxypentanal->oxopentanal Dehydrogenation (rate-determining) oxidant [O] oxidant->hydroxypentanal

Caption: Oxidation of Deuterated this compound.

rearrangement_of_hydroxypentanal hydroxypentanal 2-Hydroxy-[1-¹³C]-pentanal intermediate Carbocation Intermediate hydroxypentanal->intermediate Protonation & Water Loss pentanone 1-Hydroxy-2-[2-¹³C]-pentanone intermediate->pentanone 1,2-Hydride Shift

Caption: Proposed Rearrangement with ¹³C Labeling.

Conclusion

Isotopic labeling is an indispensable technique for the rigorous investigation of reaction mechanisms. While direct experimental data for this compound is pending, the principles and methodologies outlined in this guide provide a solid framework for researchers to design and execute experiments that will unambiguously elucidate its formation and reactivity. The comparison of potential mechanisms and the clear, actionable experimental designs presented here serve as a valuable resource for advancing the understanding of this and similar α-hydroxy aldehydes. By employing these strategies, scientists can move from postulation to confirmation, paving the way for more precise control over chemical transformations in academic and industrial settings.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxypentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential information and step-by-step procedures for the proper disposal of 2-Hydroxypentanal, a versatile reagent utilized in various research and development applications. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is a combustible liquid and can cause skin and serious eye irritation. Inhalation may lead to respiratory irritation. Always operate in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and irritation.[2][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if working outside of a fume hood or if vapors are not adequately controlled.[2]

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4][5] Contaminated clothing should be removed and washed before reuse.[5]

Spill & Leak Management

In case of a small spill, absorb the material with an inert substance such as sand or vermiculite and collect it in a suitable, sealed container for disposal.[4][5] For larger spills, contain the area to prevent spreading and transfer the material to a dedicated container.[4] Ensure adequate ventilation during cleanup.

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its form and any contaminants present. All waste must be disposed of in accordance with federal, state, and local regulations.[5] The primary method of disposal is through an approved waste disposal plant.[1][3]

Experimental Protocol: Quenching of a Reaction Containing this compound

This hypothetical protocol outlines a common laboratory procedure that would result in a waste stream containing this compound, necessitating its proper disposal.

  • Reaction Setup: A reaction is performed in a round-bottom flask within a fume hood, using this compound as a starting material in an organic solvent (e.g., dichloromethane).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching Procedure:

    • Once the reaction is complete, the flask is cooled in an ice bath.

    • Slowly, a quenching solution (e.g., saturated aqueous ammonium chloride) is added to the reaction mixture with stirring to neutralize any reactive species.

  • Extraction: The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted twice with the organic solvent.

  • Waste Segregation:

    • The aqueous waste, which may contain traces of this compound and other reagents, is collected in a designated aqueous waste container.

    • The organic waste, containing the solvent, product, and residual this compound, is collected in a designated halogenated (if applicable) organic waste container.

  • Container Labeling: Both waste containers are clearly labeled with their contents, including "this compound waste," and the approximate concentrations.

  • Temporary Storage: The sealed waste containers are stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: The full, labeled waste containers are transferred to the institution's environmental health and safety (EHS) department for final disposal at an approved waste disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

start This compound Waste Generated state Determine State of Waste start->state pure_uncontaminated Pure or Uncontaminated? state->pure_uncontaminated Is it pure? in_solution In Solution? state->in_solution Is it in solution? contaminated Contaminated? state->contaminated Is it contaminated? pure_uncontaminated->in_solution No collect_original Collect in Original or Clearly Labeled Container pure_uncontaminated->collect_original Yes in_solution->contaminated No collect_aqueous Collect in Aqueous Waste Container in_solution->collect_aqueous Aqueous Solution collect_organic Collect in Organic Waste Container in_solution->collect_organic Organic Solution contaminated->collect_aqueous Aqueous Contaminant contaminated->collect_organic Organic Contaminant collect_solid Collect in Solid Waste Container contaminated->collect_solid Solid Contaminant label_waste Label Container with All Chemical Components collect_original->label_waste collect_aqueous->label_waste collect_organic->label_waste collect_solid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_disposal Transfer to EHS for Approved Disposal store_waste->ehs_disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling 2-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Hydroxypentanal in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for aldehydes.

PPE CategoryItemSpecifications and Usage Notes
Hand Protection Chemical-resistant glovesNitrile, neoprene, or natural rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
Eye and Face Protection Safety goggles or face shieldTightly fitting safety goggles are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.
Body Protection Flame-resistant lab coatA lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is mandatory.[2]
Respiratory Protection Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Footwear Closed-toe shoesFull-length pants and closed-toe shoes are required to prevent skin exposure.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning work.[1][2]

  • Verify that a safety shower and eyewash station are accessible and have been recently certified.[1]

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

  • Confirm the availability and location of a chemical spill kit.[1]

2. Handling and Dispensing:

  • Don all required PPE as outlined in the table above.

  • Carefully open the this compound container inside the fume hood.

  • Use appropriate tools (e.g., pipette, spatula) for transferring the chemical.

  • Keep the container tightly closed when not in use.[3]

  • Work at least 6 inches inside the fume hood sash.[1]

3. Post-Handling:

  • Decontaminate any surfaces that may have come into contact with this compound.

  • Properly dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • Collect all this compound waste, including excess reagent and contaminated materials, in a designated and clearly labeled hazardous waste container.[4]

  • The label should include the chemical name ("this compound Waste") and any relevant hazard symbols.

2. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[5]

  • The container must be kept closed at all times except when adding waste.[6]

  • Ensure secondary containment is used to prevent spills.[3]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[5]

  • Never dispose of this compound down the drain or in the regular trash.[6][7]

Emergency Procedures: Spills and Exposures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response:

  • Minor Spill (inside a fume hood):

    • Wearing appropriate PPE, use an absorbent material from a chemical spill kit to contain the spill.[4]

    • Place the absorbent material in a sealed bag and dispose of it as hazardous waste.[8]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or flammable, eliminate all ignition sources.[9]

    • Contact your institution's emergency response team or EHS for assistance.[10]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen and seek immediate medical attention.

Below is a diagram illustrating the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_in_hood Work Inside Fume Hood prep_ppe->handle_in_hood prep_fume_hood Verify Fume Hood Operation prep_fume_hood->handle_in_hood prep_safety_equip Check Safety Shower/Eyewash prep_safety_equip->handle_in_hood prep_spill_kit Locate Spill Kit prep_spill_kit->handle_in_hood handle_transfer Transfer Chemical handle_in_hood->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close em_spill Spill handle_transfer->em_spill If Spill Occurs em_exposure Exposure handle_transfer->em_exposure If Exposure Occurs post_decon Decontaminate Surfaces handle_close->post_decon post_waste Dispose of Contaminated Items post_decon->post_waste post_ppe Remove PPE & Wash Hands post_waste->post_ppe disp_collect Collect in Labeled Container post_waste->disp_collect disp_store Store in Satellite Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.